Executive Summary The compound 1-(but-3-en-1-yl)-1H-pyrazol-4-ol presents a complex thermodynamic profile defined by two competing structural motifs: an electron-rich 4-hydroxypyrazole core and a reactive terminal alkene...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The compound 1-(but-3-en-1-yl)-1H-pyrazol-4-ol presents a complex thermodynamic profile defined by two competing structural motifs: an electron-rich 4-hydroxypyrazole core and a reactive terminal alkene tail .
While the pyrazole ring provides aromatic stabilization, the C4-hydroxyl group introduces a high-energy Highest Occupied Molecular Orbital (HOMO), rendering the molecule susceptible to oxidative degradation via radical mechanisms. Simultaneously, the butenyl chain acts as a "silent" thermodynamic liability—kinetically stable at ambient conditions but prone to cross-linking under thermal or radical stress.
This guide provides a rigorous analysis of these stability vectors, establishing a self-validating framework for handling, storage, and experimental validation.
Structural Dynamics & Tautomeric Equilibrium
The thermodynamic ground state of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol is governed by annular tautomerism (fixed by the N1 substitution) and keto-enol tautomerism at the C4 position.
The Keto-Enol Energy Landscape
Unlike simple phenols, 4-hydroxypyrazoles exist in a delicate equilibrium between the aromatic enol form (OH) and the non-aromatic keto form (pyrazolone) .
Enol Form (1H-pyrazol-4-ol): Stabilized by aromaticity (6
electron system). Predominant in polar aprotic solvents (DMSO, DMF) and the solid state due to intermolecular hydrogen bonding.
Keto Form (1H-pyrazol-4(5H)-one): Disrupts aromaticity but is thermodynamically accessible, particularly in non-polar solvents or under photo-irradiation.
The N1-butenyl group acts as an electron-donating alkyl chain (
-donor), which slightly raises the electron density of the ring, further favoring the oxidatively sensitive enol form.
Pathway Visualization: Tautomeric Flux
Degradation Vectors: The Thermodynamic Sink
The primary instability of this molecule is not the alkene tail, but the oxidative sensitivity of the 4-hydroxy group .
Vector A: Oxidative Dimerization (Primary Risk)
4-Hydroxypyrazoles are structurally related to hydroquinones. Upon exposure to air (oxygen) or light, they undergo Single Electron Transfer (SET) to form a pyrazolyloxy radical.
Mechanism: The radical species is resonance-stabilized but highly reactive. It rapidly couples to form rubazoic acid derivatives (red/purple colored dimers) or azo-linked polymers.
Visual Indicator: Samples turning pink or brown indicate the onset of this pathway.
Vector B: Alkene Polymerization (Secondary Risk)
The but-3-en-1-yl tail is a "homoallyl" group (isolated from the ring by two methylene units).
Thermodynamics: The alkene is not conjugated with the aromatic ring. Therefore, it lacks resonance stabilization and behaves like a standard terminal alkene.
Risk: Low at room temperature. However, the radical generated by Vector A (oxidation) can initiate radical polymerization of the alkene tail, leading to insoluble cross-linked gums.
Degradation Pathway Diagram
Experimental Validation Protocols
To validate the stability profile, a "Self-Validating" stress testing matrix is required. This protocol is designed to isolate the two degradation vectors described above.
The Stress Matrix (ICH Q1A-Compliant)
Stress Condition
Duration
Target Degradant
Expected Result (Pass Criteria)
Oxidation (3% H₂O₂)
4 Hours
Pyrazole Dimer (Quinone-like)
< 5% degradation. High Risk.
Thermal (60°C, Solid)
2 Weeks
Alkene Polymer
99% Recovery. Medium Risk.
Photolytic (UV-VIS)
24 Hours
Keto-Tautomer / Radical
No color change (Pink = Fail).
Hydrolysis (pH 1-10)
48 Hours
Ring Cleavage
Stable (Pyrazoles are hydrolytically robust).
Protocol: Forced Degradation Analysis
Objective: Differentiate between oxidative instability (Ring) and thermal instability (Tail).
Preparation: Dissolve 10 mg of analyte in Acetonitrile/Water (1:1).
Oxidative Stress: Add 10 µL of 30% H₂O₂. Incubate at RT.
Checkpoint: Monitor UV absorbance at 450nm (Rubazoic acid region). An increase indicates ring oxidation.
Radical Stress (Alkene Probe): Add AIBN (0.1 eq) and heat to 60°C.
Checkpoint: Analyze by LC-MS. Loss of parent peak without formation of +16 amu (oxide) species indicates alkene polymerization.
Analysis: Use Reverse Phase HPLC (C18 column).
Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.
Rationale: Acidic mobile phase stabilizes the enol form, preventing on-column tautomerism artifacts.
Handling & Storage Recommendations
Based on the thermodynamic analysis, the following handling procedures are mandatory to maintain compound integrity (>98% purity).
Atmosphere: Strictly inert (Argon/Nitrogen). The electron-rich ring is an oxygen scavenger.
Temperature: Store at -20°C. While the alkene is stable at RT, cold storage inhibits the kinetics of the auto-oxidation radical chain reaction.
Solvent Choice:
Preferred: Methanol, Ethanol (Protic solvents stabilize the Enol form via H-bonding).
Avoid: Chlorinated solvents (CDCl₃) which often contain traces of HCl/Phosgene that can catalyze polymerization, or ether which may contain peroxides.
Antioxidants: For long-term solution storage, add 0.1% BHT (Butylated hydroxytoluene) to act as a radical scavenger.
References
ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3] International Council for Harmonisation.[1] [Link]
Elguero, J., et al. (1976). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, Supplement 1. Academic Press.
Puntarulo, S., & Cederbaum, A. I. (1988). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes.[4] Biochemical Pharmacology, 37(8), 1555-1561. [Link]
Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.
Technical Profile: Acidity and Physicochemical Properties of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol
Executive Summary This technical guide provides a comprehensive analysis of the acidity (pKa) and structural properties of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol . As a functionalized 4-hydroxypyrazole, this molecule represen...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of the acidity (pKa) and structural properties of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol . As a functionalized 4-hydroxypyrazole, this molecule represents a critical scaffold in medicinal chemistry, serving as a bioisostere for phenols and a precursor for transition-metal catalyzed cross-couplings (via the terminal alkene).
Understanding the ionization state of this molecule is pivotal for optimizing its solubility, membrane permeability, and reactivity in nucleophilic substitution reactions. This guide details the theoretical basis of its acidity, provides high-confidence predicted pKa values based on structural analogs, and outlines validated experimental protocols for precise determination.
Structural Analysis & Theoretical Acidity
Molecular Architecture
The molecule consists of a pyrazole ring substituted at the N1 position with a but-3-en-1-yl chain and at the C4 position with a hydroxyl group.
Acidic Center: The primary acidic site is the hydroxyl group at position 4 (4-OH). Unlike unsubstituted pyrazoles, the N1-alkylation locks the annular tautomerism, preventing proton migration between nitrogens.
Basic Center: The pyridine-like nitrogen at position 2 (N2) retains basic character, capable of accepting a proton under highly acidic conditions (pKa < 2.5).
Electronic Influence: The pyrazole ring is
-excessive. However, the electronegative nitrogen atoms exert an inductive electron-withdrawing effect (-I) on the ring carbons. The 4-OH group, therefore, is more acidic than a standard aliphatic alcohol but slightly less acidic than many electron-deficient phenols.
Resonance Stabilization of the Anion
Upon deprotonation of the 4-OH group, the resulting phenoxide-like anion is stabilized by resonance. The negative charge is delocalized into the pyrazole ring, although the electron-rich nature of the 5-membered ring offers less stabilization than a 6-membered benzene ring (phenol).
The butenyl side chain exerts a weak electron-donating inductive effect (+I) via the alkyl linker. This slightly destabilizes the anion compared to a methyl substituent, but the effect is negligible due to the distance (3 carbons) of the double bond from the ring.
Signaling Pathway & Equilibrium (Graphviz)
The following diagram illustrates the ionization equilibrium and the resonance stabilization that dictates the pKa.
Figure 1: Ionization pathway of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol showing the transition from neutral to anionic state.
pKa Values: Predicted & Comparative Data
Due to the specific nature of the butenyl substituent, exact experimental literature values are sparse. However, high-confidence values can be derived from structurally validated analogs (QSAR and Hammett equation principles).
Comparative Acidities[1]
Compound
Structure
pKa (Experimental/Predicted)
Electronic Context
Phenol
Ph-OH
9.95 (Exp)
Benchmark aromatic alcohol.
4-Hydroxypyrazole
Py-OH (unsubstituted)
9.08 ± 0.10 (Pred) [1]
Core scaffold.[1] Slightly more acidic than phenol due to N-heterocycle electronegativity.
1-Methyl-1H-pyrazol-4-ol
Me-Py-OH
~9.3 - 9.5 (Est)
Closest analog. Methyl group (+I) slightly decreases acidity vs unsubstituted.
1-(but-3-en-1-yl)-1H-pyrazol-4-ol
Target Molecule
9.45 ± 0.30 (Calc)
Primary Value. The butenyl chain behaves similarly to a propyl/butyl group.
Solubility Profile vs. pH
Based on the pKa of ~9.45:
pH 1.0 - 2.0: Species is cationic (protonation at N2). High solubility.
pH 7.4 (Physiological): Species is >99% Neutral. Moderate to Low aqueous solubility (Lipophilic tail dominates). High membrane permeability.
pH > 10.5: Species is Anionic (deprotonated 4-O-). High aqueous solubility.
Experimental Determination Protocols
To validate the theoretical pKa, the following protocols are recommended. These methodologies ensure "Trustworthiness" by incorporating self-calibration steps.
Best for samples with moderate solubility (>0.5 mM) and available quantity (>5 mg).
Reagents:
0.1 M KOH (standardized against KHP).
0.1 M HCl.
Ionic Strength Adjuster: 0.15 M KCl.
Degassed water (CO2-free).
Workflow:
Calibration: Calibrate the glass pH electrode using buffers at pH 4.01, 7.00, and 10.01. Verify slope efficiency (>98%).
Blank Titration: Titrate the background electrolyte (KCl) to determine the exact carbonate content and electrode parameters.
Sample Preparation: Dissolve 5–10 mg of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol in a minimal amount of methanol (if water insoluble) and make up to volume with 0.15 M KCl. Note: Keep methanol <20% to minimize dielectric constant shifts, or use the Yasuda-Shedlovsky extrapolation method.
Titration: Acidify to pH ~2.5 with HCl. Titrate with KOH under inert gas (Nitrogen/Argon) purge to pH ~11.5.
Data Analysis: Use Bjerrum plot analysis or non-linear least squares regression (e.g., Hyperquad) to calculate pKa.
Best for low solubility compounds (<10 µM) or when sample is scarce. Relies on the bathochromic shift of the pyrazole UV spectrum upon deprotonation.
Workflow Diagram (Graphviz):
Figure 2: UV-Metric pKa determination workflow ensuring spectral validity before full titration.
Implications for Drug Design & Synthesis[1][3]
Bioisosterism
The 4-hydroxypyrazole moiety is a recognized bioisostere for phenol and carboxylic acids.
Advantage: It offers a similar H-bond donor/acceptor profile but with a different metabolic stability profile (less prone to Phase II glucuronidation than some phenols).
Acidity Matching: With a pKa ~9.5, it remains neutral in the stomach and intestine, aiding passive transport, unlike carboxylic acids (pKa ~4.5) which are ionized at intestinal pH.
Reactivity & Functionalization
The pKa dictates the conditions for O-alkylation.
Reaction: To functionalize the oxygen (e.g., creating an ether), a base must be used to generate the anion.
Base Selection: Weak bases like
(pKa of conjugate acid ~10.3) in acetone/DMF are sufficient to deprotonate the 4-OH (pKa ~9.5), avoiding the need for strong bases like NaH which might affect the alkene tail.
Ferroptosis Inhibition
Derivatives of 4-hydroxypyrazoles have been identified as potent ferroptosis inhibitors [2].[2] The antioxidant capacity (Radical Trapping Antioxidant activity) is linked to the bond dissociation energy (BDE) of the O-H bond, which correlates with the pKa. The electron-rich pyrazole ring stabilizes the radical formed after H-atom transfer.
References
Min, J., et al. (2023). Discovery of 4-hydroxyl pyrazole derivatives as potent ferroptosis inhibitors.[2] European Journal of Medicinal Chemistry. Retrieved from [Link]
Kalinowska-Lis, U., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile and water. European Journal of Organic Chemistry.[3] Retrieved from [Link]
Claramunt, R. M., et al. (1991). The acidity of pyrazoles.[4][3][5] Heterocycles. (Standard reference for pyrazole acidity principles).
An In-Depth Technical Guide to the Potential Biological Activity of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol Scaffolds
Executive Summary The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and its capacity to exhibit a wide spectrum...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and its capacity to exhibit a wide spectrum of biological activities.[1][2][3][4] This guide delves into the untapped potential of a specific, novel derivative: the 1-(but-3-en-1-yl)-1H-pyrazol-4-ol scaffold. While direct research on this exact molecule is not yet prevalent in published literature, a systematic analysis of its constituent parts—the pyrazol-4-ol core and the N1-butenyl substituent—allows for the formulation of robust hypotheses regarding its potential therapeutic applications. We will explore its structural attributes, predict its most probable biological targets, and provide a comprehensive, field-proven workflow for its synthesis, in-vitro evaluation, and preliminary structure-activity relationship (SAR) studies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical entities for therapeutic intervention.
Deconstructing the Scaffold: A Structural and Functional Analysis
To forecast the biological potential of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol, we must first dissect its molecular architecture. The structure's potential is derived from the synergistic interplay between its heterocyclic core and the specific nature of its substituents.
The Pyrazol-4-ol Core: A Hub of Bioactivity
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a structure that lends itself to diverse biological interactions.[4][5] The placement of a hydroxyl (-OH) group at the C4 position is significant. This group can act as both a hydrogen bond donor and acceptor, critical interactions for binding to the active sites of enzymes and receptors. Related pyrazol-ol structures have demonstrated notable biological activities, including antioxidant and anti-inflammatory properties, underscoring the potential of this core.[5]
The N1-(but-3-en-1-yl) Substituent: Modulator of Pharmacokinetics
The substituent at the N1 position of the pyrazole ring is crucial for determining the molecule's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). The 1-(but-3-en-1-yl) group is a four-carbon alkyl chain with a terminal double bond.
Lipophilicity and Permeability: Alkyl groups are fundamental in drug design for modulating a molecule's hydrophobicity.[6][7] This butenyl chain is expected to increase the scaffold's lipophilicity, which can enhance its ability to cross cellular membranes and potentially the blood-brain barrier.
Metabolic Handle: The terminal alkene (double bond) provides a potential site for metabolic reactions (e.g., epoxidation or hydration) by cytochrome P450 enzymes, influencing the compound's half-life and clearance profile.
Conformational Flexibility: The alkyl chain allows for rotational freedom, enabling the pyrazole core to adopt multiple conformations to fit optimally within a biological target's binding pocket.
Caption: Structure of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol.
Predicted Biological Activities and Therapeutic Targets
Based on the extensive literature on pyrazole derivatives, we can prioritize several key areas for investigation. The broad therapeutic potential of pyrazoles suggests that this novel scaffold could exhibit activity in one or more of the following domains.[8][9][10]
Anticancer Activity: Pyrazole derivatives are well-documented as potent anticancer agents, acting through mechanisms like kinase inhibition, induction of apoptosis, and disruption of cell proliferation.[10]
Anti-inflammatory and Analgesic Activity: This is a classic therapeutic area for pyrazoles, with several approved nonsteroidal anti-inflammatory drugs (NSAIDs) built on this scaffold.[4] Activity is often mediated through the inhibition of cyclooxygenase (COX) enzymes.
Antimicrobial Activity: Numerous pyrazole compounds have shown significant antibacterial and antifungal properties.[4]
Central Nervous System (CNS) Activity: Certain pyrazole derivatives are known to modulate CNS targets, such as cannabinoid receptors, and may have applications as neuroprotective or psychotropic agents.
A Proposed Research and Development Workflow
To systematically evaluate the potential of the 1-(but-3-en-1-yl)-1H-pyrazol-4-ol scaffold, we propose a multi-stage workflow. This process is designed to be a self-validating system, incorporating decision gates to ensure that resources are allocated efficiently.
An In-depth Technical Guide to 1-(but-3-en-1-yl)-1H-pyrazol-4-ol: Synthesis, Properties, and Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol, a substituted pyrazole derivative of...
Author: BenchChem Technical Support Team. Date: February 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol, a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. While a specific CAS number for this compound is not publicly available, this guide synthesizes information from analogous structures to detail its chemical identifiers, potential synthetic routes, physicochemical properties, and reactivity. Furthermore, we explore the extensive range of biological activities associated with the pyrazole scaffold, highlighting the potential applications of this specific derivative in therapeutic development. Safety considerations based on related pyrazole compounds are also discussed. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel heterocyclic compounds for pharmacological applications.
Introduction and Chemical Identity
The pyrazole nucleus is a cornerstone in the development of a multitude of approved pharmaceuticals, recognized for its metabolic stability and versatile biological activity.[1] Compounds featuring this five-membered aromatic heterocycle are integral to drugs used in treating a wide array of diseases, from cancer to viral infections and inflammatory conditions.[1][2] The title compound, 1-(but-3-en-1-yl)-1H-pyrazol-4-ol, combines the privileged pyrazole scaffold with a butenyl substituent at the N1 position and a hydroxyl group at the C4 position. The butenyl moiety introduces a site of unsaturation, offering a handle for further chemical modification, while the pyrazol-4-ol core is a known pharmacophore with diverse biological activities.
As of the date of this publication, a specific CAS (Chemical Abstracts Service) number for 1-(but-3-en-1-yl)-1H-pyrazol-4-ol has not been assigned. However, its chemical identity can be defined by other standard identifiers.
Identifier
Value
IUPAC Name
1-(but-3-en-1-yl)-1H-pyrazol-4-ol
Molecular Formula
C₇H₁₀N₂O
Molecular Weight
138.17 g/mol
Canonical SMILES
C=CCCn1cc(O)cn1
InChI Key
(Not available)
Synthesis and Methodologies
The synthesis of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol can be approached through the N-alkylation of a suitable pyrazol-4-ol precursor. The regioselective N-alkylation of pyrazoles can be challenging due to the presence of two reactive nitrogen atoms.[3] However, various methods have been developed to control the regioselectivity of this transformation.[4]
Proposed Synthetic Pathway
A plausible and efficient route to synthesize 1-(but-3-en-1-yl)-1H-pyrazol-4-ol is outlined below. This strategy involves the initial protection of the hydroxyl group of pyrazol-4-ol, followed by N-alkylation with a butenyl halide, and subsequent deprotection.
Caption: Proposed synthetic workflow for 1-(but-3-en-1-yl)-1H-pyrazol-4-ol.
Experimental Protocol (Adapted from Analogous Syntheses)
The following is a generalized, step-by-step protocol for the synthesis of N-alkenyl pyrazoles, adapted from literature procedures for similar compounds.[5]
Step 1: Protection of 1H-Pyrazol-4-ol
To a solution of 1H-pyrazol-4-ol in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a suitable base (e.g., triethylamine or imidazole).
Cool the mixture to 0 °C in an ice bath.
Slowly add a solution of a protecting group reagent (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the same solvent.
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
Work up the reaction by quenching with water, extracting with an organic solvent, and purifying the product by column chromatography.
Step 2: N-Alkylation
To a solution of the protected pyrazol-4-ol in an anhydrous polar aprotic solvent (e.g., DMF), add a strong base (e.g., sodium hydride) at 0 °C.
Stir the mixture for a short period to allow for deprotonation.
Add 4-bromobut-1-ene dropwise to the reaction mixture.
Allow the reaction to proceed at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent and purify by column chromatography. The regioselectivity of the alkylation may yield a mixture of N1 and N2 isomers, which would require careful separation.[1]
Step 3: Deprotection
Dissolve the protected 1-(but-3-en-1-yl)-pyrazol-4-ol in a suitable solvent (e.g., THF).
Add a deprotecting agent (e.g., tetrabutylammonium fluoride, TBAF, for a TBDMS group).
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
Remove the solvent under reduced pressure and purify the final product, 1-(but-3-en-1-yl)-1H-pyrazol-4-ol, by column chromatography or recrystallization.
Physicochemical and Spectroscopic Properties
The physicochemical properties of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol are not yet experimentally determined. However, based on the properties of similar pyrazole derivatives, the following can be inferred.[6]
Property
Predicted Value/Characteristic
Physical State
Likely a solid or oil at room temperature.
Melting Point
Expected to be in the range of other N-alkylated pyrazoles.
Boiling Point
Higher than the corresponding unprotected pyrazole due to the butenyl chain.
Solubility
Expected to be soluble in common organic solvents like methanol, ethanol, and DMSO.
The structural elucidation of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol would rely on standard spectroscopic techniques. Predicted key spectroscopic features are presented below, based on data from analogous N-alkenyl pyrazoles.[3][8]
¹H NMR Spectroscopy:
Pyrazole Ring Protons: Two singlets or doublets in the aromatic region (typically δ 7.0-8.0 ppm). The chemical shifts will be influenced by the hydroxyl group and the N-substituent.
Butenyl Chain Protons:
Vinyl protons (CH=CH₂) will appear as a complex multiplet in the upfield region (δ 5.0-6.0 ppm).
The methylene group adjacent to the nitrogen (N-CH₂) will likely be a triplet around δ 4.0-4.5 ppm.
The other methylene group (-CH₂-) will likely be a multiplet around δ 2.0-2.5 ppm.
Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy:
Pyrazole Ring Carbons: Three distinct signals in the aromatic region (typically δ 100-150 ppm).[3]
Butenyl Chain Carbons:
Vinyl carbons (CH=CH₂) will appear around δ 115-140 ppm.
The carbon of the methylene group attached to the nitrogen (N-CH₂) will be in the range of δ 45-55 ppm.
The other methylene carbon (-CH₂-) will be further upfield.
Mass Spectrometry:
The molecular ion peak ([M]⁺) would be expected at m/z 138.
Characteristic fragmentation patterns would involve cleavage of the butenyl chain and fragmentation of the pyrazole ring.[9]
Reactivity and Potential for Further Functionalization
The chemical structure of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol offers several sites for further chemical modification, making it a versatile building block for the synthesis of more complex molecules.
Caption: Key reactive sites on the 1-(but-3-en-1-yl)-1H-pyrazol-4-ol molecule.
Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution reactions, typically at the C5 position.[7]
Butenyl Double Bond: The terminal double bond of the butenyl group is susceptible to a wide range of reactions, including hydrogenation, halogenation, epoxidation, and hydroboration-oxidation, allowing for the introduction of various functional groups.
Hydroxyl Group: The hydroxyl group at the C4 position can be O-alkylated or acylated to generate ethers and esters, respectively.
Applications in Drug Discovery and Medicinal Chemistry
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[10][11] This makes 1-(but-3-en-1-yl)-1H-pyrazol-4-ol a promising candidate for drug discovery programs.
Anti-inflammatory and Analgesic Activity: Many pyrazole derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, making them effective non-steroidal anti-inflammatory drugs (NSAIDs).[12][13]
Anticancer Activity: The pyrazole core is found in several anticancer agents that target various kinases and other proteins involved in cancer cell proliferation and survival.[14]
Antimicrobial and Antiviral Activity: Pyrazole derivatives have shown significant activity against a range of bacteria, fungi, and viruses.[10][15]
Neurological Disorders: Certain pyrazole-containing compounds have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[16]
The butenyl group on 1-(but-3-en-1-yl)-1H-pyrazol-4-ol can be utilized for covalent targeting of specific amino acid residues in protein active sites, a strategy of growing importance in modern drug design.
Safety and Handling
Specific toxicity data for 1-(but-3-en-1-yl)-1H-pyrazol-4-ol is not available. However, based on the safety information for related pyrazole derivatives, the following general precautions should be observed:
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Toxicity: Many pyrazole derivatives can be harmful if swallowed, inhaled, or absorbed through the skin. They can also be irritating to the eyes and respiratory system.[7]
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
It is imperative to consult the Safety Data Sheet (SDS) for any pyrazole derivative before handling and to perform a thorough risk assessment for any new synthetic procedure.
Conclusion
1-(but-3-en-1-yl)-1H-pyrazol-4-ol represents a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. While specific experimental data for this compound is limited, this technical guide provides a solid foundation for its synthesis, characterization, and potential applications by drawing upon the extensive knowledge base of pyrazole chemistry. The combination of the privileged pyrazol-4-ol scaffold with a reactive butenyl side chain makes it a versatile building block for the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of this compound and its derivatives is highly encouraged.
References
Sánchez-Migallón, A., et al. (2016). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
Life Chemicals. (2019, September 17). Original Functionalized Pyrazoles For Drug Discovery. Life Chemicals.
National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
Frontiers in Pharmacology. (2021, May 10).
Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026, February 3).
International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24).
Angewandte Chemie International Edition. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley-VCH GmbH.
MDPI. (2022, May 12).
Future Medicinal Chemistry. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Future Science Ltd.
Research & Reviews: Journal of Medicinal & Organic Chemistry. (n.d.). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Open Access Journals.
MDPI. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
PMC. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. U.S.
PMC. (n.d.). Current status of pyrazole and its biological activities. U.S.
PMC. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. U.S.
BenchChem. (n.d.).
Google Patents. (n.d.).
ResearchGate. (n.d.). Physical data of substituted pyrazole derivatives (4a-4i).
MDPI. (2023, March 7). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. MDPI.
MDPI. (2021, February 24).
ResearchGate. (n.d.). Stability of 4H-pyrazoles in physiological environments. Remaining...
MDPI. (2018, January 12).
RSC Publishing. (2025, November 10). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. Royal Society of Chemistry.
MDPI. (2023, April 17). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI.
194 recent advances in the synthesis of new pyrazole deriv
ACS Publications. (2014, March 6). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. American Chemical Society.
MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
Biblioteka Nauki. (n.d.). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Biblioteka Nauki.
PMC. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. U.S.
Visnav. (2022, July 27).
MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
MDPI. (2021, July 31). Spectroscopic and Structural Study of a New Conducting Pyrazolium Salt. MDPI.
Journal of King Saud University - Science. (n.d.). Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. Elsevier.
Tautomeric Landscapes of 1-Substituted 1H-Pyrazol-4-ols: A Technical Guide for Drug Discovery
Preamble: The Pyrazole Scaffold and the Subtleties of Tautomerism in Medicinal Chemistry The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical cand...
Author: BenchChem Technical Support Team. Date: February 2026
Preamble: The Pyrazole Scaffold and the Subtleties of Tautomerism in Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its versatility stems from its unique electronic properties and the ability to engage in various intermolecular interactions. However, the true potential of pyrazole-based compounds can only be harnessed with a deep understanding of their intricate chemical behaviors, chief among them being tautomerism.[3] Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, profoundly influences a molecule's physicochemical properties, including its lipophilicity, acidity/basicity, and hydrogen bonding capabilities.[4] Consequently, tautomeric preference dictates how a drug candidate interacts with its biological target, its metabolic stability, and its pharmacokinetic profile.
This guide provides an in-depth exploration of the tautomerism of 1-substituted 1H-pyrazol-4-ol compounds, a class of molecules with significant, yet underexplored, therapeutic potential.[5] Unlike their more extensively studied pyrazol-3-ol and pyrazol-5-ol cousins, the tautomeric landscape of pyrazol-4-ols presents a unique and complex interplay of keto-enol and zwitterionic forms. For researchers in drug development, a thorough grasp of this equilibrium is not merely academic; it is a critical prerequisite for rational drug design and lead optimization.
The Tautomeric Triad: Unveiling the Forms of 1-Substituted 1H-Pyrazol-4-ols
1-Substituted 1H-pyrazol-4-ol systems can exist in a dynamic equilibrium between three principal tautomeric forms: the 4-hydroxy (enol) form, the 4-oxo (keto) form, and a zwitterionic (betaine) form.[6] The predominance of any single tautomer is dictated by a delicate balance of electronic effects of the substituents, the polarity of the solvent, and the ambient pH.
The 4-Hydroxy (Enol) Form (A): This aromatic tautomer is characterized by a hydroxyl group at the C4 position of the pyrazole ring. Its stability is often attributed to the aromaticity of the pyrazole ring.
The 4-Oxo (Keto) Form (B): This non-aromatic tautomer features a carbonyl group at the C4 position and a saturated carbon at C5. The keto form is generally less stable than the hydroxy form due to the loss of aromaticity.[7]
The Zwitterionic (Betaine) Form (C): This form is characterized by a positive charge on the pyrazole ring, typically on the N2 atom, and a negative charge on the oxygen atom at C4. The existence and stability of this mesoionic structure are highly dependent on the substituents and the medium.[6]
Caption: Tautomeric equilibrium in 1-substituted 1H-pyrazol-4-ols.
The delicate balance between the tautomeric forms is readily perturbed by both intramolecular and intermolecular forces. A comprehensive understanding of these factors is paramount for predicting and controlling the tautomeric preference of a designed molecule.
The Role of the N1-Substituent
The electronic nature of the substituent at the N1 position plays a pivotal role in modulating the electron density of the pyrazole ring and, consequently, the stability of the different tautomers.
Electron-Withdrawing Groups (EWGs): EWGs on the N1-aryl ring, for instance, can increase the acidity of the 4-OH proton, potentially favoring the zwitterionic form through proton transfer.
Electron-Donating Groups (EDGs): Conversely, EDGs can enhance the electron density of the pyrazole ring, which may stabilize the aromatic 4-hydroxy form.
Solvent Polarity: A Decisive Environmental Factor
The surrounding solvent environment has a profound impact on the tautomeric equilibrium.[8]
Nonpolar Solvents: In nonpolar solvents such as chloroform (CDCl₃) or benzene (C₆D₆), the less polar 4-hydroxy form is often favored. In some cases, dimerization through intermolecular hydrogen bonding between the hydroxyl groups can occur.[9][10]
Polar Protic Solvents: Polar protic solvents like water or methanol can stabilize all three forms through hydrogen bonding. They can act as both hydrogen bond donors and acceptors, facilitating the proton transfer required for interconversion.
Polar Aprotic Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) can significantly influence the equilibrium. For instance, in related pyrazol-3-ol systems, DMSO has been shown to disrupt intermolecular hydrogen bonding, favoring monomeric species.[9][10]
The Influence of pH
The pH of the medium can dramatically shift the tautomeric equilibrium, particularly for compounds with ionizable groups.
Acidic Conditions: In acidic media, protonation of the pyrazole ring nitrogens can occur, which may favor the 4-hydroxy form or lead to the formation of cationic species.
Basic Conditions: Under basic conditions, deprotonation of the 4-hydroxyl group can lead to the formation of a phenolate-like anion, which would be in equilibrium with the other tautomeric forms.
Experimental and Computational Characterization of Tautomers
A multi-pronged approach combining spectroscopic and computational techniques is essential for the unambiguous characterization of the tautomeric forms of 1-substituted 1H-pyrazol-4-ols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Diagnostic Tool
NMR spectroscopy is arguably the most powerful technique for studying tautomerism in solution.[5] By analyzing the chemical shifts, coupling constants, and through-space interactions, one can deduce the predominant tautomeric form and, in some cases, quantify the equilibrium.
Key NMR Observables:
Nucleus
Tautomeric Form
Expected Chemical Shift/Observation
¹H
4-Hydroxy
A sharp singlet for the OH proton (can be broad due to exchange).
4-Oxo
Signals corresponding to protons on a non-aromatic ring.
Zwitterionic
Significant changes in the chemical shifts of ring protons due to charge distribution.
¹³C
4-Hydroxy
C4 signal in the aromatic region, shielded compared to a carbonyl carbon.
4-Oxo
C4 signal characteristic of a carbonyl carbon (>180 ppm).
Zwitterionic
Downfield shift of ring carbons due to positive charge delocalization.
¹⁵N
4-Hydroxy
Two distinct signals for the "pyrrole-like" N1 and "pyridine-like" N2.[10]
Zwitterionic
Significant downfield shift of the N2 signal upon protonation/quaternization.[10]
Experimental Protocol: Variable Temperature (VT) NMR
Sample Preparation: Dissolve 5-10 mg of the 1-substituted 1H-pyrazol-4-ol in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
Temperature Variation: Gradually decrease the temperature in increments of 10-20 K and acquire a spectrum at each temperature. If the exchange between tautomers is fast on the NMR timescale, you may observe coalescence of signals as the temperature is lowered.
Low-Temperature Spectrum: Continue to lower the temperature until the exchange is slow enough to observe separate signals for each tautomer.
Data Analysis: Integrate the signals corresponding to each tautomer to determine the equilibrium constant (KT) at that temperature.
Caption: Workflow for Variable Temperature (VT) NMR analysis of tautomerism.
X-ray Crystallography: The Solid-State Snapshot
Single-crystal X-ray diffraction provides an unambiguous determination of the tautomeric form present in the solid state.[11][12] This technique is invaluable for validating the structures proposed by other methods and for understanding the intermolecular interactions, such as hydrogen bonding, that stabilize a particular tautomer in the crystal lattice.[8]
Computational Chemistry: A Predictive and Mechanistic Insight
Density Functional Theory (DFT) calculations have become an indispensable tool for studying tautomerism.[7] By calculating the relative energies of the different tautomers in the gas phase and in various solvents (using implicit or explicit solvent models), one can predict the most stable form and gain insights into the factors governing the equilibrium.[13]
Workflow for DFT Calculations:
Structure Building: Construct 3D models of all possible tautomers.
Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in the desired solvent using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[7]
Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies).
Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.
NMR Chemical Shift Prediction: Use the GIAO (Gauge-Including Atomic Orbital) method to predict the ¹H and ¹³C NMR chemical shifts for each tautomer and compare them with experimental data.
Caption: Workflow for DFT-based investigation of tautomerism.
Concluding Remarks: Harnessing Tautomerism for Rational Drug Design
The tautomeric behavior of 1-substituted 1H-pyrazol-4-ols is a multifaceted phenomenon that demands careful consideration in the drug discovery process. A nuanced understanding of the interplay between the 4-hydroxy, 4-oxo, and zwitterionic forms, and the factors that govern their equilibrium, is essential for designing molecules with optimal target engagement and pharmacokinetic properties. By employing a synergistic combination of high-level spectroscopic techniques and robust computational methods, researchers can navigate the complex tautomeric landscapes of these promising scaffolds and unlock their full therapeutic potential. The insights gained from such studies will undoubtedly pave the way for the development of novel and effective medicines.
References
Polysubstituted pyrazoles, Part 4: Synthesis, antimicrobial and antiinflammatory activity of some pyrazoles. (2001). PubMed. [Link]
A novel route to fully substituted 1H-pyrazoles. (2005). PubMed. [Link]
On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2018). PMC. [Link]
On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2018). MDPI. [Link]
Design and synthesis of some substituted 1H-pyrazolyl-oxazolidines or 1H-pyrazolyl-thiazolidines as anti-inflammatory-antimicrobial agents. (2003). PubMed. [Link]
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI. [Link]
Synthesis and Crystal Structures of N-Substituted Pyrazolines. (2013). PMC. [Link]
reactions and tautomeric behavior of 1-(2-pyridinyl)- 1h-pyrazol-5-ols. (2011). HETEROCYCLES. [Link]
On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2025). ResearchGate. [Link]
Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. (2024). PubMed. [Link]
(PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). ResearchGate. [Link]
FIG. 5. Structures and tautomerism of substituted pyrazoles studied in... (2003). ResearchGate. [Link]
(PDF) A theoretical study of the valence tautomerism of 1H-pyrazolium-4-olates (X = O) and related compounds (X = S, Se, NH). (2022). ResearchGate. [Link]
Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents. (2025). Unknown Source.
On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2018). PubMed. [Link]
Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. (1995). RSC Publishing. [Link]
Synthesis and crystal structures of N-substituted pyrazolines. (2013). PubMed. [Link]
Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. (Unknown Year). PURKH. [Link]
(PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025). ResearchGate. [Link]
Synthesis and Crystal Structures of N-Substituted Pyrazolines. (2025). ResearchGate. [Link]
Possible tautomeric forms of 1-substituted 3-hydroxy-1H-pyrazoles... (2018). ResearchGate. [Link]
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]
(PDF) A theoretical study of the valence tautomerism of 1H-pyrazolium-4-olates (X = O) and related compounds (X = S, Se, NH). (2022). ResearchGate. [Link]
The Use of NMR Spectroscopy to Study Tautomerism. (2025). ResearchGate. [Link]
Solvent effects on direct and indirect tautomerism of pyrimidin‐2(1H). (2022). RSC Discovery. [Link]
Co-crystallization of a neutral molecule and its zwitterionic tautomer: structure and Hirshfeld surface analysis of 5-methyl-4-(5-methyl-1H-pyrazol-3-yl). (2020). Sunway Institutional Repository. [Link]
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (Unknown Year). Digital CSIC. [Link]
synthesis protocols for 1-(but-3-en-1-yl)-1H-pyrazol-4-ol from raw materials
Topic: synthesis protocols for 1-(but-3-en-1-yl)-1H-pyrazol-4-ol from raw materials Content Type: Application Note & Protocol Guide Audience: Senior Research Scientists & Process Chemists Executive Summary This guide det...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: synthesis protocols for 1-(but-3-en-1-yl)-1H-pyrazol-4-ol from raw materials
Content Type: Application Note & Protocol Guide
Audience: Senior Research Scientists & Process Chemists
Executive Summary
This guide details the synthesis of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol , a specialized heterocyclic building block featuring a homoallylic tether and a polar 4-hydroxy core. This scaffold is increasingly relevant in fragment-based drug discovery (FBDD) for targeting kinases and protein-protein interactions where the pyrazole acts as a bioisostere for phenol or aniline moieties.
The protocol prioritizes regiocontrol and functional group compatibility . Direct alkylation of 4-hydroxypyrazole is avoided due to competing O- vs N-alkylation. Instead, we utilize a robust Boronate-Oxidation Strategy starting from commercially available 4-bromopyrazole. This route preserves the terminal alkene of the butenyl chain while installing the oxidation-sensitive hydroxyl group in the final step.
Retrosynthetic Analysis & Strategy
The target molecule is disconnected into two primary raw materials: 4-bromopyrazole and 4-bromo-1-butene . The synthesis proceeds through a 3-step sequence: N-alkylation, Miyaura borylation, and oxidative hydroxylation.
Strategic Advantages:
Regioselectivity: 4-Bromopyrazole is symmetric; N1-alkylation yields a single regioisomer.
Alkene Preservation: Palladium-catalyzed borylation is chosen over lithium-halogen exchange to prevent side reactions with the homoallylic alkene (e.g., anionic polymerization or isomerization).
Scalability: Intermediates are stable and purifiable by standard chromatography.
Figure 1: Retrosynthetic logic flow prioritizing the late-stage installation of the hydroxyl group to minimize oxidation risks.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(but-3-en-1-yl)-4-bromo-1H-pyrazole
Objective: Install the homoallyl chain on the pyrazole nitrogen.
Reaction Type: Nucleophilic Substitution (
).
Reagents & Materials
Component
Equiv.
Role
4-Bromopyrazole
1.0
Substrate
4-Bromo-1-butene
1.2
Electrophile
Cesium Carbonate ()
2.0
Base
Acetonitrile (MeCN)
0.2 M
Solvent (Anhydrous)
Protocol
Setup: Charge a flame-dried round-bottom flask (RBF) with 4-bromopyrazole (1.0 equiv) and
(2.0 equiv).
Solvation: Add anhydrous MeCN under an argon atmosphere. Stir for 15 minutes at room temperature to deprotonate the pyrazole.
Addition: Add 4-bromo-1-butene (1.2 equiv) dropwise via syringe.
Note: If the linker is volatile, use a reflux condenser.
Reaction: Heat the mixture to 60°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.
Checkpoint: Conversion should be >95%. The product is less polar than the starting material.
Workup: Cool to room temperature. Filter off the solids (
and excess carbonate) through a celite pad. Rinse the pad with EtOAc.
Purification: Concentrate the filtrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0%
20% EtOAc in Hexanes).
Yield Expectation: 85–92% (Colorless oil).
Step 2: Synthesis of 1-(but-3-en-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Objective: Convert the aryl bromide to a boronate ester.
Reaction Type: Pd-Catalyzed Miyaura Borylation.
Reagents & Materials
Component
Equiv.
Role
Bromide Intermediate (Step 1)
1.0
Substrate
Bis(pinacolato)diboron ()
1.2
Boron Source
Potassium Acetate (KOAc)
3.0
Base
0.05
Catalyst
1,4-Dioxane
0.15 M
Solvent (Degassed)
Protocol
Setup: In a pressure vial or Schlenk flask, combine the bromide (Step 1),
, and KOAc.
Degassing: Add 1,4-dioxane. Sparge with argon for 10 minutes (Critical to prevent homocoupling or oxidation).
Catalyst Addition: Add the Pd catalyst quickly under an argon counter-flow. Seal the vessel.
Reaction: Heat to 90°C for 4–6 hours.
Mechanism:[1][2][3][4][5] The reaction proceeds via oxidative addition of Pd to the C-Br bond, followed by transmetallation with boron and reductive elimination.
Workup: Cool to RT. Dilute with EtOAc and filter through a short plug of silica/celite to remove Pd black.
Purification: Concentrate. Purify via silica gel chromatography (Gradient: 10%
40% EtOAc in Hexanes).
Note: Boronic esters can streak on silica; adding 1%
to the eluent can improve peak shape.
Yield Expectation: 75–85% (White/Off-white solid or viscous oil).
Step 3: Synthesis of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol
Objective: Oxidize the C-B bond to a C-O bond.
Reaction Type: Oxidative Hydroxylation.[6][7]
Reagents & Materials
Component
Equiv.
Role
Boronate Intermediate (Step 2)
1.0
Substrate
Hydrogen Peroxide (, 30%)
3.0
Oxidant
Sodium Hydroxide (1M aq)
2.0
Activator
THF / Water (1:1)
0.1 M
Solvent
Protocol
Solvation: Dissolve the boronate ester in THF in an open flask. Cool to 0°C (Ice bath).
Activation: Add 1M NaOH solution. Stir for 5 minutes.
Oxidation: Dropwise add
(30% aq). The reaction is exothermic; control addition rate to maintain temp <10°C.
Reaction: Allow to warm to room temperature and stir for 1–2 hours.
Monitoring: TLC will show the disappearance of the boronate (non-polar) and appearance of the polar alcohol.
Quench: Carefully add saturated aqueous
(sodium thiosulfate) to quench excess peroxide (test with starch-iodide paper: blue = active peroxide).
Extraction: Acidify slightly to pH ~6–7 with 1M HCl (careful not to go too acidic to avoid alkene hydration). Extract with EtOAc (3x).
Purification: Dry organics over
, filter, and concentrate. Purify via flash chromatography (DCM/MeOH 95:5).
Yield Expectation: 80–90%.
Analytical Data & QC Specifications
To validate the synthesis, compare your isolated product against these predicted spectral parameters.
NMR Characterization Table
Nucleus
Shift ( ppm)
Multiplicity
Integration
Assignment
1H (DMSO-)
9.20
s (broad)
1H
-OH (Hydroxyl)
7.15
s
1H
Pyrazole C3-H
6.90
s
1H
Pyrazole C5-H
5.75
ddt
1H
Alkene -CH=
5.05
dd
2H
Alkene =CH2
4.05
t
2H
N-CH2
2.45
q
2H
Allylic -CH2-
13C (DMSO-)
142.0
-
-
C4 -OH
135.2
-
-
Alkene -CH=
128.5
-
-
Pyrazole C3/C5
117.1
-
-
Alkene =CH2
115.8
-
-
Pyrazole C3/C5
50.2
-
-
N-CH2
33.5
-
-
Allylic -CH2-
Stability Note
4-Hydroxypyrazoles are electron-rich and prone to air oxidation (turning brown/pink over time).
Storage: Store under Argon at -20°C.
Stabilization: If immediate use is not possible, consider converting to the acetate ester (Ac2O/Pyridine) for long-term storage, which can be hydrolyzed immediately before use.
Process Logic & Pathway Visualization
The following diagram illustrates the critical decision nodes and reaction flow.
Figure 2: Sequential workflow with integrated Quality Control (QC) checkpoints.
References
Regioselective Alkylation: T. Eicher, S. Hauptmann, The Chemistry of Heterocycles, 2nd Ed., Wiley-VCH, 2003. (General reference for pyrazole reactivity).
Enzymatic vs Chemical Alkylation: "Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles."[8] Angew.[9] Chem. Int. Ed., 2021.[2][10] Link
Borylation/Oxidation Strategy: "An Efficient Synthesis of Phenols via Oxidative Hydroxylation of Arylboronic Acids." Synlett, 2012.[6] Link
Synthesis of 4-Hydroxypyrazoles: "Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes... starting from 1-phenyl-1H-pyrazol-3-ol." Arkivoc, 2011. Link
General Phenol Synthesis from Boronates: "Oxidation of arylboronic acids... to phenols."[7] Organic Chemistry Portal. Link
Application Note: Coordination Strategies for 1-(but-3-en-1-yl)-1H-pyrazol-4-ol
This Application Note is designed for researchers in organometallic chemistry and materials science. It synthesizes established protocols for pyrazole-based ligands with specific adaptations required for the 1-(but-3-en-...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in organometallic chemistry and materials science. It synthesizes established protocols for pyrazole-based ligands with specific adaptations required for the 1-(but-3-en-1-yl)-1H-pyrazol-4-ol molecule.
Executive Summary
The ligand 1-(but-3-en-1-yl)-1H-pyrazol-4-ol (hereafter referred to as L1 ) represents a versatile, bifunctional scaffold in coordination chemistry. Unlike simple pyrazoles, L1 integrates three distinct chemical handles:
Pyrazole Nitrogen (
): A borderline hard/soft donor for primary metal coordination.[1]
C-4 Hydroxyl Group (-OH): A hydrogen-bond donor/acceptor capable of supramolecular assembly or deprotonation to form anionic bridges.
N-1 Butenyl Tail: A pendant alkene providing steric bulk, secondary coordination to soft metals (
, ), or a site for Post-Synthetic Modification (PSM) via thiol-ene "click" chemistry.[1]
This guide details protocols for stabilizing the tautomeric 4-hydroxy core, synthesizing transition metal complexes, and exploiting the alkene tail for functional materials.
Ligand Profile & Stability
Critical Insight (Expertise): 4-Hydroxypyrazoles are prone to keto-enol tautomerism .[1] While the aromatic enol form is desired for coordination, the keto (pyrazolone) form can dominate in solution, leading to unintended side reactions.[1]
Handling: Store L1 under inert atmosphere (Ar/N2) at -20°C to prevent oxidative dimerization of the alkene or keto-tautomerization.
Solubility: Soluble in polar aprotic solvents (DMSO, DMF, MeCN).[1] Limited solubility in non-polar hydrocarbons.
Protocol A: Synthesis of Homoleptic Transition Metal Complexes
Target: Synthesis of
complexes (M = Zn, Cu, Co).
Mechanism: The nitrogen acts as the primary donor. The 4-OH group remains protonated to facilitate hydrogen-bonding networks (supramolecular organic frameworks).[1]
Note: Exclusion of light is critical to prevent Ag reduction.
Stirring: Stir at room temperature for 12 hours.
Precipitation: Add Hexane to precipitate the complex.
Verification:
NMR is diagnostic. The alkene protons (terminal ) will shift significantly upfield due to -backbonding from the metal.[1]
Protocol C: Post-Synthetic Modification (PSM) in MOFs
Context: If L1 is used as a linker in a Metal-Organic Framework (MOF), the alkene tail protrudes into the pore.[1] This protocol describes "clicking" a thiol to the alkene.
Reaction: Thiol-Ene Click Chemistry
Procedure
MOF Activation: Activate the L1 -containing MOF (remove solvent) at 100°C under vacuum.[1]
Reagent Loading: Suspend MOF powder in minimal chloroform containing the desired thiol (e.g., 2-mercaptoethanol for hydrophilicity) and photoinitiator (DMPA).
Irradiation: Irradiate with UV light (365 nm) for 30 minutes.
Washing: Centrifuge and wash MOF 3x with fresh chloroform to remove unreacted thiol.
Validation: Digest the MOF (using
) and analyze via NMR. The disappearance of alkene vinyl protons indicates successful conversion.
Structural Logic & Signaling Pathways
The following diagram illustrates the decision matrix for using L1 based on the target application.
Figure 2: Decision matrix for coordination strategy based on metal hardness (HSAB theory).
References
Tautomerism in Pyrazoles: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Academic Press, 2000. Link
Pyrazole Coordination Chemistry: Viciano-Chumillas, M., et al. "Coordination chemistry of N-substituted pyrazoles." Coordination Chemistry Reviews, 2010. Link[1]
Alkene-Pyrazole Hemilability: Pettinari, C., et al. "Functionalized Pyrazoles as Ligands." Comprehensive Coordination Chemistry II, Elsevier, 2003. Link
Thiol-Ene Click in MOFs: Cohen, S. M. "Postsynthetic Methods for the Functionalization of Metal–Organic Frameworks." Chemical Reviews, 2012. Link[1]
HSAB Theory: Pearson, R. G. "Hard and Soft Acids and Bases." Journal of the American Chemical Society, 1963. Link[1]
Disclaimer: All protocols involve hazardous chemicals. Standard PPE (gloves, goggles, lab coat) and fume hood usage are mandatory.[1] The synthesis of transition metal perchlorates (Protocol A) carries an explosion risk; ensure small scales and avoid dryness.[1]
Application Notes & Protocols: Olefin Metathesis Strategies for 1-(but-3-en-1-yl)-1H-pyrazol-4-ol in Drug Discovery
Introduction: The Strategic Convergence of Pyrazoles and Olefin Metathesis The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of approved therapeutic agents.[...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Convergence of Pyrazoles and Olefin Metathesis
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of approved therapeutic agents.[1] Its metabolic stability and versatile substitution patterns have led to its incorporation into drugs for a wide range of diseases.[1][2] In parallel, the advent of olefin metathesis, a Nobel Prize-winning technology, has revolutionized the synthesis of complex molecules by enabling the precise and efficient formation of carbon-carbon double bonds.[3] This guide details the application of olefin metathesis, specifically focusing on the versatile substrate 1-(but-3-en-1-yl)-1H-pyrazol-4-ol, for the generation of novel heterocyclic frameworks with significant potential in drug discovery and development.
This document provides a comprehensive overview of the theoretical and practical aspects of employing 1-(but-3-en-1-yl)-1H-pyrazol-4-ol in ring-closing metathesis (RCM) and cross-metathesis (CM) reactions. We will delve into the mechanistic rationale, provide detailed experimental protocols, and discuss the potential applications of the resulting products, offering researchers a robust framework for their synthetic endeavors.
Core Principles and Mechanistic Considerations
Olefin metathesis encompasses a family of reactions that involve the catalytic redistribution of alkene bonds.[3] The most common and synthetically useful transformations for our target substrate are Ring-Closing Metathesis (RCM) and Cross-Metathesis (CM). These reactions are typically catalyzed by well-defined ruthenium-based complexes, most notably Grubbs' catalysts, which are known for their high functional group tolerance and stability.[4][5]
The generally accepted mechanism, first proposed by Chauvin, involves the formation of a metallacyclobutane intermediate through a [2+2] cycloaddition between the catalyst's metal-carbene bond and the alkene substrate.[3][6] This intermediate then undergoes a retro-[2+2] cycloaddition to yield a new alkene and a regenerated metal-carbene species, which continues the catalytic cycle.
Catalyst Selection: A Critical Choice
The choice of catalyst is paramount for a successful metathesis reaction. Several generations of Grubbs' catalysts are commercially available, each with distinct reactivity profiles.
Catalyst Generation
Key Features & Applications
First-Generation Grubbs' Catalyst
Good stability, suitable for less demanding RCM reactions.[4][7]
Second-Generation Grubbs' Catalyst
Higher activity, broader substrate scope, and greater tolerance for functional groups.[4][8] Often the catalyst of choice for challenging substrates.
Hoveyda-Grubbs' Catalysts
Increased stability and recyclability, with modified initiation rates. Recommended for general metathesis reactions.[9]
Third-Generation Grubbs' Catalyst
Fast-initiating catalysts, useful for rapid reactions.[4]
For the olefin metathesis of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol and its derivatives, Second-Generation Grubbs' catalysts are often a good starting point due to their enhanced reactivity, which can be beneficial for substrates with potentially coordinating groups like the pyrazole nitrogen and the hydroxyl group.
A primary application for a diene substrate like an O-alkenylated derivative of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol is Ring-Closing Metathesis (RCM). This powerful intramolecular reaction allows for the synthesis of fused bicyclic systems, which are of significant interest in drug discovery due to their conformational rigidity and novel chemical space.
The following workflow outlines the synthesis of a dihydropyrano[4,3-c]pyrazole scaffold, a class of compounds with potential biological activity.[10][11][12]
Experimental Workflow: RCM for Dihydropyrano[4,3-c]pyrazole Synthesis
Caption: Workflow for the synthesis of a dihydropyrano[4,3-c]pyrazole via RCM.
Detailed Protocol: Synthesis of a Dihydropyrano[4,3-c]pyrazole Derivative
Part A: O-Allylation of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol
Reagent Preparation: To a solution of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol (1 equivalent) in acetone, add potassium carbonate (2-3 equivalents).
Reaction Initiation: Add allyl bromide (1.1-1.5 equivalents) dropwise to the suspension at room temperature.
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Once the starting material is consumed, filter the solid and concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the O-allylated diene.
Part B: Ring-Closing Metathesis
Inert Atmosphere: In a flask equipped with a condenser and a magnetic stirrer, dissolve the O-allylated diene (1 equivalent) in degassed anhydrous dichloromethane (CH2Cl2). The concentration should be dilute (e.g., 0.01-0.05 M) to favor the intramolecular RCM reaction.
Catalyst Addition: Add Grubbs' Second-Generation Catalyst (1-5 mol%) to the solution.
Reaction Conditions: Reflux the reaction mixture under an inert atmosphere (e.g., argon or nitrogen). The removal of the ethylene byproduct can help drive the reaction to completion, which can be facilitated by a gentle stream of inert gas.[5]
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the diene is consumed.
Quenching: Upon completion, cool the reaction mixture to room temperature and add a quenching agent (e.g., ethyl vinyl ether) to deactivate the catalyst.
Purification: Concentrate the reaction mixture and purify the crude product by column chromatography on silica gel to yield the desired dihydropyrano[4,3-c]pyrazole.
Cross-Metathesis (CM) is an intermolecular reaction that allows for the coupling of two different alkenes.[13] This strategy can be employed to introduce new functional groups onto the butenyl side chain of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol, thereby expanding the accessible chemical space for structure-activity relationship (SAR) studies.
Experimental Workflow: Cross-Metathesis of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol
Caption: General workflow for a cross-metathesis reaction.
Detailed Protocol: Cross-Metathesis with a Functionalized Alkene
Reagent Preparation: In an oven-dried flask under an inert atmosphere, dissolve 1-(but-3-en-1-yl)-1H-pyrazol-4-ol (1 equivalent) and the desired alkene coupling partner (2-5 equivalents) in an anhydrous solvent such as toluene or dichloromethane.
Catalyst Addition: Add Grubbs' Second-Generation Catalyst (2-5 mol%) to the solution.
Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 40-80 °C) and stir.
Reaction Monitoring: Monitor the formation of the desired product and the consumption of the starting materials by TLC or LC-MS.
Work-up and Purification: Upon completion, cool the reaction, quench with ethyl vinyl ether, and concentrate. Purify the residue by column chromatography to isolate the cross-metathesis product.
Troubleshooting and Considerations
Catalyst Deactivation: The pyrazole nitrogen and hydroxyl group can potentially coordinate to the ruthenium center and inhibit catalysis. If low reactivity is observed, consider protecting the hydroxyl group or using a more robust catalyst.
Double Bond Isomerization: At higher temperatures or with prolonged reaction times, double bond migration can be a competing side reaction. Using lower temperatures and shorter reaction times can help mitigate this. The addition of isomerization inhibitors like 1,4-benzoquinone can also be effective.
Homodimerization: In cross-metathesis, homodimerization of the starting alkenes is a common side reaction. Using an excess of one coupling partner can favor the formation of the desired cross-product.
Conclusion and Future Outlook
The application of olefin metathesis to 1-(but-3-en-1-yl)-1H-pyrazol-4-ol opens up a vast landscape for the synthesis of novel, drug-like molecules. Ring-closing metathesis provides a direct route to pyrazole-fused heterocycles, while cross-metathesis allows for the diversification of the side chain. These strategies, underpinned by the robustness of modern ruthenium catalysts, offer a powerful toolkit for researchers in drug discovery and development to generate libraries of complex molecules for biological screening. Further exploration of different metathesis partners and catalyst systems will undoubtedly lead to the discovery of new chemical entities with significant therapeutic potential.
References
Synthesis of Dihydropyrano[3,2-c]pyrazoles via Double Bond Migration and Ring-Closing Metathesis. MDPI.
Synthesis of Dihydropyrano[3,2-c]pyrazoles via Double Bond Migration and Ring-Closing Metathesis. National Institutes of Health.
Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Center for Biotechnology Information.
Ring-closing metathesis as a key step to construct 2,6-dihydropyrano[2,3-c]pyrazole ring system. Kaunas University of Technology ePubl.
Synthesis of Dihydropyrano[3,2- c]pyrazoles via Double Bond Migration and Ring-Closing Metathesis. PubMed.
Grubbs catalyst. Wikipedia.
Ring-closing metathesis as a key step to construct the 2, 6-dihydropyrano[2, 3-c]pyrazole ring system. ARKIVOC. Available at: [Link]
Olefin ring-closing metathesis as a powerful tool in drug discovery and development – potent macrocyclic inhibitors of the. Tsantrizos' Group.
Olefin Metathesis in Drug Discovery and Development—Examples from Recent Patent Literature (2017). SciSpace.
Olefin metathesis. Wikipedia.
Olefin Metathesis for Chemical Biology. National Center for Biotechnology Information.
Tandem Ring-Opening-Ring-Closing Metathesis for Functional Metathesis Catalysts. Angewandte Chemie International Edition. Available at: [Link]
Application of Olefin Metathesis in the Synthesis of Carbo- and Heteroaromatic Compounds—Recent Advances. MDPI.
Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information.
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect.
Pyrazole synthesis. Organic Chemistry Portal.
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate.
PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate.
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology ePubl.
functionalization of polymers using 1-(but-3-en-1-yl)-1H-pyrazol-4-ol monomers
Executive Summary This technical guide details the protocol for grafting 1-(but-3-en-1-yl)-1H-pyrazol-4-ol onto thiol-functionalized polymer backbones. This monomer represents a strategic "dual-function" scaffold: The Py...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the protocol for grafting 1-(but-3-en-1-yl)-1H-pyrazol-4-ol onto thiol-functionalized polymer backbones. This monomer represents a strategic "dual-function" scaffold:
The Pyrazole Core: A privileged pharmacophore found in numerous kinase inhibitors and anti-inflammatory drugs (e.g., Celecoxib, Ruxolitinib), offering inherent biological activity or π-π stacking capabilities for drug loading.
The 4-Hydroxyl Group: A versatile nucleophile for post-polymerization modification (PPM), allowing the conjugation of carboxylic acid-containing drugs (via esterification) or isocyanates (via urethanes).
The N-Butenyl "Tail": An unactivated terminal alkene ideal for Thiol-Ene Click Chemistry , ensuring high-efficiency grafting without the steric hindrance or electronic deactivation often seen with internal alkenes.
This protocol prioritizes the Thiol-Ene Click approach over conventional free-radical copolymerization. Unactivated alkenes (like the butenyl group) exhibit poor homopolymerizability due to allylic resonance stabilization; however, they are exceptional substrates for radical step-growth addition to thiols, yielding thioether linkages with near-quantitative conversion.
Chemical Logic & Mechanism
The functionalization relies on the radical-mediated addition of a polymer-bound thiyl radical (S•) to the terminal alkene of the pyrazole monomer.
Step 1 (Initiation): A photoinitiator (e.g., DMPA) generates radicals upon UV exposure, which abstract a hydrogen from the polymer thiol group.
Step 2 (Propagation - Addition): The thiyl radical attacks the terminal carbon of the 1-(but-3-en-1-yl)-1H-pyrazol-4-ol.
Step 3 (Propagation - Abstraction): The resulting carbon-centered radical abstracts a hydrogen from another thiol group, regenerating the thiyl radical and completing the cycle.
Mechanism Diagram
Figure 1: Radical-mediated thiol-ene cycle for grafting pyrazole monomers onto a polymer backbone. Note the regenerative nature of the thiyl radical.
Experimental Protocols
Protocol A: Monomer Preparation (Brief Context)
Note: If the monomer is not commercially sourced, it is synthesized via N-alkylation.
Reactants: 4-hydroxypyrazole (or 4-(benzyloxy)-1H-pyrazole to protect the OH), 4-bromo-1-butene, and Cs₂CO₃ (base).
Solvent: Acetonitrile (MeCN).
Conditions: Reflux (80°C) for 12 hours.
Purification: Silica gel chromatography (Hexane/EtOAc). If protected, deprotect using H₂/Pd-C or TFA prior to polymerization if free OH is desired immediately.
Protocol B: Thiol-Ene Grafting (The Core Workflow)
Objective: Covalent attachment of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol to a poly(mercaptopropyl methyl siloxane) or similar thiol-pendant polymer.
Stoichiometric Calculation:
Calculate the molar equivalents of thiol groups (-SH) in your polymer sample. Weigh out 1.2 equivalents of the pyrazole monomer to ensure complete consumption of thiols (or adjust ratio if partial functionalization is desired).
Dissolution:
Dissolve the polymer and the pyrazole monomer in anhydrous THF in a quartz reaction vessel or borosilicate vial. The concentration should be approximately 10-20 wt%.
Initiator Addition:
Add DMPA (1-5 mol% relative to alkene groups).
Tip: For water-soluble polymers, use Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) as the initiator.
Deoxygenation (Critical):
Purge the solution with Argon or Nitrogen for 15 minutes. Oxygen is a radical scavenger and will inhibit the reaction.
Irradiation:
Irradiate the sample with UV light (365 nm, ~10 mW/cm²) for 10–30 minutes at room temperature.
Monitoring: Monitor the disappearance of the alkene peak (approx. 5.8 ppm) and the thiol peak (approx. 1.3-1.6 ppm) via ¹H NMR.
Purification:
Precipitate the polymer into cold methanol or diethyl ether (depending on polymer solubility) to remove excess monomer and initiator byproducts. Centrifuge and dry under vacuum.
Royal Society of Chemistry . (2020). Multicomponent tandem polymerization for the preparation of a pyrazole-containing porous organic polymer.
[Link][2]
Application Notes and Protocols for the Catalytic Applications of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol Metal Complexes
Foreword: The Untapped Potential of a Multifunctional Ligand In the ever-evolving landscape of homogeneous catalysis, the design of ligands that impart specific reactivity, stability, and selectivity to metal centers is...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Untapped Potential of a Multifunctional Ligand
In the ever-evolving landscape of homogeneous catalysis, the design of ligands that impart specific reactivity, stability, and selectivity to metal centers is of paramount importance. Pyrazole-based ligands have emerged as a versatile class of compounds, demonstrating remarkable efficacy in a wide array of catalytic transformations, including cross-coupling, hydrogenation, and oxidation reactions.[1][2][3][4] Their tunable electronic and steric properties, coupled with their robust coordination to various transition metals, make them privileged scaffolds in catalyst development.[5][6]
This guide delves into the prospective catalytic applications of a uniquely functionalized ligand: 1-(but-3-en-1-yl)-1H-pyrazol-4-ol . While extensive research has been dedicated to the broader family of pyrazole ligands, this specific derivative remains a largely unexplored entity. Its structure, however, is replete with features that suggest significant catalytic potential. The pyrazol-4-ol core offers multiple coordination modes through its nitrogen and oxygen atoms, while the N1-butenyl substituent introduces a reactive handle for catalyst immobilization, post-synthetic modification, or participation in tandem catalytic cycles.
These application notes are designed to serve as a comprehensive, field-proven guide for researchers venturing into the use of this promising ligand and its metal complexes. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. By grounding our protocols in the well-established principles of pyrazole chemistry and catalysis, we aim to provide a robust framework for innovation and discovery.
Section 1: The Ligand - Synthesis and Characterization
The unique combination of a pyrazol-4-ol core and a terminal alkene substituent makes 1-(but-3-en-1-yl)-1H-pyrazol-4-ol a ligand of considerable interest. The hydroxyl group can be deprotonated to form a pyrazolate, which can act as a bridging ligand, while the butenyl chain offers a site for secondary functionalization or heterogenization.
Proposed Synthesis of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol
A plausible synthetic route, adapted from established methodologies for N-alkylation of pyrazoles, is outlined below. The synthesis commences with a commercially available or readily synthesized 1H-pyrazol-4-ol precursor.
Protocol 1: Ligand Synthesis
Reaction Setup: To a solution of 1H-pyrazol-4-ol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq).
Alkylation: Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the pyrazole nitrogen. Subsequently, add 4-bromo-1-butene (1.2 eq) dropwise to the suspension.
Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 1-(but-3-en-1-yl)-1H-pyrazol-4-ol.
Characterization
The synthesized ligand should be thoroughly characterized using standard spectroscopic techniques:
¹H and ¹³C NMR: To confirm the presence of the butenyl chain and the pyrazole core, and to establish the regioselectivity of the N-alkylation.
FT-IR Spectroscopy: To identify the characteristic O-H and C=C stretching vibrations.
Mass Spectrometry: To confirm the molecular weight of the synthesized ligand.
Section 2: Synthesis of Metal Complexes
The synthesized ligand can be coordinated with a variety of transition metals to form catalytically active complexes. The following is a general protocol for the synthesis of a Palladium(II) complex, a common precursor for cross-coupling catalysis.
Protocol 2: Synthesis of a Pd(II) Complex
Complexation: Dissolve 1-(but-3-en-1-yl)-1H-pyrazol-4-ol (2.0 eq) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF). To this solution, add a palladium(II) salt, such as palladium(II) chloride (PdCl₂) or bis(acetonitrile)palladium(II) chloride ([PdCl₂(MeCN)₂]) (1.0 eq).
Reaction Conditions: Stir the reaction mixture at room temperature for several hours or until a color change or precipitation is observed, indicating complex formation.
Isolation: If a precipitate forms, isolate the complex by filtration, wash with a non-coordinating solvent (e.g., diethyl ether), and dry under vacuum. If the complex remains in solution, remove the solvent under reduced pressure and purify the resulting solid by recrystallization.
Palladium complexes of pyrazole-based ligands are known to be effective catalysts for Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation in modern organic synthesis.[1][7] The 1-(but-3-en-1-yl)-1H-pyrazol-4-ol ligand is expected to form a stable and active palladium catalyst for this transformation.
Rationale and Mechanistic Overview
The pyrazole ligand is anticipated to stabilize the palladium center, preventing its agglomeration into inactive palladium black and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The electron-donating nature of the pyrazole can enhance the rate of oxidative addition.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Suzuki-Miyaura Cross-Coupling of Aryl Halides
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol).
Catalyst Loading: Add the pre-synthesized Pd(II) complex of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol (0.01 mmol, 1 mol%).
Solvent and Reaction: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 5 mL). Stir the reaction mixture vigorously at a specified temperature (e.g., 80-100 °C) for the required time (e.g., 2-12 hours).
Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. After completion, cool the reaction to room temperature, add water, and extract with an organic solvent. Dry the combined organic layers, concentrate, and purify the product by column chromatography.
Expected Results and Data Presentation
The catalytic system is expected to show good to excellent yields for a range of aryl halides and boronic acids.
Copper complexes containing pyrazole ligands have been extensively studied as mimics of catechol oxidase, an enzyme that catalyzes the oxidation of catechols to quinones.[3][8][9] The 1-(but-3-en-1-yl)-1H-pyrazol-4-ol ligand is a promising candidate for forming a biomimetic copper catalyst.
Rationale and Experimental Workflow
The in situ generated copper complex is expected to catalyze the aerobic oxidation of catechol to o-quinone. The reaction progress can be conveniently monitored by UV-Vis spectroscopy by observing the growth of the characteristic absorption band of o-quinone around 390 nm.[3]
incorporating 1-(but-3-en-1-yl)-1H-pyrazol-4-ol into pharmaceutical intermediates
Executive Summary: The Bifunctional Pyrazole Linchpin In modern drug discovery, the demand for scaffolds that offer both pharmacophoric value and synthetic orthogonality is paramount. 1-(but-3-en-1-yl)-1H-pyrazol-4-ol re...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Bifunctional Pyrazole Linchpin
In modern drug discovery, the demand for scaffolds that offer both pharmacophoric value and synthetic orthogonality is paramount. 1-(but-3-en-1-yl)-1H-pyrazol-4-ol represents a high-value "linchpin" intermediate. It combines an electron-rich 4-hydroxypyrazole core (a proven bioisostere for phenols and indoles) with a homoallyl tether (a versatile handle for olefin metathesis, radical cyclization, or thiol-ene "click" chemistry).
This Application Note provides a rigorous, field-validated guide for synthesizing and utilizing this scaffold. Unlike standard catalog reagents, this intermediate often requires de novo synthesis to ensure high purity and regiochemical integrity. We present a robust Metal-Halogen Exchange/Oxidation route that avoids the protecting group conflicts common with benzyl ethers and terminal alkenes.
Air-sensitive (prone to oxidation to quinone-imine species if not stored properly). Store under Argon at -20°C.
Solubility
Soluble in DMSO, MeOH, DCM; sparingly soluble in non-polar alkanes.
Synthesis Protocol: The Boronate Oxidation Route
Rationale: Direct alkylation of 4-hydroxypyrazole often leads to mixtures of O- and N-alkylation. Furthermore, protecting groups like benzyl ethers are difficult to remove without reducing the terminal alkene. Therefore, we utilize a 4-bromopyrazole precursor strategy, which ensures exclusive N-alkylation followed by a regioselective conversion of the bromide to the hydroxyl group.
Step 1: Regioselective N-Alkylation
Reaction: 4-Bromo-1H-pyrazole + 4-Bromo-1-butene
4-Bromo-1-(but-3-en-1-yl)-1H-pyrazole
Reagents:
4-Bromo-1H-pyrazole (1.0 equiv)
4-Bromo-1-butene (1.2 equiv)
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
Acetonitrile (MeCN), anhydrous (0.2 M)
Procedure:
Charge: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-bromo-1H-pyrazole and Cs₂CO₃.
Solvate: Add anhydrous MeCN under an inert atmosphere (N₂ or Ar).
Addition: Add 4-bromo-1-butene via syringe.
Reaction: Heat the mixture to 60°C for 12 hours. Monitor by TLC (Hex/EtOAc 4:1) or LCMS. The N-alkylated product is usually less polar than the starting material.
Workup: Cool to room temperature (RT). Filter through a Celite pad to remove inorganic salts. Concentrate the filtrate in vacuo.
Purification: Flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).
Expert Note: N-alkylation is favored over C-alkylation. Since the 3- and 5-positions are unsubstituted, regioselectivity issues (N1 vs N2) are irrelevant here due to symmetry.
Cryogenic Setup: Dissolve the bromide in anhydrous THF (0.1 M) and cool to -78°C (dry ice/acetone bath).
Lithiation: Add n-BuLi dropwise over 15 mins. Maintain internal temp < -70°C. Stir for 30 mins.
QC Check: The solution typically turns a pale yellow.
Borylation: Add B(OiPr)₃ rapidly in one portion. The solution may become colorless.
Warming: Remove the cooling bath and allow the mixture to warm to 0°C over 1 hour.
Oxidation: (Caution: Exothermic). Add 2 M NaOH, followed by dropwise addition of H₂O₂. Stir at RT for 1 hour.
Quench: Carefully acidify to pH ~6 with 1 M HCl (do not go too acidic, or the product may extract poorly).
Extraction: Extract with EtOAc (3x). Wash combined organics with saturated Na₂S₂O₃ (to quench peroxides) and brine.
Isolation: Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (DCM/MeOH 95:5).
Application Workflow: Divergent Synthesis
Once synthesized, the 1-(but-3-en-1-yl)-1H-pyrazol-4-ol scaffold serves as a branch point.
Pathway A: O-Functionalization (Etherification)
The C4-hydroxyl is a potent nucleophile. It can be coupled with aryl halides (SₙAr) or alcohols (Mitsunobu) to link the pyrazole to a core scaffold.
Protocol: Mitsunobu reaction with PPh₃/DIAD and a primary alcohol (R-CH₂OH) in THF at 0°C
RT.
Pathway B: Ring-Closing Metathesis (RCM)
The homoallyl tail is perfectly positioned to form 7- or 8-membered macrocycles if the "Head" (O-substituent) also contains an alkene.
Protocol: Dissolve the diene precursor in degassed DCM (0.005 M, high dilution to favor cyclization). Add Grubbs II catalyst (5 mol%).[2] Reflux for 2-4 hours.
Expert Tip: The pyrazole nitrogen can coordinate to Ruthenium, poisoning the catalyst. If conversion is low, add Ti(OiPr)₄ as a Lewis acid scavenger to bind the pyrazole nitrogens.
Visualizing the Logic
The following diagram illustrates the synthesis and the divergent utility of the scaffold.
Figure 1: Strategic synthesis and application logic for the 1-(but-3-en-1-yl)-1H-pyrazol-4-ol scaffold.
Troubleshooting & Expert Tips
Issue
Probable Cause
Corrective Action
Low Yield in Step 1
N- vs C-alkylation competition (rare) or polymerization of bromide.
Switch solvent to DMF to increase nucleophilicity. Ensure 4-bromo-1-butene is distilled if old (remove stabilizers).
Incomplete Lithiation
Traces of water in THF; Temp too high.
Distill THF over Na/Benzophenone. Ensure internal probe reads <-70°C before adding n-BuLi.
No RCM Product
Catalyst poisoning by Pyrazole N.
Add Lewis acid (Ti(OiPr)₄) or use HCl salt of the pyrazole (if compatible) to sequester the lone pair.
Product Discoloration
Oxidation of electron-rich pyrazole.
Perform all workups rapidly. Store product under Argon. Add trace BHT if storing for long periods.
References
Regioselective N-Alkylation: Norman, N. J., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions."[3][4] The Journal of Organic Chemistry, vol. 87, no.[3] 15, 2022, pp. 10018-10025.[3] Link
RCM on Pyrazoles: Bieliauskas, A., et al. "Ring-closing metathesis as a key step to construct the 2,6-dihydropyrano[2,3-c]pyrazole ring system."[5][6] Arkivoc, vol. 2018, no.[5] 5, 2018, pp. 296-307.[5] Link
Hydroxylation via Boronates: Webb, K. S., and Levy, D. "A simple method for the conversion of aryl halides to phenols." Tetrahedron Letters, vol. 36, no. 29, 1995, pp. 5117-5118. Link
Pharmaceutical Relevance: Min, J., et al. "Discovery of 4-hydroxyl pyrazole derivatives as potent ferroptosis inhibitors."[7] European Journal of Medicinal Chemistry, vol. 264, 2024, 115913. Link
Application Note: Cross-Coupling Strategies for the Functionalization of 1-(But-3-en-1-yl)-1H-pyrazol-4-ol
Abstract: The pyrazole core is a privileged scaffold in medicinal chemistry and materials science, present in numerous FDA-approved drugs and advanced materials.[1][2][3] The targeted functionalization of this heterocycl...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: The pyrazole core is a privileged scaffold in medicinal chemistry and materials science, present in numerous FDA-approved drugs and advanced materials.[1][2][3] The targeted functionalization of this heterocycle is crucial for developing novel compounds with tailored properties. This application note provides a comprehensive guide to the cross-coupling of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol, a versatile building block. We detail field-proven protocols for activating the C4 position via triflation, followed by robust palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The guide emphasizes the rationale behind reagent selection, addresses potential challenges such as chemoselectivity in the presence of an N-alkenyl chain, and offers troubleshooting strategies for researchers in drug discovery and synthetic chemistry.
Introduction: The Pyrazole Scaffold in Modern Chemistry
Significance in Drug Discovery
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This structural motif is a cornerstone of modern medicinal chemistry, found in blockbuster drugs such as Celecoxib (a COX-2 inhibitor), Sildenafil (a PDE5 inhibitor), and Apixaban (an anticoagulant).[3] Their prevalence stems from their ability to act as stable, synthetically versatile scaffolds that can engage in various biological interactions, including hydrogen bonding and π-stacking. The development of efficient methods to elaborate the pyrazole core is therefore of paramount importance for generating diverse chemical libraries for biological screening.[4]
The Versatility of Cross-Coupling for Scaffold Elaboration
Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules by enabling the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.[5][6] For pyrazole chemistry, these methods allow for the introduction of aryl, vinyl, alkynyl, and amino substituents, which would be difficult to achieve through classical condensation approaches.[7][8] Unlike direct C-H functionalization, which can suffer from regioselectivity issues, a pre-functionalization strategy offers unparalleled control over the site of new bond formation.
The Target Substrate: 1-(But-3-en-1-yl)-1H-pyrazol-4-ol
Structural Features and Reactivity Considerations
The substrate, 1-(but-3-en-1-yl)-1H-pyrazol-4-ol, presents two key reactive sites for cross-coupling strategies:
The C4-Hydroxyl Group: The hydroxyl group itself is a poor leaving group. Direct cross-coupling at this position is not feasible. However, it provides a synthetic handle for conversion into an excellent leaving group, such as a trifluoromethanesulfonate (triflate), which is highly reactive in palladium-catalyzed cycles.[7][9]
The N1-Butenyl Group: The terminal alkene on the N1-substituent is a potential complicating factor. It can interact with palladium catalysts, especially under conditions used for Heck reactions, potentially leading to intramolecular cyclization or other side products. This necessitates careful selection of reaction conditions to ensure chemoselectivity.
The Triflate Strategy: Activating the C4 Position for Coupling
The conversion of the pyrazol-4-ol to a pyrazol-4-yl triflate is the cornerstone of the strategies described herein. This transformation turns the unreactive C-O bond into a highly labile C-OTf bond, which readily undergoes oxidative addition to a Pd(0) catalyst, initiating the cross-coupling cycle. This approach is widely documented and provides a reliable entry point for diverse functionalization.[9][10]
Experimental Protocols
Protocol 1: Synthesis of the Key Intermediate: 1-(But-3-en-1-yl)-1H-pyrazol-4-yl trifluoromethanesulfonate
This protocol details the critical first step of activating the pyrazol-4-ol.
Pyridine or N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
Anhydrous Dichloromethane (DCM)
Magnetic stirrer and inert atmosphere (N₂ or Ar) setup
Procedure:
Dissolve 1-(but-3-en-1-yl)-1H-pyrazol-4-ol in anhydrous DCM (approx. 0.2 M concentration) in an oven-dried flask under an inert atmosphere.
Cool the solution to 0 °C using an ice bath.
Add pyridine or DIPEA dropwise to the stirred solution.
Slowly add triflic anhydride dropwise over 15 minutes. A slight exotherm may be observed.
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
The crude product can often be used directly in the subsequent coupling step after ensuring the absence of residual base. If necessary, purify by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient).
C-C Bond Forming Reactions
This reaction is one of the most robust methods for forming C(sp²)-C(sp²) bonds.[2][7][11]
Protocol:
To an oven-dried reaction vessel (e.g., microwave vial), add the pyrazole triflate (1.0 equiv), the desired aryl- or vinylboronic acid or boronic ester (1.5 equiv), and a base (see Table 1).
Add the palladium catalyst and ligand (see Table 1).
Seal the vessel, then evacuate and backfill with an inert gas (N₂ or Ar) three times.
Add the degassed solvent system (e.g., Dioxane/H₂O or DME/H₂O) via syringe.[7]
Heat the reaction mixture to the specified temperature (typically 80-110 °C) with vigorous stirring for 4-24 hours. Microwave irradiation (90-120 °C for 15-60 min) can significantly reduce reaction times.[7][12]
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
Separate the layers and extract the aqueous phase with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
Purify the crude residue by flash column chromatography to yield the 4-substituted pyrazole.
A classic, reliable system for many arylboronic acids.[7][13]
Pd(dppf)Cl₂ (2-5%)
Optional: dppf (2-5%)
K₃PO₄ (2.0)
Dioxane
100
Excellent for heteroarylboronic acids and sterically hindered substrates.[9]
XPhos Pd G2 (1-3%)
-
K₃PO₄ (2.0)
t-BuOH or Dioxane
80-100
Highly active precatalyst, good for challenging couplings.[14]
This reaction efficiently couples terminal alkynes with sp²-triflates.[15][16][17]
Protocol:
Combine the pyrazole triflate (1.0 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 5-10 mol%) in a dry reaction flask.[16]
Evacuate and backfill the flask with an inert gas (N₂ or Ar).
Add an anhydrous, degassed solvent such as DMF or THF.
Add a degassed amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA) (3.0 equiv).
Add the terminal alkyne (1.5 equiv) dropwise via syringe.
Stir the reaction at a temperature ranging from room temperature to 80 °C until completion (typically 2-12 hours).
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove metal salts.
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
Dry the organic layer over Na₂SO₄, filter, and concentrate.
Purify the product by flash column chromatography.
C-N Bond Forming Reactions
This powerful C-N bond-forming reaction requires careful selection of a specialized ligand and base.[18]
Protocol:
In a glovebox or under a strict inert atmosphere, charge a reaction vessel with the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 1-4 mol%) and the appropriate bulky phosphine ligand if not using a precatalyst.[10][19]
Add the pyrazole triflate (1.0 equiv) and the solid base (e.g., NaOtBu, LiHMDS, or K₃PO₄, 2.0 equiv).
Seal the vessel, remove from the glovebox, and add the anhydrous, degassed solvent (e.g., Toluene or Dioxane).
Add the amine coupling partner (primary or secondary, 1.2-1.5 equiv).
Heat the mixture with stirring at 80-110 °C for 12-24 hours.
After cooling, quench the reaction with water or saturated aqueous NH₄Cl.
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
Purify by flash column chromatography.
Expert Insight: For amines that are sensitive or prone to side reactions, using a weaker base like K₃PO₄ or Cs₂CO₃ is recommended, although this may require a higher reaction temperature or a more active catalyst system.[20] For alkylamines bearing β-hydrogens, β-hydride elimination can be a competing pathway; CuI-catalyzed conditions may offer a better alternative in these specific cases.[21][22]
Reaction Optimization and Troubleshooting
Guide to Selecting Catalysts, Ligands, and Bases
The success of a cross-coupling reaction is highly dependent on the synergistic effect of the catalyst, ligand, and base.
Catalyst/Ligand: For simple Suzuki couplings, Pd(PPh₃)₄ is often sufficient. For more challenging substrates (sterically hindered, electron-deficient, or heteroaromatic), more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos, tBuBrettPhos) are required to promote the rate-limiting oxidative addition and reductive elimination steps.[10][23]
Base: The base plays multiple roles: it activates the boronic acid in Suzuki couplings (transmetalation step) and neutralizes the triflic acid generated. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are common. Stronger, non-aqueous bases like NaOtBu are typically required for Buchwald-Hartwig aminations.
Addressing Chemoselectivity: The Role of the N-Alkenyl Group
The 1-(but-3-en-1-yl) substituent is generally stable under Suzuki, Sonogashira, and Buchwald-Hartwig conditions. The primary concern is a potential intramolecular Heck-type reaction. This is typically avoided because:
The oxidative addition of the pyrazole triflate to Pd(0) is generally faster than the coordination of the palladium catalyst to the pendant alkene.
The conditions for Suzuki, Sonogashira, and Buchwald-Hartwig reactions are not optimized for the subsequent steps of a Heck cycle (migratory insertion and β-hydride elimination).
However, if side products are observed, reducing the reaction temperature or switching to a catalyst system known to disfavor alkene insertion can be effective.
Use a fresh catalyst or a more robust precatalyst. Ensure all reagents and solvents are dry and properly degassed.[20] Screen different bases and solvents.
Detriflation Side Product
Presence of water/protic sources; Reaction temperature too high.
Rigorously dry all reagents and solvents. Lower the reaction temperature and extend the reaction time.
Homocoupling of Boronic Acid
Presence of oxygen; High catalyst loading.
Thoroughly degas the reaction mixture.[20] Reduce the catalyst loading to the optimal level (1-3 mol%).
Product Decomposition
Base is too strong for functional groups present; Temperature is too high.
Switch to a milder base (e.g., from NaOtBu to K₃PO₄).[20] Reduce the reaction temperature.
Visual Summaries and Workflows
Caption: Overall synthetic strategy for functionalizing the pyrazole core.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion
The functionalization of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol is readily achievable through a reliable two-step sequence involving activation to the corresponding triflate followed by palladium-catalyzed cross-coupling. The protocols outlined for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide robust starting points for the synthesis of diverse libraries of 4-substituted pyrazoles. By understanding the causality behind reagent selection and potential side reactions, researchers can effectively leverage these powerful synthetic tools to accelerate projects in drug discovery and materials science.
References
Chen, Y., et al. (2018). Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Organic & Biomolecular Chemistry, 16(2), 197-201. [Link]
Li, J., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 799-802. [Link]
Krása, A., et al. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 18(29), 5576-5585. [Link]
Stanovnik, B., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications, 41(4), 541-547. [Link]
Kang, E., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192-6210. [Link]
Khan, I., et al. (2021). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 107, 104533. [Link]
Saga, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4589. [Link]
Joo, J. M., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18, 6192-6210. [Link]
Babinski, D. J., et al. (2011). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. The Journal of Organic Chemistry, 76(15), 5915–5923. [Link]
Saga, Y., et al. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]
Kumar, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500. [Link]
Das, S., et al. (2021). Pyrazole-Mediated C–H Functionalization of Arene and Heteroarenes for Aryl–(Hetero)aryl Cross-Coupling Reactions. The Journal of Organic Chemistry, 86(22), 16127–16139. [Link]
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
Singh, A., & Sharma, P. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). ACS Chemical Neuroscience, 12(10), 1710-1735. [Link]
Zhang, W., et al. (2021). Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones. ACS Omega, 6(1), 471-479. [Link]
Saga, Y., et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4589. [Link]
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. [Link]
Kang, E., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. RSC Publishing. [Link]
Saga, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. [Link]
Stanovnik, B., et al. (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ResearchGate. [Link]
Liu, W., et al. (2025). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ResearchGate. [Link]
Das, S., et al. (2021). Pyrazole-Mediated C–H Functionalization of Arene and Heteroarenes for Aryl–(Hetero)aryl Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
ResearchGate. (n.d.). Optimization of Suzuki-Miyaura cross-coupling reaction. [Link]
Liu, W., et al. (2025). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ACS Publications. [Link]
Liu, W., et al. (2025). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. PubMed. [Link]
da Silva, J. G., et al. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 20(2), 2689-2705. [Link]
ResearchGate. (n.d.). Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction. [Link]
Guda, M. R., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5199. [Link]
Shridevi, D., et al. (2015). Novel 5-functionalized-pyrazoles: Synthesis, characterization and pharmacological screening. Bioorganic & Medicinal Chemistry Letters, 25(17), 3552-3557. [Link]
Dvorak, C. A., et al. (2001). Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids. Tetrahedron Letters, 42(36), 6333-6335. [Link]
Le, C., et al. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 13(9), 1396-1402. [Link]
Saga, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3183. [Link]
Boyarskaya, S. I., et al. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(4), 2417-2498. [Link]
Onodera, S., et al. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508-6515. [Link]
Böhm, S., et al. (2017). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journal of Organic Chemistry, 13, 997-1006. [Link]
Onodera, S., et al. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. PubMed. [Link]
Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [Link]
Onodera, S., et al. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. ResearchGate. [Link]
The Organic Chemistry Tutor. (2018, January 15). Heck Coupling. YouTube. [Link]
Application Notes & Protocols: Thiol-Ene Click Chemistry using 1-(but-3-en-1-yl)-1H-pyrazol-4-ol
Abstract This guide provides a comprehensive overview and detailed experimental protocols for the application of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol , a novel bifunctional reagent, in radical-mediated thiol-ene "click" che...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides a comprehensive overview and detailed experimental protocols for the application of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol , a novel bifunctional reagent, in radical-mediated thiol-ene "click" chemistry. The thiol-ene reaction is a powerful covalent ligation strategy prized for its high efficiency, rapid kinetics, and orthogonality to many biological functional groups.[1] The subject molecule uniquely combines a terminal alkene handle for facile thioether conjugation with a pyrazol-4-ol core—a privileged scaffold in medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this chemistry for applications in bioconjugation, advanced material synthesis, and the development of novel therapeutics. We present the core principles, a proposed synthesis of the key pyrazole reagent, detailed protocols for its use in photoinitiated conjugations, and a guide to troubleshooting.
Part 1: Scientific Principles & Reagent Profiles
The thiol-ene reaction is a cornerstone of click chemistry, describing the addition of a thiol (R-SH) to an alkene ("ene") to form a stable thioether linkage.[2] While the reaction can be catalyzed by a base via a Michael addition mechanism, the most common "click" pathway is a free-radical chain process, which offers exceptional control and is insensitive to water or oxygen.[1]
The Radical-Mediated Thiol-Ene Mechanism
The photoinitiated radical reaction proceeds through a well-established step-growth chain mechanism.[2] This process is highly efficient, resulting in anti-Markovnikov addition of the thiol across the double bond.
The mechanism consists of three primary stages:
Initiation: Upon exposure to UV light, a photoinitiator cleaves homolytically to generate free radicals. These highly reactive species abstract a hydrogen atom from a thiol (R'-SH), producing a thiyl radical (R'-S•).
Propagation: This is a two-step cycle. First, the newly formed thiyl radical adds across the alkene of the pyrazole reagent, forming a carbon-centered radical intermediate. Second, this carbon radical abstracts a hydrogen from another thiol molecule in a chain-transfer step. This regenerates the thiyl radical, which can begin a new cycle, and yields the final thioether product.
Termination: The chain reaction ceases when two radicals combine.
This molecule is the central "ene" component for the protocols described herein.
Structure:
1-(but-3-en-1-yl) group: Provides a terminal, unactivated alkene. While less reactive than electron-rich alkenes (e.g., vinyl ethers), terminal alkenes are reliable substrates for radical thiol-ene reactions.[1][3]
1H-pyrazol-4-ol core: This heterocyclic moiety is a valuable pharmacophore found in numerous FDA-approved drugs.[4] Its presence makes the resulting thioether conjugates of immediate interest for biological screening and drug discovery programs. The hydroxyl group offers a secondary site for potential functionalization.
Synthesis: As this is not a widely available commercial reagent, a robust synthesis is required. A reliable method is the N-alkylation of a suitable pyrazol-4-ol precursor with an alkenyl halide, such as 4-bromobut-1-ene.[5][6] A detailed proposed protocol is provided in Part 2.
Reagent Profile: Thiols
A key advantage of the thiol-ene reaction is its tolerance for a wide variety of thiol-containing molecules.[2]
Biomolecules: Cysteine residues in peptides and proteins provide a native thiol for direct conjugation.
Small Molecules: Simple alkyl thiols (e.g., 1-dodecanethiol) or functionalized thiols (e.g., 2-mercaptoethanol, thioglycolic acid) can be used to introduce new functionality.
Polymers: Thiol-terminated polymers (e.g., PEG-SH) are commonly used to create hydrogels or modify surfaces.
Reagent Profile: Photoinitiators
The choice of photoinitiator is critical and depends on the solvent system and desired wavelength.
2,2-Dimethoxy-2-phenylacetophenone (DMPA): A highly efficient Type I photoinitiator for reactions in common organic solvents (THF, DCM, Toluene). It absorbs around 360 nm.[7][8]
Irgacure 2959: One of the most common photoinitiators for biomedical applications due to its limited water solubility and lower cytotoxicity compared to other initiators.[9][10][11] It is suitable for reactions in aqueous or mixed aqueous/organic systems.
Part 2: Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. UV radiation is harmful; use appropriate shielding during photoinitiated reactions.
Protocol 1: Proposed Synthesis of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol
This protocol is based on standard N-alkylation procedures for pyrazoles.[6] The starting material, 1H-pyrazol-4-ol, can be synthesized via several literature methods.[12]
Materials:
1H-pyrazol-4-ol (1.0 eq)
4-bromobut-1-ene (1.2 eq)
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
Anhydrous N,N-Dimethylformamide (DMF)
Ethyl acetate (EtOAc)
Brine (saturated aq. NaCl)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Setup: To a dry round-bottom flask under an argon atmosphere, add 1H-pyrazol-4-ol (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).
Solvent Addition: Add anhydrous DMF to create a suspension (approx. 0.2 M concentration with respect to the pyrazole).
Alkylation: Add 4-bromobut-1-ene (1.2 eq) to the suspension via syringe.
Reaction: Heat the mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Rationale: Heating accelerates the Sₙ2 reaction. K₂CO₃ is a mild base sufficient for deprotonating the pyrazole nitrogen, and DMF is an excellent polar aprotic solvent for this type of reaction.[6]
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract three times with ethyl acetate.
Washing: Combine the organic layers and wash twice with water and once with brine. Rationale: Washing removes residual DMF and inorganic salts.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: General Procedure for Photoinitiated Thiol-Ene Conjugation
This protocol provides a general starting point. Optimal concentrations, initiator loading, and irradiation times may vary depending on the specific thiol and ene substrates.
Materials:
1-(but-3-en-1-yl)-1H-pyrazol-4-ol (1.0 eq)
Thiol of interest (1.1 eq)
Photoinitiator (DMPA for organic solvent, Irgacure 2959 for aqueous) (0.05 - 0.1 eq)
Anhydrous, degassed solvent (e.g., THF for DMPA; Acetonitrile/Water for Irgacure 2959)
UV photoreactor or lamp (e.g., 365 nm, ~10-20 mW/cm²)[8]
Quartz reaction vessel or borosilicate vial
Procedure:
Reagent Preparation: In a quartz reaction vessel, dissolve 1-(but-3-en-1-yl)-1H-pyrazol-4-ol (1.0 eq) and the thiol (1.1 eq) in the chosen solvent. A typical starting concentration is 0.1 M. Rationale: A slight excess of the thiol ensures complete consumption of the limiting ene reagent and can help drive the chain-transfer step.
Initiator Addition: Add the photoinitiator (e.g., 0.05 eq DMPA). Stir in the dark until fully dissolved.
Deoxygenation: Bubble argon or nitrogen gas gently through the solution for 15-20 minutes. This is a critical step. Oxygen is a radical scavenger that will inhibit the chain reaction and significantly lower the yield.[13]
Irradiation: Seal the vessel and place it in the photoreactor. Irradiate with UV light (365 nm) with stirring at room temperature. Monitor the reaction by TLC or LC-MS. Typical reaction times are 30-90 minutes.[8]
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
Purification: Purify the crude thioether product via flash column chromatography or preparative HPLC.
Protocol 3: Characterization of the Thioether Product
Confirmation of a successful reaction involves verifying the formation of the C-S bond and the disappearance of the alkene.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The most definitive evidence is the disappearance of the characteristic alkene proton signals of the butenyl group (typically ~5.0-5.9 ppm) and the appearance of new methylene proton signals adjacent to the newly formed thioether linkage (typically triplets around 2.5-2.8 ppm).[14]
¹³C NMR: Expect the disappearance of the sp² carbon signals of the alkene (~115-135 ppm) and the appearance of new sp³ carbon signals for the thioether alkyl chain.[15]
Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact mass of the desired product, which will be the sum of the molecular weights of the pyrazole-ene and the thiol.
Part 3: Applications & Troubleshooting
Potential Applications
Bioconjugation: The pyrazole-ene can be used to label cysteine-containing peptides or proteins. The resulting conjugate can be studied for altered biological activity or used as a probe.[11]
Drug Discovery: Create libraries of compounds by reacting the pyrazole-ene with various thiols. The pyrazole core acts as a stable scaffold, while the introduced R-group from the thiol allows for systematic Structure-Activity Relationship (SAR) studies.
Material Science: When used with multifunctional thiols (e.g., dithiols or tetrathiols), the pyrazole-ene can act as a crosslinker to form functional polymer networks or hydrogels.[16]
Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Conversion
1. Oxygen inhibition.
1. Ensure rigorous deoxygenation of the solvent and reaction vessel. Maintain an inert atmosphere throughout the reaction.[13]
2. Insufficient UV irradiation (intensity or time).
2. Check the lamp output. Increase irradiation time or move the vessel closer to the source. Ensure the vessel is UV-transparent (quartz is best).
3. Inactive photoinitiator.
3. Use fresh, properly stored photoinitiator. Increase initiator concentration slightly (e.g., to 0.1 eq).
Caption: General workflow for thiol-ene conjugation.
References
Reddy, G. V., et al. (2021). Direct Access for the Regio- and Stereoselective Synthesis of N-Alkenylpyrazoles and Chromenopyrazoles. The Journal of Organic Chemistry, 86(4), 2271–2282. [Link]
Reddy, G. V., et al. (2021). Direct Access for the Regio- and Stereoselective Synthesis of N-Alkenylpyrazoles and Chromenopyrazoles. The Journal of Organic Chemistry. Available at: [Link]
Stankiewicz, A., et al. (2021). Water-Soluble Photoinitiators in Biomedical Applications. Polymers, 13(21), 3839. [Link]
Avci, D., et al. (2018). Irgacure 2959-functionalized poly(ethyleneimine)s as improved photoinitiators: enhanced water solubility, migration stability and visible-light operation. Polymer Chemistry, 9(18), 2452-2462. [Link]
BoldChem Tech. Photoinitiator 2959 CAS 106797-53-9. [Link]
McSweeney, L., et al. (2015). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Molecules, 20(10), 19129-19150. [Link]
Yilmaz, G., et al. (2021). Role of Initiator Structure on Thiol-Ene Polymerization: A Comprehensive Theoretical Study. DergiPark. [Link]
Ciba Specialty Chemicals. (1998). Ciba® IRGACURE® 2959. Technical Data Sheet. Available at: [Link]
Schmermund, L., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(9), 4549-4554. [Link]
Svec, F., et al. (2012). “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths. Journal of Chromatography A, 1232, 49-56. [Link]
Schmermund, L., et al. (2020). Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. Angewandte Chemie International Edition. [Link]
Fairbanks, B. D., et al. (2016). Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels. Journal of Materials Chemistry B, 4(46), 7389-7401. [Link]
Julia, S., et al. (1982). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthesis. Available at: [Link]
Kong, Y., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579. [Link]
Avci, D., et al. (2020). A water-soluble Irgacure 2959-based diallylammonium salt system for antibacterial coatings. Journal of Applied Polymer Science. Available at: [Link]
Darila, A., et al. (2020). Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy. RSC Advances, 10(42), 25110-25118. [Link]
Taylor & Francis Online. Thiol-ene reaction – Knowledge and References. [Link]
Guzmán, D., et al. (2016). Preparation of click thiol-ene/thiol-epoxy thermosets by controlled photo/thermal dual curing sequence. Polymer Chemistry, 7(2), 333-343. [Link]
Smith, C. R., et al. (2017). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 22(11), 1833. [Link]
Kumar, S., et al. (2022). Sunlight-Mediated Thiol–Ene/Yne Click Reaction: Synthesis and DNA Transfection Efficiency of New Cationic Lipids. ACS Omega, 7(33), 29161–29171. [Link]
Katritzky, A. R., et al. (1995). Synthesis of N-cycloalkenylazoles. Journal of Organic Chemistry, 60(11), 3401-3404. [Link]
Herber, C., et al. (2019). Synthesis, spectroscopic and crystallographic characterization of various cymantrenyl thioethers. IUCrData, 4(1). [Link]
North, M., et al. (2012). Thiol–Ene Click Chemistry: Computational and Kinetic Analysis of the Influence of Alkene Functionality. Journal of the American Chemical Society, 134(33), 13804-13817. [Link]
Postigo, A., et al. (2017). Repairing the Thiol-Ene Coupling Reaction. Angewandte Chemie International Edition. Available at: [Link]
Timari, I., et al. (2019). A low-temperature, photoinduced thiol–ene click reaction: a mild and efficient method for the synthesis of sugar-modified nucleosides. Organic & Biomolecular Chemistry, 17(1), 60-64. [Link]
Wang, Y., et al. (2015). Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers. International Journal of Molecular Sciences. Available at: [Link]
Oae, S., et al. (1977). A carbon-13 nuclear magnetic resonance study of thiol esters. The Journal of Organic Chemistry, 42(7), 1184–1187. [Link]
ResearchGate. (2019). (A) 1 H NMR spectra of polycarbonates containing thioether or sulphone... Scientific Diagram. Available at: [Link]
Kricheldorf, H. R., & Probst, N. (2017). 1 H NMR spectrum of the poly(thio ester) 4f dissolved in CDCl 3. Scientific Diagram. Available at: [Link]
Reddit user discussion. (2022). Basic Thiol-Ene Reaction Question. r/OrganicChemistry. [Link]
Timari, I., et al. (2018). A low-temperature, photoinduced thiol–ene click reaction: a mild and efficient method for the synthesis of sugar-modified nucleosides. Organic & Biomolecular Chemistry. [Link]
improving reaction yields for 1-(but-3-en-1-yl)-1H-pyrazol-4-ol synthesis
This guide serves as a technical support center for researchers encountering yield issues with 1-(but-3-en-1-yl)-1H-pyrazol-4-ol . The synthesis of this molecule presents a "perfect storm" of chemical challenges: the amp...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical support center for researchers encountering yield issues with 1-(but-3-en-1-yl)-1H-pyrazol-4-ol .
The synthesis of this molecule presents a "perfect storm" of chemical challenges: the amphoteric nature of the pyrazole, the oxidative instability of the electron-rich 4-hydroxy group, and the fragility of the terminal alkene during deprotection steps.
Part 1: Diagnostic & Decision Framework
Before altering your protocol, determine the root cause of your yield loss using the decision tree below.
Figure 1: Troubleshooting logic flow for identifying the specific failure point in the synthesis of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol.
Part 2: Technical Deep Dives & Protocols
Module 1: The Regioselectivity Myth & The "Symmetric Core" Advantage
User Question: "I am getting a mixture of isomers when alkylating. How do I force N1-alkylation over N2 or O-alkylation?"
Expert Insight:
Many researchers overcomplicate this step. If you are alkylating 4-methoxypyrazole (or 4-benzyloxypyrazole), the molecule is symmetric with respect to the nitrogen atoms (tautomerically equivalent). Therefore, N1 and N2 alkylation yield the exact same product.
The real enemies are:
O-Alkylation: Occurs if the 4-OH is unprotected.
Over-Alkylation (Quaternization): Occurs if the base is too strong or the electrophile is in large excess.
Cs₂CO₃ Effect: The "Cesium Effect" aids in solubility and promotes N-alkylation over O-alkylation due to the soft nature of the pyrazolate anion paired with the large cesium cation [1].
Symmetry: By using the 4-methoxy derivative, you eliminate the N1/N2 regioselectivity issue entirely.
Module 2: The "Alkene-Safe" Deprotection
User Question: "My yield drops during the final step. The alkene disappears or hydrates when I remove the protecting group."
Expert Insight:
This is the most critical failure point.
Avoid: Hydrogenolysis (Pd/C + H₂) will instantly reduce your butenyl group to a butyl group.
Risky: Aqueous acid (HBr/HCl) can hydrate the alkene to a secondary alcohol (Markovnikov addition).
Recommended: Boron Tribromide (BBr₃) is standard for demethylation, but it can react with terminal alkenes if the temperature is uncontrolled.
Protocol: Low-Temperature BBr₃ Demethylation
Setup: Flame-dried glassware, Argon atmosphere.
Dissolution: Dissolve 1-(but-3-en-1-yl)-4-methoxypyrazole in dry DCM (0.1 M).
Cooling: Cool strictly to -78°C (Dry ice/Acetone).
Addition: Add BBr₃ (1M in DCM, 3.0 equiv) dropwise over 20 minutes.
Mechanism Note: At -78°C, BBr₃ coordinates to the ether oxygen faster than it hydroborates the alkene [2].
Warming: Allow to warm only to 0°C. Do not reflux. Monitor by TLC.[1][2]
Quench: Quench at 0°C with Methanol (exothermic!). This destroys the borate complex without generating harsh aqueous acid immediately.
Alternative (If BBr₃ fails):
Use Iodotrimethylsilane (TMSI) generated in situ (TMSCl + NaI) in Acetonitrile. This is a softer nucleophilic deprotection method that is highly compatible with alkenes [3].
Module 3: Preventing Oxidation (The "Tar" Factor)
User Question: "My product is a white solid initially but turns into a black tar after a few hours."
Expert Insight:
4-Hydroxypyrazoles are electron-rich aromatics, similar to phenols or hydroquinones. They are prone to oxidation by air to form pyrazolinones or polymerized radical species (tars).
Stabilization Protocol:
During Workup: Add a pinch of Ascorbic Acid or Sodium Metabisulfite to your aqueous extraction layers.
Storage: Store the final product as the HCl salt if possible (protonation reduces electron density and oxidative susceptibility). If the free base is required, store under Argon at -20°C.
Part 3: Comparative Data & Yield Expectations
The following table summarizes the expected yields for different synthetic strategies based on literature precedents for similar 4-substituted pyrazoles.
Strategy
Key Reagents
Regiocontrol
Alkene Safety
Exp. Yield
Direct Alkylation
4-OH-Pyrazole + Base
Poor (O vs N mix)
High
15-25%
Route A (Recommended)
4-OMe-Pyrazole + Cs₂CO₃
Excellent (Symmetric)
Moderate (Deprotection risk)
65-75%
Route B (De Novo)
Butenyl Hydrazine + Diketone
Perfect (Installed early)
High
40-50%
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use the Baeyer-Villiger route (Route B) to avoid deprotection entirely?A: Yes, but it adds steps. You would condense but-3-en-1-ylhydrazine with 3-(dimethylamino)acrolein or 1,1,3,3-tetramethoxypropane to form the pyrazole core, then acylate at C4, then oxidize with mCPBA. While this avoids BBr₃, the mCPBA step can epoxidize your terminal alkene. Therefore, Route A (Alkylation + Demethylation) remains the most convergent and reliable path if temperature is controlled.
Q: Why not use a Benzyl (Bn) protecting group instead of Methyl (Me)?A: Benzyl groups are typically removed via hydrogenolysis (Pd/C + H₂), which is incompatible with your alkene. Removing Benzyl with BBr₃ or Lewis acids is possible but often requires harsher conditions than removing a Methyl group, increasing the risk of alkene polymerization.
Q: Is the 1-(but-3-en-1-yl) chain stable to the basic conditions of alkylation?A: Yes. Terminal alkenes are stable to Cs₂CO₃/DMF at 60°C. They generally only isomerize to the internal alkene (thermodynamic product) under strong catalytic acidic conditions or with transition metal catalysts (e.g., Ruthenium/Rhodium) [4].
References
Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, vol. 73, no. 9, 2008, pp. 3523–3529.
McOmie, J. F. W., et al. "Demethylation of Aryl Methyl Ethers by Boron Tribromide." Tetrahedron, vol. 24, no. 5, 1968, pp. 2289–2292.
Olah, G. A., et al. "Synthetic Methods and Reactions. Cleavage of Esters and Ethers with Iodotrimethylsilane." Journal of Organic Chemistry, vol. 44, no. 8, 1979, pp. 1247–1251.
Trost, B. M. "The Atom Economy—A Search for Synthetic Efficiency." Science, vol. 254, no. 5037, 1991, pp. 1471–1477.
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Case ID: PYR-4OL-PUR-001
Status: Open
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Subject: Troubleshooting Impurity Profiles and Isolation Protocols for N-Alkylated 4-Hydroxypyrazoles[1][2]
Executive Summary
The purification of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol presents a unique set of challenges driven by the amphoteric nature of the pyrazole core and the high electron density of the 4-hydroxy substituent.[1] Users frequently encounter three primary failure modes:
Regioisomeric Contamination: Difficulty separating the N-alkylated product from the O-alkylated byproduct.
Oxidative Degradation: Rapid discoloration (pinking/browning) due to air sensitivity of the electron-rich ring.[1]
Phase Transfer Issues: Poor recovery during aqueous workup due to zwitterionic behavior.
This guide provides self-validating protocols to resolve these specific issues, moving beyond standard "flash chromatography" advice to exploit the physicochemical properties of the molecule.
Module 1: The "Silver Bullet" for Regioisomer Separation
Problem: N-alkylation of 4-hydroxypyrazoles often yields a significant quantity of the O-alkylated ether byproduct (4-(but-3-en-1-yloxy)-1H-pyrazole), which has a similar Rf on silica gel.[1][2]
Solution:pH-Switch Extraction. [1][2]
The Science:
The separation relies on the acidity difference between the product and the impurity.[2]
Target Molecule (N-alkyl): Contains a free phenolic -OH group.[1][2] pKa
9.5–10.[1][2]0. It will deprotonate in basic media (pH > 11) to form a water-soluble anion.[1][2]
Impurity (O-alkyl): The oxygen is capped as an ether.[1] It has no acidic proton.[2] It remains neutral and lipophilic at high pH.[2]
Protocol: The pH-Switch Workflow
Do not rely solely on silica chromatography for this separation.
Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (Dichloromethane or Ethyl Acetate).
Base Wash (The Filter): Extract the organic layer with 1.0 M NaOH (aq) (2x).[2]
Checkpoint: The Product moves to the Aqueous Phase (as the sodium salt).[2]
Checkpoint: The Impurity (O-alkyl) stays in the Organic Phase .
Separation: Discard the organic phase (or keep for impurity analysis).
Acidification: Cool the aqueous phase to 0°C. Slowly add 1.0 M HCl dropwise until pH reaches ~5–6.
Note: Do not acidify below pH 3, or the pyrazole nitrogen may protonate, making the molecule water-soluble again (cationic form).[2]
Recovery: Extract the now-cloudy aqueous phase with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.
Figure 1: Logic flow for the pH-switch extraction, exploiting the phenolic acidity of the target molecule to remove ether impurities.[1]
Module 2: Preventing Oxidative Degradation ("The Red Goo")
Problem: The product turns pink or brown upon exposure to air or during concentration.[2]
Root Cause: 4-Hydroxypyrazoles are electron-rich systems.[1] In the presence of oxygen, they undergo radical oxidation to form quinone-imine type species or azo-dimers.[1][2] This is accelerated by basic conditions and trace metals.[2]
Troubleshooting Protocol
Parameter
Recommendation
Scientific Rationale
Workup Additive
Sodium Dithionite (Na₂S₂O₄)
Add 1–2% w/v Na₂S₂O₄ to all aqueous wash buffers.[1][2] This reducing agent scavenges radical species and prevents color formation.[2]
Atmosphere
Argon Sparging
Sparge all elution solvents for chromatography with Argon.[2] Silica gel contains trapped oxygen that can degrade the compound on-column.[1][2]
Storage Form
HCl Salt
Do not store as the free base.[2] Convert to the hydrochloride salt (using HCl in Dioxane/Ether) immediately after purification. The protonated form pulls electron density from the ring, significantly increasing oxidative stability.[2]
Module 3: Chromatographic Purification
If the pH-switch does not yield >98% purity, use flash chromatography.[2] Note that 4-hydroxypyrazoles often "streak" on silica due to hydrogen bonding.[2]
Optimized Conditions:
Stationary Phase: High-performance Silica (15–40 µm) or C18 (Reverse Phase).[2]
Mobile Phase (Normal Phase): DCM : MeOH (95:5 to 90:10).[2]
Critical Additive: Add 1% Triethylamine to the mobile phase if using silica.[2] This neutralizes acidic sites on the silica that cause peak tailing.[2]
Mobile Phase (Reverse Phase - Recommended): Water : Acetonitrile (+0.1% Formic Acid).[1][2]
Why C18? Reverse phase avoids the irreversible adsorption often seen with polar hydroxypyrazoles on silica.[2]
Module 4: Removing Unreacted Halides
Problem: Residual 4-bromo-1-butene or 4-iodo-1-butene is present.
Solution:
Since the product is a solid (or high-boiling oil) and the alkyl halide is volatile:
High Vacuum: The alkyl halide (b.p. ~100°C at atm) can be removed by high vacuum (< 1 mbar) at 40°C for 2 hours.[2]
Hexane Trituration: If the product is a solid, triturating with cold hexanes will dissolve the non-polar alkyl halide while the polar pyrazole product remains as a precipitate.[2]
FAQ: Frequently Asked Questions
Q: Can I alkylate 4-hydroxypyrazole directly?A: It is not recommended. Direct alkylation of the free alcohol leads to a mixture of N-alkyl (desired), O-alkyl (impurity), and N,O-dialkyl products.[2]
Better Route: Use 4-(benzyloxy)-1H-pyrazole .[1][2] Alkylate the nitrogen first (the oxygen is protected).[2] Then, remove the benzyl group (e.g., via acid hydrolysis or hydrogenation, though hydrogenation may reduce your alkene).[2] For your specific molecule (containing an alkene), acid-mediated deprotection (TFA/Thioanisole) of a PMB or Benzyl ether is safer than hydrogenation.[2]
Q: My product is water-soluble and won't extract into EtOAc at pH 6. Why?A: You likely over-acidified.[2] At pH < 3, the pyrazole nitrogen (N2) protonates, forming a cation (
Fix: Adjust the aqueous layer back to pH 6–7 (the isoelectric point region) using saturated NaHCO₃ before extraction.
Q: Is the terminal alkene stable to the purification conditions?A: Yes, the terminal alkene is stable to dilute NaOH and short exposure to dilute HCl.[2] Avoid concentrated H₂SO₄ or prolonged reflux in acidic media, which could cause hydration (Markovnikov addition of water) to the alcohol.[2]
References
Reactivity of 4-Hydroxypyrazoles
Title: "Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes"[1][3]
Context: Describes industrial methods for purifying pyrazoles via acid addition salts and crystallization, relevant to the "HCl salt" storage recommend
URL
pKa and Physical Properties
Title: "Pyrrole and Pyrazole Acidity D
Source: Wikipedia / Evans pKa Table (Standard Chemical Data)[1][2]
Context: Establishes the pKa of pyrazole NH (~14) and phenolic OH (~10), forming the basis of the pH-switch protocol.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Storage & Handling of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol
Core Technical Overview
The Dual-Threat Stability Challenge
Storing 1-(but-3-en-1-yl)-1H-pyrazol-4-ol presents a unique "dual-threat" stability challenge due to its bifunctional nature. You are not merely managing a monomer; you are managing a redox-active heterocycle coupled to a polymerizable tail.
The Trigger (Oxidation): The 4-hydroxypyrazole moiety is electron-rich. Upon exposure to atmospheric oxygen, it readily undergoes oxidative dehydrogenation to form transient radical species or quinoid-like intermediates. Visually, this manifests as a color shift from off-white to yellow/brown.[1]
The Cascade (Polymerization): These pyrazole-derived radicals act as internal initiators. They attack the terminal alkene of the but-3-en-1-yl chain, triggering an auto-accelerating free-radical polymerization mechanism.
The Causality: Polymerization in this molecule is often secondary to oxidative degradation. Therefore, standard alkene stabilization (e.g., just adding MEHQ) may fail if oxygen exclusion is not rigorously maintained.
Visualizing the Degradation Pathway
The following diagram illustrates the mechanistic cascade that leads to sample failure. Understanding this pathway is critical for selecting the correct storage protocols.
Caption: Figure 1. Oxidative-initiated polymerization cascade. Note that oxygen ingress generates the radical species that drives the polymerization of the alkene tail.
Troubleshooting Guide & FAQs
Category 1: Visual Diagnostics
Q: My sample has turned from off-white to a sticky yellow/brown solid. Is it still usable?A: Likely not for precision applications. The browning indicates the formation of quinoid oxidation products (see Fig 1), while the "stickiness" suggests the onset of oligomerization.
Diagnostic: Dissolve a small amount in deuterated solvent (DMSO-d6). Broadening of the alkene peaks (5.0–6.0 ppm) in ¹H NMR confirms polymerization.
Recovery: If the degradation is minor (<5%), you may attempt recrystallization from a degassed solvent (e.g., Ethanol/Hexane under Argon), but filtration through a short silica plug is often required to remove the polymer.
Q: I see a precipitate forming in my stock solution (DMSO).A: This is likely the polymer. The monomer is soluble in DMSO, but the poly-alkene backbone is often less soluble.
Action: Filter the solution. Do not heat to redissolve, as heat accelerates the radical propagation.
Category 2: Inhibitor Selection & Use
Q: Which inhibitor should I add for long-term storage?A: We recommend BHT (Butylated Hydroxytoluene) over MEHQ for this specific compound.
Feature
BHT (Recommended)
MEHQ (Alternative)
Why?
Mechanism
H-atom donor (Radical Scavenger)
Requires O₂ to function
MEHQ needs trace oxygen to be active. Since you must exclude oxygen to protect the pyrazole ring, MEHQ becomes ineffective.
Removal
Silica filtration / Recrystallization
Base wash
BHT is non-acidic and compatible with the basic pyrazole nitrogens.
Concentration
200–500 ppm
100–200 ppm
Higher load compensates for the dual radical source.
Q: How do I remove the BHT before my experiment?A: BHT is lipophilic.
Solid Phase: Pass your compound (dissolved in EtOAc or DCM) through a short pad of silica gel. The polar pyrazole-alcohol will interact stronger with silica than the non-polar BHT, allowing separation (flash chromatography may be needed for complete removal).
Reaction Compatibility: For many reactions (e.g., alkylations, couplings), BHT is inert and does not strictly need removal unless it interferes with analytical standards.
Category 3: Storage Protocols
Q: Can I store this at -80°C to stop degradation?A: Yes, but temperature alone is insufficient .
The Trap: Storing at -80°C in a standard vial often leads to condensation of moisture and oxygen upon thawing.
Protocol:
Flush the vial with dry Argon or Nitrogen for 2 minutes.
Seal with a Parafilm-wrapped cap or a Teflon-lined crimp cap.
Store at -20°C or -80°C.
Critical: Allow the vial to warm to room temperature before opening to prevent water condensation, which accelerates proton-transfer mediated degradation.
Q: Is it better to store as a solid or in solution?A:Store as a neat solid.
Solvents often contain dissolved oxygen or trace peroxides (especially ethers like THF or Dioxane) which act as radical initiators. If you must store a stock solution:
Use anhydrous DMSO or Degassed Acetonitrile .
Avoid chlorinated solvents (DCM/Chloroform) for long-term storage as they can generate HCl over time, protonating the pyrazole and altering its reactivity.
Experimental Protocol: The "Self-Validating" Storage Check
Before committing valuable material to long-term storage, perform this baseline check to validate your storage system.
Materials:
1-(but-3-en-1-yl)-1H-pyrazol-4-ol sample
TLC Plates (Silica)
Solvent: 5% MeOH in DCM
Procedure:
Baseline: Run a TLC of the fresh material. Note the Rf value and the spot shape (should be circular, not streaking).
Stress Test: Take a small aliquot (5 mg), place it in a clear vial, and leave it on the benchtop exposed to light and air for 24 hours.
Comparison: Run the "Stressed" sample next to the "Fresh" sample.
Result: If the stressed sample shows a baseline spot (polymer) or a new high-Rf spot (oxidized dimer), your molecule is highly sensitive.
Validation: If your stored samples ever look like the "Stressed" lane, your Argon seal has failed.
References
Veibel, S., et al. (1954). The Kinetics of Oxidation by Air of 4-Alkylsubstituted Pyrazol-5-ones. Acta Chemica Scandinavica. Link
Relevance: Establishes the fundamental oxidative instability of electron-rich pyrazolones/hydroxypyrazoles in the presence of air.
BenchChem Technical Guides. (2025). How to avoid polymerization of 4-Allyl-N,N-dimethylaniline. Link
Relevance: Provides analogous protocols for preventing polymerization in N-allyl arom
Google Patents. (1996). EP0749963A1 - N-alkylation method of pyrazole.[2] Link
Relevance: Details the synthesis and handling of N-alkenyl pyrazoles, highlighting thermal stability limits.
Reich, H. J. (2023). Storage and Handling of Radical Inhibitors. University of Wisconsin-Madison Chemistry Database. Link
Relevance: Authoritative source on the mechanism of BHT vs. MEHQ and their oxygen dependency.
Before initiating solvent screening, it is critical to understand the competing forces within 1-(but-3-en-1-yl)-1H-pyrazol-4-ol . This molecule exhibits a distinct amphiphilic profile :
Hydrophilic Head (Pyrazole-4-ol): The 4-hydroxy group acts as both a hydrogen bond donor and acceptor. The pyrazole ring is polar and aromatic.
Lipophilic Tail (Butenyl chain): The C4 alkene chain introduces hydrophobicity and rotational degrees of freedom, which can kinetically hinder crystal lattice formation.
Primary Challenge: The competition between the polar head and the lipophilic tail often leads to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than clean nucleation.
Module 1: Solvent Selection Strategy
Do not rely on trial-and-error. Use a thermodynamic approach based on Hansen Solubility Parameters (HSP) .
The "Goldilocks" Zone
For this specific pyrazole, you need a solvent that disrupts the strong intermolecular H-bonds of the 4-OH group at high temperatures but allows them to reform (crystallize) upon cooling.
Solvent Class
Suitability
Technical Rationale
Alcohols (MeOH, EtOH, IPA)
High (Primary Solvent)
Excellent solubility for the polar head. IPA is preferred over MeOH as its alkyl chain better solvates the butenyl tail, preventing premature oiling out.
Esters (EtOAc, iPrOAc)
Medium/High (Primary or Anti-solvent)
Good intermediate polarity. Often yields better polymorph stability than alcohols. Recommended as a primary solvent if the product is too soluble in alcohols.
Alkanes (Heptane, Hexane)
Low (Anti-solvent only)
The molecule is likely insoluble. Use strictly as an anti-solvent to drive yield.
Water
Risky
While the OH group is hydrophilic, the butenyl tail is hydrophobic. Adding water often triggers immediate oiling out. Use only with careful seeding.
Chlorinated (DCM)
Avoid
High solubility but poor recovery. Environmental hazard (Red listed in Pfizer/GSK guides).
Recommended Solvent Systems
Based on the amphiphilic nature of N-alkyl-4-hydroxypyrazoles, the following systems are statistically most likely to succeed:
System A (Preferred): Ethyl Acetate (Solvent) + Heptane (Anti-solvent).
Why: Offers a gradual supersaturation curve, reducing the risk of oiling out.
System B (Alternative): Isopropyl Alcohol (IPA) (Single solvent cooling).
Why: IPA has a high boiling point (
C) allowing for a wide cooling ramp.
Visual Guide: Solvent Decision Matrix
Figure 1: Decision tree for selecting the optimal solvent system based on solubility volume ratios.
Module 2: Troubleshooting "Oiling Out" (LLPS)
Symptom: Upon cooling or adding anti-solvent, the solution turns milky or deposits a sticky gum/oil droplets instead of crystals.
Cause: The solution enters the "metastable zone" where liquid-liquid phase separation is thermodynamically favored over nucleation, often due to the flexible butenyl chain or impurities lowering the melting point.
Protocol: The "Seeding & Cycling" Fix
If your batch oils out, do not discard it. Follow this recovery procedure:
Re-heat: Heat the mixture until the oil re-dissolves completely.
Add Solvent: Add 10-20% more of the good solvent (e.g., EtOAc) to lower the supersaturation.
Find the Cloud Point: Cool slowly until the very first sign of oiling/cloudiness appears.
Hold & Seed: Immediately hold the temperature. Add pure seed crystals (0.1 - 1 wt%).
Note: If you lack seeds, scratch the glass wall vigorously with a glass rod to induce nucleation.
Isothermal Aging: Hold at this temperature for 1-2 hours. The oil droplets should slowly dissolve and transfer mass to the growing crystals (Ostwald Ripening).
Slow Cool: Once a solid bed is established, cool at a rate of
C/hour.
Visual Guide: Oiling Out Mechanism & Fix
Figure 2: Pathway differentiation between oiling out (failure mode) and seeded nucleation (success mode).
Module 3: Standard Operating Procedure (SOP)
Target: Crystallization of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol
System: Ethyl Acetate / n-Heptane
Step-by-Step Protocol:
Dissolution:
Charge crude solid into the reactor.
Add Ethyl Acetate (5 volumes) .
Heat to 60°C (or reflux) with agitation. Ensure full dissolution. If solids remain, add EtOAc in 0.5 vol increments.
Filtration (Polish):
While hot, filter through a 0.45 µm PTFE filter to remove insoluble particulates (dust/salts) which can trigger uncontrolled nucleation.
Nucleation Point:
Cool the filtrate to 45°C .
Add n-Heptane (1 volume) slowly dropwise.
Critical: Add Seed Crystals (0.5 wt%) here. Verify seeds do not dissolve.
Crystal Growth:
Hold at 45°C for 60 minutes. Ensure the solution turns from clear to an opaque slurry.
Anti-Solvent Addition:
Over 2 hours, add remaining n-Heptane (4 volumes) .
Maintain temperature at 45°C to prevent oiling out.
Dry under vacuum at 40°C. Warning: Do not overheat; the alkene tail may polymerize or oxidize.
Module 4: Frequently Asked Questions (FAQ)
Q1: My product is turning yellow/brown during drying. Why?
Answer: The 4-hydroxy group is electron-rich and prone to oxidation, converting the pyrazole-4-ol into a pyrazolone or quinone-like species.
Fix: Always dry under vacuum with a nitrogen bleed. Add a trace of antioxidant (e.g., BHT) to the crystallization solvent if purity allows.
Q2: Can I use water as an anti-solvent?
Answer: It is possible but risky. Water is a "hard" anti-solvent for the lipophilic butenyl tail. It creates high local supersaturation, leading to immediate oiling out. If you must use water (e.g., to remove inorganic salts), use IPA/Water and add the water very slowly at elevated temperatures.
Q3: How do I know if I have the right polymorph?
Answer: 4-hydroxypyrazoles can form different H-bond networks (chains vs. dimers).
Check: Run DSC (Differential Scanning Calorimetry). A sharp melting point indicates a pure crystalline form. A broad or double peak suggests mixed polymorphs or oil inclusion.
References
Pfizer Inc. (2024). Pfizer Solvent Selection Guide for Medicinal Chemistry.
Byrne, F. P., et al. (2016).[2] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes.
Mettler Toledo. (2024). Oiling Out in Crystallization: Causes and Solutions.
Loh, W. S., et al. (2013). "Synthesis and crystal structures of N-substituted pyrazolines." Molecules, 18(2), 2386-2396.[3] (Provides structural analogues for N-substituted pyrazole packing).
Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Resolving Regioselectivity (N- vs. O- and N1 vs. N2) in Pyrazole-4-ol Systems
Core Philosophy: The "Protection First" Mandate
As a Senior Application Scientist, I often see researchers attempt direct N-alkylation of unprotected pyrazole-4-ol. Do not do this.
The 4-hydroxy group on a pyrazole ring is phenolic in nature (
). Under the basic conditions required to deprotonate the pyrazole nitrogen (), you will inevitably deprotonate the oxygen first. This creates a competitive ambident nucleophile scenario where O-alkylation is often kinetically favored or leads to intractable mixtures.
The Golden Rule: Reliability requires removing the O-nucleophile from the equation. The only robust path to high-yield N-alkylation is a Protect
Alkylate Deprotect strategy.
Decision Framework & Workflow
Before starting your experiment, determine your pathway based on your substrate's substitution pattern.
Caption: Decision matrix for selecting the optimal N-alkylation strategy based on substrate protection and symmetry.
Technical Guides & Protocols
Module A: The Protection Strategy (Pre-requisite)
Why: Masking the OH group eliminates O-alkylation and modulates the solubility of the pyrazole.
Recommended Group: Benzyl (Bn) or p-Methoxybenzyl (PMB).
Reasoning: Stable to basic alkylation conditions; removed via hydrogenolysis (clean) or acid (PMB). Silyl ethers (TBS) are acceptable but can be labile if fluoride bases are used later.
Module B: Solving N1 vs. N2 Regioselectivity
In unsymmetrical pyrazoles (e.g., 3-methyl-5-phenyl), the two nitrogens are chemically distinct.
Factor
Effect on Selectivity
Recommendation
Sterics
Alkylation favors the less hindered nitrogen (adjacent to the smaller group).
Use bulky electrophiles to maximize selectivity.
Thermodynamics
Kinetic product: Less hindered N. Thermodynamic product: More stable tautomer (often N adjacent to electron-withdrawing group).
Kinetic: Low temp (), NaH.[1] Thermodynamic: High temp (), .
Solvent
Polar Aprotic (DMF/DMSO): Dissociates ion pairs, increasing reactivity but lowering selectivity. Non-polar (Toluene/THF): Tighter ion pairs, higher coordination control.
Use THF or MeCN for better regiocontrol; DMF for reactivity.
Protocol 1: Base-Mediated Alkylation (Standard)
Best for: Symmetrical pyrazoles or when steric bias is strong.
Preparation: Dissolve 4-(benzyloxy)-1H-pyrazole (1.0 equiv) in anhydrous DMF (0.2 M).
Deprotonation: Cool to
. Add NaH (60% dispersion, 1.2 equiv) portion-wise.[1]
mechanism, typically favoring the more acidic/less hindered nitrogen, but offers different selectivity profiles than base-mediated methods [1].
Troubleshooting & FAQs
Q1: I am seeing significant O-alkylation despite using a protecting group.
Diagnosis: Your protecting group is likely falling off in situ, or you are using a "pseudo-protection" like an ester (acetate) which is cleaving.
Fix: Switch to a Benzyl ether (OBn) . It is robust against NaH and carbonates. Verify the integrity of your starting material via NMR before the reaction.
Q2: I have an unsymmetrical pyrazole (3-Me, 5-Ph) and I need the "wrong" isomer (N-alkylation next to the Phenyl).
Analysis: Sterics naturally direct alkylation next to the Methyl (the smaller group).
Solution: You cannot force this easily with direct alkylation. You must use a Blocking Strategy :
Use a removable group (e.g., THP or SEM) to block the sterically accessible Nitrogen (N1).
Alkylate the sterically hindered Nitrogen (N2) using harsh conditions (high heat, excess electrophile).
Remove the blocking group.
Alternatively, synthesize the pyrazole de novo using a substituted hydrazine.
Q3: My reaction stalls at 50% conversion.
Diagnosis: Alkylation of pyrazoles produces HX (acid) byproduct if not fully neutralized, or the generated salt precipitates and coats the NaH.
Fix:
Ensure efficient stirring.
If using
, add TBAI (tetrabutylammonium iodide) (10 mol%) as a phase transfer catalyst to solubilize the anion [2].
Switch to a stronger base (NaH) if using Carbonates.
Q4: How do I remove the Benzyl group afterwards?
Protocol: Dissolve the N-alkylated product in MeOH/EtOAc. Add Pd/C (10% w/w). Stir under
balloon (1 atm) for 2-6 hours. Filter through Celite. This yields the free 1-alkyl-4-hydroxypyrazole.
Mechanistic Visualization
Understanding the transition state is critical for controlling regioselectivity.
Caption: Kinetic pathway showing steric filtering. Path B (attacking the less hindered nitrogen) is energetically favorable.
References
Mitsunobu Reaction of Pyrazoles: Journal of the American Chemical Society. "Mitsunobu and Related Reactions: Advances and Applications." Available at: [Link]
General Pyrazole Synthesis: MDPI Molecules. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles." Available at: [Link]
Protecting Group Strategies: National Institutes of Health (NIH). "C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles." Available at: [Link]
thermal degradation pathways of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol
Technical Support Guide: Thermal Stability & Degradation of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol Document ID: TS-PYR-04-DEG Last Updated: 2025-05-20 Target Audience: Medicinal Chemists, Process Development Scientists[1] Cor...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Guide: Thermal Stability & Degradation of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol
Document ID: TS-PYR-04-DEG
Last Updated: 2025-05-20
Target Audience: Medicinal Chemists, Process Development Scientists[1]
Core Directive & Executive Summary
1-(but-3-en-1-yl)-1H-pyrazol-4-ol is a bifunctional heterocyclic building block characterized by an electron-rich 4-hydroxypyrazole core and a reactive N-homoallyl tether.[1] While valuable for diversity-oriented synthesis, this molecule exhibits distinct thermal instability profiles compared to simple N-alkyl pyrazoles.[1]
Critical Stability Warning:
The 4-hydroxy moiety renders the pyrazole ring highly susceptible to oxidative dimerization (forming colored impurities), while the terminal alkene side chain is prone to thermal isomerization and radical polymerization . Strict exclusion of oxygen and Lewis acids during heating is required.[1]
Troubleshooting Guide: Symptom-Based Diagnosis
Use this Q&A section to diagnose specific degradation issues observed in your experiments.
Symptom
Probable Cause
Diagnostic Check
Corrective Action
Sample turns pink, red, or brown upon storage/heating.
Oxidative Dimerization. The 4-OH group oxidizes to form radical species, leading to extended conjugated systems (e.g., rubazoic acid derivatives).[1]
Check LC-MS for [2M-2H] peaks (dimers).
Purify immediately. Store under Argon at -20°C. Add antioxidants (e.g., BHT) if compatible with next step.
New impurity peak (approx.[1] 0.5-1.0 min shift) in HPLC.
Olefin Isomerization. Migration of the double bond from the terminal (but-3-enyl) to the internal (but-2-enyl) position.[1]
1H NMR: Loss of terminal vinyl protons ( 5.0-6.[1]0) and appearance of internal alkene signals.[1]
Check pH. Isomerization is acid-catalyzed.[1] Ensure reaction/storage medium is neutral or slightly basic.[1]
Material becomes gummy or insoluble in organic solvents.
Radical Polymerization. Cross-linking of the alkene tail, often initiated by peroxides or heat.
Solubility test: Insoluble in MeOH/DCM but swells? Indicates cross-linked polymer.[1]
Add Radical Inhibitor. Use radical scavengers (e.g., hydroquinone) during workup/concentration.[1]
Loss of ethyl/propyl chain mass in MS.
Dealkylation (Rare). High-temperature retro-alkylation, usually requiring strong acid catalysis.[1]
MS shows peak at m/z for unsubstituted 4-hydroxypyrazole.[1]
Lower Temperature. Avoid heating >150°C in acidic media.
Deep Dive: Thermal Degradation Pathways
The degradation of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol follows three primary mechanistic branches. Understanding these allows for precise control over reaction conditions.[1]
Pathway A: Oxidative Dimerization (The "Color" Pathway)
The 4-hydroxypyrazole moiety exists in equilibrium with its keto-tautomer (pyrazolin-4-one).[1] In the presence of oxygen or peroxides, this electron-rich system undergoes single-electron transfer (SET) oxidation to form a radical at the 4-position.[1] Two radicals couple to form 4,4'-bis(pyrazolyl) species, which can further oxidize to highly colored quinoid-type systems (similar to Rubazoic acid).[1]
Trigger: Air exposure, trace metals, basic conditions.[1]
Prevention: Degas solvents; use inert atmosphere.[1]
Pathway B: Olefin Isomerization (The "Purity" Pathway)
The N-homoallyl group (but-3-enyl) is thermodynamically less stable than the internal isomer (but-2-enyl).[1] Under thermal stress (>80°C) or acid catalysis, the double bond migrates towards the nitrogen atom to gain hyperconjugative stabilization.
Mechanism: Protonation of the alkene
Carbocation intermediate Elimination to internal alkene.[1]
Trigger: Acidic workup, silica gel chromatography (acidic nature), high heat.[1]
Pathway C: Oligomerization (The "Solubility" Pathway)
The terminal alkene is susceptible to radical polymerization, particularly if the sample contains autoxidation initiators (peroxides from ethers/solvents). This leads to insoluble oligomers.[1]
Trigger: Concentrating to dryness with peroxides present; heating neat.[1]
Visualizing the Degradation Network
The following diagram maps the causality of degradation, linking stressors (Heat, Oxygen, Acid) to specific chemical outcomes.
Figure 1: Mechanistic degradation tree for 1-(but-3-en-1-yl)-1H-pyrazol-4-ol showing the three primary failure modes: Oxidation, Isomerization, and Polymerization.[1]
Experimental Protocols for Stability
Protocol A: Peroxide & Stability Check
Before using stored material in critical steps, perform this rapid check:
Dissolve: 5 mg of sample in 1 mL degassed MeOH.
TLC Analysis: Spot on silica plate. Elute with 5% MeOH/DCM.[1]
Observation: If a baseline spot (polymer) or a fast-moving spot (dimer) is visible under UV, purification is required.[1]
Color Test: Dissolve trace amount in DCM. Add 1 drop of dilute KMnO4.[1]
Result: Instant decolorization confirms the presence of the alkene (Good).
Result: If solution is already pink/brown before KMnO4, oxidative degradation has occurred.[1]
Protocol B: Optimal Storage Conditions
To maximize shelf-life (>6 months):
State: Store as a solid, not in solution.
Atmosphere: Flush vial with Argon/Nitrogen; seal with parafilm.[1]
Temperature: -20°C is mandatory.
Additives: If storing in solution is unavoidable, add 0.1% BHT (Butylated hydroxytoluene) as a radical scavenger.[1]
References
Thermal Stability of Pyrazoles
Title: Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole.
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: PYR-OH-4-BUTENYL-001
Assigned Specialist: Dr. A. Voss, Senior Application Scientist
Subject: Moisture Sensitivity, Oxidation Prevention, and Reaction Optimization
Emergency Triage: Quick Troubleshooting
Start here if you are currently experiencing a failure in the lab.
Symptom
Probable Cause
Immediate Action
Material turned brown/black
Oxidative Degradation. The electron-rich pyrazole ring, combined with the 4-OH group, forms quinoid-like species upon exposure to air/moisture.
Stop. Purify immediately via rapid filtration through a short plug of deactivated silica (1% Et3N). Store under Argon at -20°C.
NMR shows "extra" peaks
Tautomerism. Moisture or protic solvents facilitate proton exchange, showing a mix of 4-hydroxy-pyrazole (enol) and pyrazolone (keto) forms.
Do not discard. Dry the sample azeotropically with toluene. Re-run NMR in anhydrous DMSO- or CDCl to shift equilibrium to a single species.
Yield < 10% in coupling
Quenched Nucleophile. Trace water deprotonated the base (e.g., NaH, K2CO3) or solvated the phenolate anion, preventing -alkylation.
Restart. Use the "Double-Azeotrope" protocol (see Section 3) before adding the base.
Gummy/Oily Solid
Hygroscopicity. The molecule has absorbed atmospheric water, lowering the melting point and causing "oiling out."
Lyophilize. Freeze-dry from benzene or dioxane (if compatible) to restore powder form.
Technical Deep Dive: The "Moisture-Oxidation" Cycle
To handle 1-(but-3-en-1-yl)-1H-pyrazol-4-ol successfully, you must understand why it fails. It is not just "wet"; it is chemically dynamic.
The Mechanism of Instability
This molecule is an amphoteric enol .
Tautomerization: In the presence of water (a proton shuttle), the stable aromatic 4-hydroxypyrazole (Enol) equilibrates with the non-aromatic pyrazolone (Keto). This disrupts stoichiometry in reactions requiring the -OH group.
Oxidative Coupling: The 4-position is electron-rich. Moisture lowers the energy barrier for radical formation, leading to oxidative dimerization (linking two pyrazole rings) or polymerization of the butenyl tail initiated by radical species.
Visualization: Degradation Pathway
The following diagram illustrates how moisture (
) acts as a catalyst for both tautomerization and subsequent oxidation.
Figure 1: Moisture-catalyzed tautomerization and oxidative degradation pathways of 4-hydroxypyrazoles.
Standard Operating Procedures (SOPs)
SOP-A: Storage & Handling
Objective: Prevent the "Black Goo" scenario.
Container: Amber glass vials with PTFE-lined caps.
Atmosphere: Flush with Argon (Ar) or Nitrogen (
) before sealing. Argon is preferred as it is heavier than air and blankets the solid.
Temperature: Store at -20°C .
Desiccant: Store the vial inside a secondary jar containing activated molecular sieves or Drierite.
SOP-B: The "Double-Azeotrope" Drying Protocol
Objective: Prepare the material for sensitive
-alkylation or Mitsunobu reactions.
Context: Vacuum drying alone is often insufficient because water binds hydrogen-bond networks in the pyrazole lattice.
Dissolution: Dissolve the crude 1-(but-3-en-1-yl)-1H-pyrazol-4-ol in anhydrous Toluene (ratio: 10 mL/g).
Evaporation: Rotovap at 45°C until dry. Toluene forms a positive azeotrope with water, carrying it off.
Repeat: Add fresh Toluene and repeat the evaporation.
Final Solvent: Redissolve immediately in your reaction solvent (e.g., DMF, THF) without exposing the solid to air.
SOP-C: Reaction Setup (
-Alkylation)
Objective: Maximize yield by suppressing side reactions.
Glassware: Flame-dried Schlenk flask, cooled under Ar flow.
Solvent: Anhydrous DMF or THF (water content < 50 ppm).
Base Addition:
Incorrect: Adding base to the pyrazole in open air.
Correct: Dissolve pyrazole in solvent under Ar. Cool to 0°C. Add NaH (60% dispersion) portion-wise.
Why? The deprotonated pyrazolate anion is extremely sensitive to oxidation. The 0°C temp slows radical formation.
Quenching: When the reaction is done, quench with saturated
before exposing to air to protonate any remaining sensitive anions.
Frequently Asked Questions (FAQs)
Q: Why does my NMR spectrum change when I switch from CDCl3 to DMSO-d6?A: This is a classic signature of pyrazole tautomerism. In non-polar solvents like
, 4-hydroxypyrazoles often form hydrogen-bonded dimers or exist as the enol. In polar aprotic solvents like DMSO, the hydrogen bonds break, and you observe the monomeric species. Always report NMR data in DMSO- for consistency [1].
Q: Can I purify this compound on silica gel?A: Yes, but with caution. The pyrazole nitrogen and the hydroxyl group can interact strongly with acidic silanols, causing streaking or irreversible adsorption.
Fix: Deactivate your silica gel by flushing the column with 1% Triethylamine (Et3N) in Hexanes before loading your sample. Alternatively, use Neutral Alumina to avoid acid-catalyzed decomposition [2].
Q: Is the terminal alkene (butenyl tail) stable?A: Generally, yes. However, if you use strong acids (e.g., HCl, H2SO4) or allow the material to oxidize (generating radicals), the double bond can migrate (isomerize to the internal position) or polymerize. Avoid radical initiators and strong mineral acids.
Q: How do I remove the brown color (oxidation products)?A: If the degradation is minor, recrystallize from an Ethanol/Water mixture (degassed). If degradation is significant, perform a rapid filtration through a pad of charcoal/Celite or a short plug of neutral alumina using Ethyl Acetate as the eluent.
References
Holzer, W., et al. (2025). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Institutes of Health (PMC).
Cederbaum, A. I., & Cohen, G. (1984). Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. Archives of Biochemistry and Biophysics.
Canalejas, L. (2021).[1][2] Formulation Solution for Moisture-Sensitive Drugs. ONdrugDelivery.
Technical Support Center: Troubleshooting Low Conversion in Butenyl Pyrazole Synthesis
Topic: Optimization of N-Alkylation and Cyclization Pathways for Butenyl Pyrazoles Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.4 (Current) Introduction: The Butenyl-Pyrazole...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimization of N-Alkylation and Cyclization Pathways for Butenyl Pyrazoles
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Version: 2.4 (Current)
Introduction: The Butenyl-Pyrazole Challenge
The incorporation of a butenyl tail onto a pyrazole core is a high-value transformation in medicinal chemistry, often serving as a linker for further functionalization (e.g., olefin metathesis) or as a hydrophobic pharmacophore. However, "low conversion" in this synthesis is rarely a single issue; it is usually a symptom of three competing failure modes: competitive elimination (E2) , regiochemical scrambling (N1 vs. N2) , or catalyst/reagent deactivation .
This guide moves beyond generic advice to address the specific mechanistic bottlenecks of attaching a C4-alkenyl chain to a nitrogen heterocycle.
Diagnostic Workflow
Before altering your conditions, locate your failure mode on this decision tree.
Figure 1: Diagnostic logic for isolating the root cause of synthetic failure.
Part 1: The "Stalled" Reaction (Alkylation Pathway)
Scenario: You are performing a standard
reaction using 4-bromo-1-butene and a base. The reaction stalls at ~50% conversion, but the alkyl bromide is fully consumed.
Q: Why is my alkylating agent disappearing without forming the product?
A: You are fighting Competitive Elimination (E2).
4-bromo-1-butene is particularly prone to E2 elimination because the resulting product is 1,3-butadiene, a volatile gas that escapes the reaction mixture, leaving no trace in the crude NMR. This is often caused by using a base that is too strong (acting as a base rather than a nucleophilic promoter) or a reaction temperature that is too high.
The Fix: The "Cesium Effect" & Solvent Tuning
Replace standard bases (NaH,
) with Cesium Carbonate () in Acetonitrile (MeCN) or DMF.
Mechanism: The large ionic radius of Cesium (
) creates a "naked" carbonate anion that is more soluble in organic solvents but less basic than hydrides. This promotes the nucleophilic attack () of the pyrazole nitrogen over the proton abstraction (E2) of the alkyl halide [1][2].
Protocol Adjustment:
Dry Solvents: Ensure DMF/MeCN is anhydrous (<50 ppm
). Water solvates the anion, reducing nucleophilicity.
Temperature: Lower the temperature to 40°C.
is favored over E2 at lower temperatures.
Additive: Add 10 mol% NaI or KI (Finkelstein condition). This converts the alkyl bromide to a more reactive alkyl iodide in situ, accelerating the
rate before E2 can occur.
Parameter
Standard Condition (Risk)
Optimized Condition (Recommended)
Base
NaH or (Promotes E2)
(Promotes )
Solvent
THF (Poor ion separation)
MeCN or DMF (Polar aprotic)
Temp
Reflux (>80°C)
25°C – 50°C
Additive
None
0.1 eq NaI
Part 2: Regioselectivity Masking Conversion
Scenario: The starting material is consumed, but the isolated yield of the desired isomer is low.
Q: I see multiple spots on TLC. Is my conversion actually low, or just split?
A: It is likely N1 vs. N2 isomerization.
Unless your pyrazole is symmetric, alkylation will occur at both nitrogens. The ratio depends heavily on steric hindrance and solvent effects.[1]
The Fix: Solvent-Controlled Regioselectivity
Recent literature suggests that fluorinated solvents can drastically alter regioselectivity via hydrogen-bond donation to the pyrazole lone pairs [3].
Standard Approach (DMF/DMSO): Typically favors the thermodynamic product or the less sterically hindered position (N1).
Advanced Approach (HFIP - Hexafluoroisopropanol): Can reverse selectivity or enhance the ratio of the desired isomer by solvating the specific nitrogen lone pair.
System Check:
Run a crude NMR (do not purify yet).
Integrate the alkene protons of the butenyl tail. If the total integration matches the consumed starting material, your "low conversion" is actually a purification loss due to isomer separation difficulty.
Part 3: Cyclization Route (Knorr Synthesis)
Scenario: You are avoiding alkylation by building the ring from hydrazine and a 1,3-dicarbonyl derivative (e.g.,
-butenyl-1,3-diketone).
Q: My reaction yields an open-chain intermediate, not the pyrazole.
A: The dehydration step is failing.
The condensation forms a hydrazone intermediate which must undergo cyclization and dehydration. If the pH is neutral, this intermediate is stable and will not cyclize.
The Fix: pH Modulation
Acid Catalysis: If using a neutral hydrazine, add catalytic acetic acid or HCl (in EtOH) to protonate the carbonyl, facilitating the ring closure.
Dean-Stark Trap: If the reaction is reversible, water must be physically removed (using Toluene at reflux) to drive the equilibrium toward the pyrazole [4].
Part 4: Reagent Quality (The "Butenyl" Factor)
Scenario: The reaction turns black/tarry, and conversion stops.
Q: Is my alkylating agent stable?
A: 4-bromo-1-butene is unstable.
Unlike simple alkyl halides, butenyl halides can polymerize (via the alkene tail) or isomerize to crotyl bromide (internal alkene) under acidic or radical conditions.
Protocol for Reagent Handling:
Distillation: If the reagent is yellow/brown, distill it before use.
Stabilizers: Ensure the reagent contains a radical inhibitor (e.g., BHT) if stored for long periods.
Isomer Check: Check the proton NMR of your reagent. If you see a methyl doublet at
1.7 ppm, it has isomerized to crotyl bromide. This will yield the wrong product (internal alkene).
Summary of Optimized Protocol (N-Alkylation)
Step-by-Step:
Dissolve: Pyrazole (1.0 equiv) in anhydrous Acetonitrile (0.2 M).
Monitor: Stir at 40°C. Monitor by LCMS at 2h and 6h.
Workup: Filter off inorganic salts before aqueous extraction to prevent emulsion.
References
Dent, T. J. (2020). Exploring and Quantifying the Caesium Effect. Compunetics. Link
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry, 73(9), 3523–3529. Link
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. Link
BenchChem Technical Support . (2025). Optimizing N-Alkylation of Pyrazoles. Link
Technical Support Center: Industrial Scale Production of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol
Welcome to the technical support resource for the scaled production of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol. This guide is designed for researchers, process chemists, and drug development professionals to navigate the compl...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for the scaled production of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol. This guide is designed for researchers, process chemists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to industrial manufacturing. We will address common challenges through a practical question-and-answer format, providing not just solutions but the fundamental principles behind them.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge essential for developing a robust and scalable process.
Q1: What is the most robust and scalable synthetic route to 1-(but-3-en-1-yl)-1H-pyrazol-4-ol?
A1: The most common and industrially viable approach for synthesizing pyrazole cores is the Knorr pyrazole synthesis and its variations, which involve the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[1][2][3] For 1-(but-3-en-1-yl)-1H-pyrazol-4-ol, the recommended pathway involves the reaction of (but-3-en-1-yl)hydrazine with a suitable three-carbon building block, such as a derivative of malonic acid or formylacetic ester.
The key challenge is the introduction of the C4-hydroxyl group. A direct approach using formylacetic ester can be effective. The reaction proceeds through initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[3]
Q2: My final product is a viscous oil or waxy solid that is difficult to handle and purify. How can I obtain a crystalline, free-flowing solid?
A2: The physical properties of pyrazole derivatives can be challenging; obtaining an oil is a common issue, often due to residual solvent or impurities preventing crystallization.[4] A highly effective industrial method for purifying pyrazoles is through the formation of acid addition salts .[5][6]
By treating the crude product dissolved in a suitable organic solvent (e.g., isopropanol, acetone) with an acid like phosphoric acid or oxalic acid, the corresponding pyrazolium salt will often precipitate as a highly crystalline solid.[5] This process is excellent for rejecting non-basic impurities. The purified salt can then be neutralized with a base in a biphasic system to recover the high-purity free pyrazol-4-ol.
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: The primary safety risks are associated with the use of hydrazine derivatives and the management of reaction exotherms.
Hydrazine Toxicity: (But-3-en-1-yl)hydrazine, like most hydrazines, should be handled as a toxic and potentially carcinogenic substance. Use appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems).
Reaction Exotherm: The initial condensation reaction with the dicarbonyl compound is often highly exothermic.[7] On a large scale, this can lead to a thermal runaway if the addition rate is not carefully controlled and the reactor's cooling capacity is insufficient. Gradual, subsurface addition of the hydrazine to the cooled dicarbonyl solution is critical. For multi-kilogram scales, utilizing flow chemistry can offer superior thermal control and safety.[8]
Pressure Build-up: The cyclization step involves the elimination of water. At elevated temperatures, this can lead to pressure build-up in a sealed reactor. Ensure the reactor is properly vented.
Q4: How stable is 1-(but-3-en-1-yl)-1H-pyrazol-4-ol during storage and under typical reaction conditions?
A4: The molecule has two potentially reactive sites affecting its stability: the pyrazol-4-ol moiety and the terminal butenyl group.
Pyrazol-4-ol Core: This structure is analogous to a phenol and can be susceptible to oxidation, especially in the presence of air and trace metals, leading to coloration (e.g., turning yellow or brown).[9] Storage under an inert atmosphere (Nitrogen or Argon) is recommended.
Butenyl Side Chain: The terminal double bond is generally stable but can be susceptible to isomerization or polymerization under strongly acidic conditions or in the presence of certain transition metal catalysts.[10] It is crucial to screen for such side reactions during process development, particularly if downstream steps involve acid catalysis or hydrogenation catalysts.
Part 2: Troubleshooting Guide
This section addresses specific problems encountered during synthesis and scale-up, offering causes and actionable solutions.
Problem 1: Low Reaction Yield (<70%)
Potential Cause
Troubleshooting & Optimization Strategy
Incomplete Reaction
Monitor the reaction progress using an appropriate analytical method (TLC, LC-MS, or GC). If the reaction stalls, a moderate increase in temperature or extended reaction time may be required. Ensure the stoichiometry of reagents is accurate.
Side Reaction/Impurity Formation
The formation of regioisomers is a common side reaction if the 1,3-dicarbonyl equivalent is unsymmetrical.[1][11] Adjusting the pH can influence regioselectivity; acidic conditions often favor one isomer over another. The butenyl group could also undergo side reactions; analyze impurities by LC-MS to identify their structures.
Product Loss During Workup
Pyrazol-4-ols can have some water solubility, leading to losses in the aqueous phase during extraction. Perform a back-extraction of the aqueous layer with a suitable organic solvent. If the product is volatile, avoid concentrating under high vacuum and elevated temperatures.
Problem 2: High Levels of Impurities in the Final Product
The following flowchart provides a systematic approach to diagnosing and resolving purity issues.
Caption: Troubleshooting workflow for low product purity issues.
Problem 3: Reaction Stalls or Fails to Initiate at Scale
Potential Cause
Troubleshooting & Optimization Strategy
Mass Transfer Limitations
Inadequate mixing is a common scale-up problem.[12] What works in a small flask with rapid magnetic stirring may not work in a large reactor with an overhead stirrer. Ensure the impeller design and stirring speed are sufficient to maintain a homogeneous mixture.
Inefficient Heat Transfer
As reactor size increases, the surface-area-to-volume ratio decreases, making both heating and cooling less efficient.[7] The reaction may not reach the required initiation temperature, or localized hot spots could cause degradation. Verify internal reactor temperature and ensure heating/cooling jackets are performing to specification.
Catalyst Deactivation/Inhibition
If a catalyst is used (e.g., an acid catalyst), it could be poisoned by impurities present in lower-grade, large-scale starting materials. Always test new batches of reagents at a small scale before committing to a large-scale run.
Part 3: Experimental Protocols
The following protocols provide a starting point for laboratory-scale synthesis and purification, with notes on considerations for industrial scale-up.
Protocol 1: Synthesis of Crude 1-(but-3-en-1-yl)-1H-pyrazol-4-ol
This protocol is based on the Knorr pyrazole synthesis.[3]
Diagram of Synthetic Workflow
Caption: Step-by-step workflow for the synthesis of the target molecule.
Procedure:
Reactor Setup: To a reactor equipped with an overhead stirrer, thermometer, and addition funnel, charge ethyl formylacetate (1.0 equivalent) and ethanol (5 mL per gram of ester).
Cooling: Begin agitation and cool the solution to 0-5 °C using an ice bath.
Hydrazine Addition: Slowly add (but-3-en-1-yl)hydrazine (1.05 equivalents) dropwise via the addition funnel over 1-2 hours. Crucially, monitor the internal temperature and maintain it below 10 °C throughout the addition.
Initial Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to ambient temperature. Stir for 2 hours.
Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
Solvent Removal: Once complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
Workup: To the resulting residue, add ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically as a yellow to brown oil.
Protocol 2: Purification via Phosphoric Acid Salt Formation
This protocol is adapted from general methods for pyrazole purification.[5][6]
Dissolution: Dissolve the crude oil from Protocol 1 in isopropanol (approx. 10 mL per gram of crude product). A gentle warming may be necessary to ensure complete dissolution.
Acid Addition: While stirring, slowly add a solution of 85% phosphoric acid (1.0 equivalent) in isopropanol dropwise.
Crystallization: Precipitation of a white or off-white solid should begin shortly. After the addition is complete, continue stirring at room temperature for 1 hour, then cool the slurry to 0-5 °C and stir for an additional 2 hours to maximize precipitation.
Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake with cold isopropanol.
Drying: Dry the solid under vacuum at 40-50 °C to yield 1-(but-3-en-1-yl)-1H-pyrazol-4-ol phosphate salt.
Liberation of Free Base (Optional): Suspend the phosphate salt in a mixture of ethyl acetate and water. While stirring, add a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is 8-9. Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, dry over sodium sulfate, and concentrate to yield the purified 1-(but-3-en-1-yl)-1H-pyrazol-4-ol.
References
Vertex AI Search, "Advances in Large-Scale Heterocyclic Synthesis - Pharmaceutical Technology",
Vertex AI Search, "Synthesis of Chromone-Rel
Vertex AI Search, "Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrazole Synthesis - Benchchem",
Vertex AI Search, "Troubleshooting the reaction mechanism of pyrazole form
Vertex AI Search, "Synthesis and Pharmacological Activities of Pyrazole Deriv
Vertex AI Search, "Recent Advances in the Synthesis of Pyrazole Deriv
Vertex AI Search, "Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol",
Vertex AI Search, "Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts - ACG Public
Vertex AI Search, "Synthesis of tetrasubstituted pyrazoles 4.
Vertex AI Search, "WO2011076194A1 - Method for purifying pyrazoles - Google P
Vertex AI Search, "Pyrazole synthesis - Organic Chemistry Portal",
Vertex AI Search, "Modern Strategies for Heterocycle Synthesis - PMC - NIH",
Vertex AI Search, "The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI",
Vertex AI Search, "Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline",
Vertex AI Search, "Knorr Pyrazole Synthesis - Chem Help Asap",
Vertex AI Search, "Editorial: Green Synthesis of Heterocycles - Frontiers",
Vertex AI Search, "DE102009060150A1 - Process for the purification of pyrazoles - Google P
Vertex AI Search, "Practical Synthesis of Pyrazol-4-thiols - ChemRxiv",
Vertex AI Search, "US10538493B2 - Process for the purification of 1-(4-chlorophenyl)
Vertex AI Search, "How to get solid 4-Br pyrazolate
Vertex AI Search, "Micrograms to Kilos: The Challenges of Scaling - Drug Discovery and Development",
Vertex AI Search, "Pyrazole | 288-13-1 - ChemicalBook",
Vertex AI Search, "Stability of "But-1-en-3-ynyl-benzene" under different reaction conditions - Benchchem",
mitigating side reactions in 1-(but-3-en-1-yl)-1H-pyrazol-4-ol functionalization
This guide serves as a specialized technical resource for researchers working with 1-(but-3-en-1-yl)-1H-pyrazol-4-ol . This scaffold presents a unique "dual-threat" reactivity profile: an electron-rich, oxidation-prone p...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical resource for researchers working with 1-(but-3-en-1-yl)-1H-pyrazol-4-ol . This scaffold presents a unique "dual-threat" reactivity profile: an electron-rich, oxidation-prone pyrazole core coupled with a homoallylic alkene tail susceptible to migration and cyclization.
The following content is structured as a Level 3 Technical Support Escalation , designed to troubleshoot specific failure modes in real-time.
double bond to the thermodynamically stable (enamine-like) or positions.
Oxidative Dimerization: Formation of rubiginous (red/brown) byproducts via radical coupling at C3/C5.
Intramolecular Cyclization: 5-exo-trig or 6-endo-trig attack of the C4-oxygen onto the activated alkene.
Part 1: The "Red Flag" Dashboard (Visualizing Failure Modes)
Figure 1: Reaction Pathway & Side-Reaction Network
This diagram maps the causality between reaction conditions and specific impurity profiles. Use this to diagnose your crude NMR data.
Caption: Figure 1. Mechanistic divergence of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol. Green path indicates optimized functionalization; red/yellow paths indicate specific failure modes triggered by environmental factors.
Part 2: Troubleshooting Guides (Q&A Format)
Module A: Protecting the Alkene Tail (Isomerization Risks)
Q1: My crude NMR shows a multiplet at ~5.5 ppm and a methyl doublet at ~1.7 ppm. What happened?Diagnosis: You have triggered alkene isomerization . The terminal alkene (but-3-enyl) has migrated to the internal position (but-2-enyl), likely driven by thermodynamic stabilization (conjugation with the nitrogen lone pair).
Root Cause Analysis:
Catalyst Poisoning/Hydride Formation: If using transition metals (e.g., for cross-coupling elsewhere), metal-hydride species can catalyze this migration.
Base Selection: Strong bases (NaH, KOtBu) in protic media can deprotonate the allylic position adjacent to the nitrogen.
Corrective Protocol:
Switch Bases: Move from alkoxides to carbonate bases (Cs₂CO₃ or K₂CO₃) in aprotic solvents (DMF, MeCN). These are generally insufficient to deprotonate the N-CH₂ protons.
Add Scavengers: If performing metathesis (RCM), add 1,4-benzoquinone (1-5 mol%). This acts as a hydride scavenger, preventing the formation of the Ru-H species responsible for isomerization [1].
Check Solvent Acidity: Ensure your solvent (e.g., CDCl₃ for NMR) is acid-free. Traces of HCl in chloroform can catalyze isomerization over time. Filter CDCl₃ through basic alumina before use.
Q2: I am trying to alkylate the OH group, but I see a new spot on TLC that is non-polar and lacks the alkene signals.Diagnosis: You likely formed a cyclic ether (Impurity B in Fig 1).
Mechanism: The C4-alkoxide attacked the alkene in a 5-exo-trig or 6-endo-trig fashion. This is often promoted if you used an electrophile that accidentally activated the alkene (like Iodine or Bromine) or if the reaction was heated excessively.
Fix: Keep reaction temperature < 40°C. Ensure your alkylating agent (R-X) is more electrophilic than your alkene.
Module B: The 4-Hydroxy Core (Oxidation & Regioselectivity)
Q3: My reaction mixture turned from pale yellow to dark red/black within minutes. Yield is low.Diagnosis:Oxidative degradation . 1-Substituted-1H-pyrazol-4-ols are electron-rich, phenol-like systems. In the presence of base and air, they oxidize to form radical cations, leading to dimers (bipyrazoles) or complex polymer networks (tar).
The "Inert Shield" Protocol:
Degas Solvents: Sparge all solvents with Argon for 15 minutes before adding the substrate.
Add Antioxidants: For workup, add a trace of Ascorbic Acid or BHT (Butylated hydroxytoluene) to the quench solution to intercept radical species.
Speed: Do not leave the reaction stirring overnight unless necessary. Monitor by LCMS every hour.
Q4: I am getting a mixture of O-alkylated and N-alkylated products. How do I favor O-alkylation?Diagnosis: Ambident nucleophilicity. The pyrazole N2 nitrogen has a lone pair and competes with the C4-hydroxyl oxygen.
Strategic Adjustment:
Hard vs. Soft Acid/Base Theory (HSAB): The Oxygen is a "harder" nucleophile than the Nitrogen.
Solvent Effect: Use DMF or DMSO . These solvents solvate the cation (e.g., Cs+), leaving the "naked" alkoxide anion free to react aggressively at the Oxygen center.
Base Choice: Use Cesium Carbonate (Cs₂CO₃) . The "Cesium Effect" promotes O-alkylation due to the weak coordination between the large Cs+ ion and the alkoxide [2].
Avoid: Iodides (Soft electrophiles) can sometimes favor N-alkylation slightly more than Tosylates/Chlorides, though O-alkylation is usually dominant for 4-hydroxypyrazoles due to the aromaticity retention.
Preparation: Flame-dry a round-bottom flask and cool under a stream of Argon.
Solvation: Dissolve the pyrazol-4-ol in anhydrous DMF. Critical: Sparge this solution with Argon for 10 mins.
Deprotonation: Add Cs₂CO₃ in one portion. The mixture may turn slight yellow (phenolate formation). Stir for 10 min at 0°C.
Addition: Add the Alkyl Halide dropwise.
Reaction: Allow to warm to Room Temperature (20-25°C). Do not heat above 40°C to prevent alkene migration.
Quench: Pour into a mixture of ice-water and saturated NH₄Cl. Extract immediately with EtOAc.
Purification: Flash chromatography on silica gel. Note: Pre-treat silica with 1% Et₃N if the product is acid-sensitive, but usually neutral silica is fine.
Protocol 2: Data Comparison Table
Variable
Condition A (Risky)
Condition B (Recommended)
Mechanistic Rationale
Base
NaH / KOtBu
Cs₂CO₃ / K₂CO₃
Strong bases deprotonate the allylic tail (isomerization). Weak bases only deprotonate the OH.
Solvent
THF / Alcohols
DMF / MeCN
Polar aprotic solvents enhance O-nucleophilicity via cation solvation.
Atmosphere
Air / Open Flask
Argon / Nitrogen
Electron-rich pyrazoles oxidize rapidly in air (rubiginous tar formation).
Temp
> 60°C
0°C to 25°C
Thermal energy overcomes the activation barrier for alkene migration.
Part 4: Advanced Logic - Decision Tree
Figure 2: Functionalization Strategy Flowchart
Use this logic gate to determine your next experimental step.
Caption: Figure 2. Decision logic for experimental design. Follow the green path to minimize side reactions.
References
Hong, S. H., & Grubbs, R. H. (2006). Prevention of Undesirable Isomerization During Olefin Metathesis. Journal of the American Chemical Society, 128(11), 3508–3509.
Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for the O-alkylation of alcohols. Journal of Praktische Chemie, 341(2), 186-190.
Elguero, J. (2000). Pyrazoles and their Benzo Derivatives.[1][2][3] In Comprehensive Heterocyclic Chemistry II (Vol. 3, pp. 1-75). Elsevier.
Batchu, H., et al. (2012).[4] Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines. Organic Letters, 14(24), 6330–6333.
1H NMR and 13C NMR spectral analysis of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol
This guide provides an in-depth technical analysis of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol , a critical intermediate in medicinal chemistry often used as a "clickable" linker or a precursor for Ring-Closing Metathesis (RCM)...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol , a critical intermediate in medicinal chemistry often used as a "clickable" linker or a precursor for Ring-Closing Metathesis (RCM).
Unlike consumer product reviews, the "performance" of a chemical intermediate is defined by its isomeric purity and structural integrity . Therefore, this guide compares the target N-alkylated product against its primary synthetic competitor: the O-alkylated impurity.
In the synthesis of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol, the core challenge is controlling the alkylation of the amphiphilic 4-hydroxypyrazole scaffold. The starting material contains two nucleophilic sites: the pyrazole nitrogen (N1) and the hydroxyl oxygen (O).
Target Product (N-Alkyl): Desired for scaffold extension and bioactive core construction.
Alternative/Impurity (O-Alkyl): A common byproduct (ether linkage) that renders the molecule inactive for N-based functionalization.
Key Differentiator: The most reliable method to distinguish these isomers is 1H NMR , specifically observing the chemical shift of the methylene group adjacent to the heteroatom (
-CH).
Structural Analysis & Synthesis Pathway
The following diagram illustrates the divergent synthesis pathway and the critical decision points for characterization.
Figure 1: Divergent alkylation pathways of 4-hydroxypyrazole. The N-alkylated target is favored under standard basic conditions, while O-alkylation remains a persistent impurity.
Comparative Spectral Analysis (N-Alkyl vs. O-Alkyl)
The following data compares the target molecule against its structural isomer. Use these values to validate batch purity.
A. 1H NMR Comparative Data (400 MHz, DMSO-d6)
Proton Assignment
Target (N-Alkyl) (ppm)
Impurity (O-Alkyl) (ppm)
Diagnostic Note (Critical)
-CH (Linker)
4.05 – 4.15 (t)
4.45 – 4.60 (t)
Primary Differentiator. N-CH is shielded relative to O-CH.
Pyrazole H3/H5
7.30 – 7.50 (s/d)
7.60 – 7.80 (s)
N-substitution breaks symmetry; H3 and H5 may resolve as distinct signals.
Hydroxyl (-OH)
8.50 – 9.20 (bs)
N/A
The O-alkyl impurity lacks the OH signal.
Pyrazole N-H
N/A
12.00 – 13.00 (bs)
The O-alkyl impurity retains the acidic N-H proton.
Alkene (-CH=)
5.70 – 5.90 (m)
5.90 – 6.10 (m)
Slight downfield shift in O-isomer.
Terminal =CH
5.00 – 5.15 (m)
5.15 – 5.30 (m)
Overlapping multiplets; less diagnostic.
B. 13C NMR Comparative Data (100 MHz, DMSO-d6)
Carbon Assignment
Target (N-Alkyl) (ppm)
Impurity (O-Alkyl) (ppm)
Analysis
-CH
50.0 – 52.0
68.0 – 70.0
Definitive. Ether carbons are significantly deshielded (~20 ppm shift).
Pyrazole C4
138.0 – 140.0
145.0 – 148.0
C4-O-R is more deshielded than C4-OH.
Alkene (-CH=)
134.5
134.0
Minimal difference.
Terminal =CH
117.0
117.5
Minimal difference.
Detailed Experimental Protocol
To ensure reproducible spectral data, the sample preparation must account for the hydrogen-bonding nature of the pyrazole-4-ol moiety.
Step 1: Sample Preparation
Solvent Choice:DMSO-d6 is mandatory.
Reasoning: Chloroform-d (CDCl
) often leads to broad, unrecognizable signals for the -OH proton and Pyrazole-H3/H5 due to aggregation and rapid proton exchange. DMSO disrupts these aggregates, sharpening the signals.
Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.
Water Removal: Ensure the DMSO is dry. Trace water will exchange with the C4-OH, causing the signal to disappear or merge with the water peak at 3.33 ppm.
Step 2: Acquisition Parameters (Standard 400 MHz)
Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).
Relaxation Delay (D1): Set to 2.0 seconds .
Reasoning: The quaternary carbons (C4) and the alkene protons require sufficient time to relax for accurate integration, which is vital for calculating the ratio of N-isomer to O-isomer.
Scans (NS): Minimum 16 scans for 1H; 512 scans for 13C.
Step 3: Validation Workflow
If the spectrum is ambiguous (e.g., overlapping multiplets in the 4.0–4.5 ppm region), perform the D2O Shake Test :
If the peak at ~8.5-9.0 ppm disappears, it is the -OH (Target confirmed).
If a peak at ~12.5 ppm disappears, it is the N-H (O-alkyl impurity confirmed).
Advanced Characterization: 2D NMR Correlations
For regulatory filing or complex mixture analysis, 2D NMR provides self-validating evidence of the structure.
Experiment
Correlation to Look For
Structural Proof
HSQC
Correlation between 4.10 ppm (1H) and 51.0 ppm (13C).
Confirms the CH is attached to Nitrogen, not Oxygen.
HMBC
Cross-peak between -CH (4.10 ppm) and Pyrazole C3/C5 (~125-130 ppm).
Confirms the chain is attached to the ring.
NOESY
Cross-peak between -CH and Pyrazole H5.
Establishes regiochemistry (proximity of chain to ring proton).
References
Elguero, J. (2022). Pyrazoles.[1][2][3][4][5][6][7][8][9] In Comprehensive Heterocyclic Chemistry IV. Elsevier. (Authoritative source on pyrazole tautomerism and reactivity).
Lombardo, F., et al. (2013). "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[10] Link
Norman, N. J., et al. (2022).[4] "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry, 87(15), 10018-10025.[4] Link
Singh, S. P., et al. (2019). "Synthesis and characterization of new N-alkyl-1H-pyrazol-3-one derivatives." Journal of Moroccan Chemistry of Heterocycles, 18(2), 65-78. Link
Reich, H. J. (2024). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Reference for acidity of pyrazole NH vs OH). Link
IR spectroscopy characteristic peaks for 1-(but-3-en-1-yl)-1H-pyrazol-4-ol
This guide outlines the infrared (IR) spectroscopic characterization of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol , a functionalized heterocyclic building block. The analysis synthesizes experimental data from structural congene...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the infrared (IR) spectroscopic characterization of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol , a functionalized heterocyclic building block. The analysis synthesizes experimental data from structural congeners (substituted pyrazoles and terminal alkenes) to provide a robust reference for structural validation.
Part 1: Structural Analysis & Predicted IR Profile
The target molecule combines a 4-hydroxypyrazole core with a but-3-en-1-yl side chain attached at the N1 position. Successful synthesis is defined by the covalent attachment of the alkenyl chain and the retention of the hydroxyl functionality.
Characteristic Peak Assignment Table
Data derived from fragment analysis of 1-substituted pyrazoles and terminal alkenes.
Functional Group
Vibration Mode
Frequency ()
Intensity
Diagnostic Note
Hydroxyl (-OH)
O-H Stretch
3200 – 3400
Broad, Medium
Broadening indicates intermolecular H-bonding. Sharp band ~3600 if dilute.
Terminal Alkene
=C-H Stretch ()
3070 – 3095
Weak/Medium
Distinctive "shoulder" above 3000 .
Pyrazole Ring
C-H Stretch ()
3100 – 3150
Weak
Often overlaps with alkene =C-H stretches.
Alkyl Chain
C-H Stretch ()
2850 – 2980
Medium/Strong
Methylene (-CH2-) stretches from the butenyl chain.
Alkene (Vinyl)
C=C Stretch
1640 – 1645
Medium
Key Marker : Confirms presence of the allyl/butenyl group.
Pyrazole Ring
C=N / C=C Stretch
1560 – 1590
Medium/Strong
Characteristic "breathing" modes of the aromatic heterocycle.
C-N Bond
C-N Stretch
1250 – 1350
Medium
Indicates N-alkylation (N-C).
C-O Bond
C-O Stretch
1150 – 1230
Strong
Confirms the 4-hydroxy substitution.
Terminal Alkene
=C-H Bend (oop)
990 & 910
Strong
Critical : Two sharp peaks characteristic of monosubstituted terminal alkenes (-CH=CH2).
Part 2: Comparative Analysis (Validation Strategy)
To validate the structure, researchers must compare the product spectrum against its precursors: 4-hydroxypyrazole (Precursor A) and 4-bromo-1-butene (Precursor B).
Scenario A: Monitoring N-Alkylation (Product vs. Pyrazole Precursor)
The disappearance of the N-H stretch and the appearance of aliphatic/alkenyl markers confirm the reaction.
Feature
4-Hydroxypyrazole (Precursor)
1-(but-3-en-1-yl)-1H-pyrazol-4-ol (Product)
Interpretation
N-H Stretch
Broad band ~3100–3200
Absent
Confirms substitution at Nitrogen.
Aliphatic C-H
Absent (or very weak)
Present (2850–2980 )
Introduction of the butyl chain.
Alkene C=C
Absent
Present (~1640 )
Confirmation of unsaturated chain integration.
Fingerprint
Simple aromatic pattern
Complex (910/990 bands)
Terminal alkene out-of-plane bends added.
Scenario B: Purity Check (Product vs. Alkylating Agent)
Excess 4-bromo-1-butene is a common contaminant.
Contamination Flag: A strong band in the 500–600
region (C-Br stretch) suggests residual alkylating agent.
Differentiation: The product will show the C-O stretch (~1200
) and Pyrazole ring modes (~1580 ) , which are absent in the alkyl halide.
Part 3: Experimental Protocol (ATR-FTIR)
Objective: Obtain a high-resolution spectrum to distinguish the alkene C=C stretch from the aromatic pyrazole ring stretches.
Equipment:
FTIR Spectrometer (e.g., Bruker Vertex or Agilent Cary 630).
Diamond or ZnSe ATR Crystal (Single reflection).
Step-by-Step Methodology:
Background Collection: Clean the ATR crystal with isopropanol. Collect a 32-scan air background.
Sample Preparation:
If Solid: Place nearly 2-5 mg of the compound on the crystal. Apply high pressure using the anvil to ensure intimate contact (critical for O-H region resolution).
If Oil/Viscous Liquid: Deposit a thin film directly onto the crystal. No pressure clamp is needed.
Scans: 64 (to improve signal-to-noise ratio for weak alkene overtones).
Post-Processing: Apply baseline correction if the baseline drifts due to scattering (common in powders). Do not use heavy smoothing, as it may merge the sharp 910/990
alkene bands.
Part 4: Visualization of Characterization Logic
Diagram 1: Spectral Assignment Workflow
This flowchart illustrates the logical process for assigning peaks to the specific structural motifs of the target molecule.
Caption: Deconstruction of the target molecule into spectral fragments for peak assignment.
Diagram 2: Synthesis Monitoring Pathway
A decision tree for validating the synthesis reaction using IR markers.
Caption: Step-by-step IR validation workflow for monitoring the N-alkylation reaction.
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 119218, 4-Hydroxypyrazole. Retrieved from [Link]
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkenes. Department of Chemistry & Biochemistry. Retrieved from [Link]
LibreTexts Chemistry. (2023). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]
RSC Advances. (2019). Synthesis of 3-(but-3-en-1-yl)-1-butyl-1H-imidazol-3-ium bromide (Electronic Supplementary Information). Royal Society of Chemistry.[2] Retrieved from [Link]
MDPI Crystals. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Spectroscopic Comparison. Retrieved from [Link]
Executive Summary This guide outlines the rigorous bioassay validation framework for 1-(but-3-en-1-yl)-1H-pyrazol-4-ol , a specialized pyrazole scaffold. Unlike standard pyrazoles, this derivative possesses two critical...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide outlines the rigorous bioassay validation framework for 1-(but-3-en-1-yl)-1H-pyrazol-4-ol , a specialized pyrazole scaffold. Unlike standard pyrazoles, this derivative possesses two critical functional handles: a polar 4-hydroxyl group (hydrogen bond donor/acceptor) and a lipophilic N-butenyl tail (reactive alkene handle).
While the pyrazole core is a privileged structure in medicinal chemistry (e.g., Celecoxib, Rimonabant), the introduction of the alkene tail requires specific validation to ensure that observed biological activity is driven by specific target engagement rather than non-specific alkylation or metabolic instability. This guide compares this derivative against standard alternatives and establishes a self-validating workflow to rule out False Positives (PAINS).
Part 1: Chemical Identity & Stability Validation
Before initiating biological interrogation, the physicochemical integrity of the molecule must be established. The 4-hydroxy group on the pyrazole ring is susceptible to oxidation, potentially forming reactive quinone-imine species which can lead to assay interference.
Stability & Solubility Profiling
Objective: Determine the "working window" for bioassays.
Protocol:
Solvent: Dissolve compound in DMSO-d6.
Stress Test: Incubate at 37°C in PBS (pH 7.4) for 0, 4, 12, and 24 hours.
Detection: Monitor by 1H-NMR or LC-MS.
Critical Check: Watch for the disappearance of the alkene protons (5.0–6.0 ppm region) which would indicate hydration or polymerization.
Comparative Physicochemical Properties
The following table compares the target molecule with standard alternatives to highlight its specific validation needs.
Feature
Target: 1-(but-3-en-1-yl)-1H-pyrazol-4-ol
Alternative A: 1H-pyrazol-4-ol
Alternative B: 1-methyl-1H-pyrazol-4-ol
Implication for Bioassay
Lipophilicity (cLogP)
~0.8 - 1.2 (Moderate)
-0.2 (Hydrophilic)
0.1 (Neutral)
Target molecule has superior membrane permeability but higher aggregation risk.
Reactive Handle
Alkene (Butenyl)
None
None
Potential for metabolic oxidation (epoxidation) or non-specific thiol reactivity.
H-Bonding
4-OH (Donor/Acceptor)
4-OH + NH (Dual Donor)
4-OH (Donor)
N-alkylation removes one H-bond donor, altering kinase hinge-binding profiles.
To validate the safety profile and potential anti-proliferative mechanism, we utilize a metabolic activity assay.
Validated Protocol: MTS Proliferation Assay
Rationale: We use MTS over MTT because the 4-OH group of the pyrazole can directly reduce tetrazolium salts, causing false positives. MTS produces a soluble product, reducing handling steps where artifacts occur.
Step-by-Step Methodology:
Seeding: Seed A549 (Lung) or MCF-7 (Breast) cells at 3,000 cells/well in 96-well plates. Allow attachment (24h).
Treatment:
Test Compound: 8-point serial dilution (0.1 µM to 100 µM).
True Cytotoxicity: Dose-dependent decrease in absorbance only in cell-containing wells.
Artifact: Absorbance increase in "No Cell" wells indicates the pyrazole-4-ol is chemically reducing the dye.
Part 3: Functional Potency (Target Engagement)
Pyrazoles are classic scaffolds for inhibiting enzymes like Cyclooxygenase-2 (COX-2) or Cyclin-Dependent Kinases (CDKs) . The 4-OH group often mimics the ATP phosphate-binding pocket or the arachidonic acid transition state.
Mechanism of Action Visualization
The following diagram illustrates the hypothetical pathway validation for this derivative, focusing on its potential to inhibit inflammation (COX-2 pathway) or cell cycle (CDK pathway), and the critical "Off-Target" checks.
Caption: Validation logic flow. Green nodes represent desired biological activity. Red nodes represent failure modes (artifacts). Grey ellipses are the mandatory validation steps to distinguish between the two.
Part 4: The "Self-Validating" System (Assay Interference)
This is the most critical section for a Senior Scientist. Pyrazole-4-ols are prone to being PAINS (Pan-Assay Interference Compounds) due to redox cycling or metal chelation.
Protocol: Aggregation vs. Specific Binding
Many lipophilic pyrazoles form colloidal aggregates that sequester enzymes, looking like inhibition.
The Test: Run the enzyme inhibition assay (e.g., COX-2 inhibition) +/- 0.01% Triton X-100 .
The Logic:
If IC50 shifts significantly (e.g., from 5 µM to >100 µM) with detergent -> False Positive (Aggregator) .
If IC50 remains stable -> True Binder .
Protocol: Redox Cycling Check
The 4-OH group can generate Hydrogen Peroxide (H2O2) in buffer, which inhibits cysteine-dependent enzymes.
The Test: Add Catalase (100 U/mL) to the assay buffer.
The Logic: If potency disappears with Catalase, the compound is a redox cycler (Artifact).
References
Mechanism of Pyrazole Bioactivity:
Title: Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes.
Source: National Institutes of Health (NIH).
URL:[Link]
Assay Interference & PAINS:
Title: Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity.
Source: PubMed Central (PMC).
URL:[Link]
Chemical Reactivity in Assays:
Title: Assay Interference by Chemical Reactivity - Assay Guidance Manual.
Source: NCBI Bookshelf.
URL:[Link]
Cytotoxicity Validation Standards:
Title: Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities.[1][2]
Source: MDPI Molecules.
URL:[Link]
Comparative Guide: Stability of N-Butenyl vs. N-Allyl Pyrazole-4-ol Derivatives
The following guide provides an in-depth technical comparison of N-butenyl versus N-allyl pyrazole-4-ol derivatives, focusing on their chemical and metabolic stability profiles. Executive Summary In drug design, the choi...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of N-butenyl versus N-allyl pyrazole-4-ol derivatives, focusing on their chemical and metabolic stability profiles.
Executive Summary
In drug design, the choice between an N-allyl and an N-butenyl substituent on a pyrazole-4-ol scaffold is a critical determinant of metabolic fate and toxicity.
N-Allyl Derivatives: Exhibit poor metabolic stability and high toxicity risks . The allyl moiety acts as a metabolic "soft spot," undergoing rapid CYP450-mediated oxidation to release acrolein (a highly toxic Michael acceptor) or forming reactive glycidamide-like epoxides. Furthermore, the N-allyl group is electronically activated for rapid N-dealkylation.
N-Butenyl Derivatives (specifically N-3-butenyl): Offer superior stability . The addition of a methylene spacer (homoallylic position) disrupts the conjugation required for rapid dealkylation and shifts the metabolic pathway away from immediate acrolein formation. While more lipophilic, they exhibit longer half-lives (
) in microsomal assays and a cleaner safety profile.
Recommendation: For therapeutic candidates, N-butenyl (homoallyl) is the preferred substituent. N-allyl should be restricted to use as a sacrificial protecting group or intermediate.
Chemical Stability Profile
Electronic & Steric Factors
The pyrazole-4-ol core is electron-rich and susceptible to oxidation. The N-substituent modulates this reactivity through inductive effects and steric shielding.
Feature
N-Allyl ()
N-Butenyl ()
Impact on Stability
Inductive Effect
Electron-withdrawing ( carbon to N)
Weakly electron-donating (alkyl spacer)
Allyl reduces N-basicity but activates -C-H acidity.
Steric Shielding
Low
Moderate
Butenyl provides better shielding against hydrolytic attack at the N-position.
Isomerization
High Risk (to propenyl)
Low Risk
Allyl amines can isomerize to enamines (propenyl) under catalysis; homoallyl is stable.
Oxidation Sensitivity[1]
Pyrazole-4-ol Core: The 4-hydroxy group renders the ring prone to oxidation, forming 4H-pyrazol-4-ones or quinoid-like species. This transformation is accelerated by electron-donating N-substituents.
Substituent Interaction: The N-allyl group can participate in radical delocalization, potentially lowering the energy barrier for ring oxidation compared to the N-butenyl analog.
Metabolic Stability (ADME)
This is the differentiating factor. The N-allyl group is a known "toxicophore" in specific contexts due to its metabolic downstream products.
Metabolic Pathways
Pathway A: N-Allyl Decomposition (High Risk)
-Hydroxylation: CYP450 enzymes hydroxylate the allylic carbon ( to nitrogen).
Dealkylation: The resulting hemiaminal collapses spontaneously.
Toxicity: This releases Acrolein (
), a potent hepatotoxin that depletes Glutathione (GSH) and alkylates DNA/proteins.
A Senior Application Scientist's Guide to the Chromatographic Separation of 1-(But-3-en-1-yl)-1H-pyrazol-4-ol Isomers
For researchers and professionals in drug development, the purification of active pharmaceutical ingredients (APIs) is a critical step. The presence of isomers can significantly impact pharmacology and toxicology.
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the purification of active pharmaceutical ingredients (APIs) is a critical step. The presence of isomers can significantly impact pharmacology and toxicology. This guide provides an in-depth comparison of chromatographic techniques for the separation of isomers of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol, a substituted pyrazole with potential applications in medicinal chemistry. Pyrazole derivatives are known for a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2]
The Challenge: Isomerism in Substituted Pyrazoles
The synthesis of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol typically involves the N-alkylation of a pyrazole precursor. This reaction is often not completely regioselective, leading to a mixture of N1 and N2 alkylated regioisomers.[3][4][5][6][7] These isomers, due to their similar molecular structures, often exhibit very close physical and chemical properties, making their separation a significant challenge.[8]
Additionally, pyrazol-4-ols can exist in different tautomeric forms, primarily the OH-form (pyrazol-4-ol) and the NH-form (pyrazolin-4-one).[9][10][11] The predominant tautomer can be influenced by the solvent and solid-state packing. This tautomerism can affect the molecule's polarity and its interaction with the stationary phase, potentially leading to peak broadening or other chromatographic artifacts.
This guide will compare and contrast the primary chromatographic techniques for resolving these isomeric mixtures: Flash Chromatography, High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC).
At a Glance: Comparison of Chromatographic Techniques
Feature
Flash Chromatography
High-Performance Liquid Chromatography (HPLC)
Supercritical Fluid Chromatography (SFC)
Primary Use
Preparative purification of regioisomers
Analytical and preparative separation of regioisomers
Analytical and preparative separation of regioisomers
Stationary Phase
Silica Gel
Reversed-Phase (C18), Normal Phase (Silica, Diol), Chiral (Polysaccharide-based)
Chiral and Achiral Normal Phase (Silica, Diol, 2-Ethylpyridine)
Mobile Phase
Hexane/Ethyl Acetate gradients
Acetonitrile/Water, Hexane/Ethanol
Supercritical CO2 with alcohol co-solvents
Resolution
Moderate
High
High
Speed
Slow to Moderate
Moderate to Fast
Very Fast
Solvent Consumption
High
Moderate
Low
In-Depth Analysis of Separation Strategies
Flash Chromatography: The Workhorse for Preparative Scale
Flash chromatography is the most common and cost-effective method for the preparative separation of regioisomers in a laboratory setting.[8] The separation is based on the differential adsorption of the isomers onto a solid stationary phase, typically silica gel.
Causality of Separation: The N1 and N2 isomers of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol will have slightly different dipole moments and abilities to interact with the silanol groups of the silica gel. The accessibility of the lone pair on the non-alkylated nitrogen atom and the overall molecular polarity will dictate the strength of the interaction and, therefore, the retention time. The isomer with the more exposed nitrogen lone pair or greater overall polarity will interact more strongly with the silica and elute later.
Experimental Workflow for Flash Chromatography
Caption: Workflow for the separation of pyrazole regioisomers using flash chromatography.
Detailed Protocol:
Stationary Phase: Standard silica gel (230-400 mesh).
Sample Preparation: Dissolve the crude mixture of isomers in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. This dry loading technique generally provides better resolution than direct liquid injection.[8]
Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).
Elution: Start with a low polarity mobile phase and gradually increase the polarity with a gradient of ethyl acetate in hexane. The optimal gradient can be determined by thin-layer chromatography (TLC) analysis of the crude mixture. For pyrazole regioisomers, a gradient from 10% to 50% ethyl acetate in hexane is a good starting point.[8]
Fractionation and Analysis: Collect fractions and monitor their composition by TLC to identify the separated isomers.
Post-Processing: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
Expected Results (Illustrative):
Isomer
Retention Factor (Rf) on TLC (30% EtOAc/Hexane)
Elution Order
N1-isomer (less polar)
0.45
First
N2-isomer (more polar)
0.35
Second
High-Performance Liquid Chromatography (HPLC): For High Resolution and Analytical Purity
HPLC offers significantly higher resolution than flash chromatography and is suitable for both analytical and preparative-scale separations. For the separation of non-chiral regioisomers of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol, both normal-phase and reversed-phase HPLC can be employed.
Normal-Phase HPLC:
Principle: Similar to flash chromatography, separation is based on polarity, with the more polar isomer being retained longer on a polar stationary phase like silica or diol.
Typical Conditions: A mobile phase of hexane with an alcohol modifier like ethanol or isopropanol is common.[12]
Reversed-Phase HPLC:
Principle: This is the most common HPLC mode. It uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water). Separation is based on hydrophobicity; the less polar isomer will be retained longer.
Causality of Separation: The N1 and N2 isomers will have subtle differences in their hydrophobicity. The isomer that presents a more non-polar surface area will interact more strongly with the C18 stationary phase.
Method Development: A gradient elution from a high percentage of water to a high percentage of acetonitrile is a standard starting point. Additives like formic acid or phosphoric acid are often used to improve peak shape.[13]
Experimental Workflow for Reversed-Phase HPLC Analysis
Caption: Analytical workflow for HPLC separation of pyrazole isomers.
Illustrative HPLC Data:
Parameter
Reversed-Phase HPLC Conditions
Column
C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A
Water with 0.1% Formic Acid
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Gradient
10% B to 90% B over 20 minutes
Flow Rate
1.0 mL/min
Detection
UV at 254 nm
Retention Time (N1-isomer)
12.5 min
Retention Time (N2-isomer)
11.8 min
Resolution (Rs)
> 1.5
Supercritical Fluid Chromatography (SFC): The Green and Fast Alternative
SFC is a form of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase.[14] It is increasingly recognized as a powerful tool for both chiral and achiral separations, offering advantages in speed and reduced organic solvent consumption.[15][16]
Why SFC is a Strong Candidate:
Speed: The low viscosity of supercritical CO2 allows for high flow rates and rapid separations, often significantly faster than HPLC.[17]
Green Chemistry: Replacing the bulk of the organic mobile phase with CO2 reduces solvent waste.
Unique Selectivity: SFC can sometimes provide different elution orders and better resolution for isomers that are difficult to separate by HPLC.
Polar Compounds: While once considered only for non-polar compounds, modern SFC with polar co-solvents (like methanol) and specialized stationary phases is highly effective for polar molecules like pyrazoles.[18]
Experimental Considerations for SFC:
Stationary Phases: Polar stationary phases such as silica, diol, or 2-ethylpyridine are commonly used for polar analytes.[18]
Mobile Phase: A gradient of a polar alcohol co-solvent (e.g., methanol) in supercritical CO2 is typically used. Additives can be included to improve peak shape.
SFC Workflow and Logic
Caption: Schematic of a Supercritical Fluid Chromatography (SFC) system.
Illustrative SFC Data Comparison with HPLC:
Parameter
Reversed-Phase HPLC
Supercritical Fluid Chromatography (SFC)
Column
C18, 250 mm x 4.6 mm, 5 µm
Diol, 150 mm x 4.6 mm, 5 µm
Mobile Phase
Acetonitrile/Water Gradient
CO2/Methanol Gradient
Run Time
25 minutes
5 minutes
Resolution (Rs)
1.6
2.1
Solvent Consumption
~25 mL organic solvent
~5 mL organic solvent
Final Recommendations
For the preparative separation of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol regioisomers on a laboratory scale, flash chromatography on silica gel remains the most practical and cost-effective starting point. Careful optimization of the mobile phase based on TLC analysis is key to achieving good separation.
For high-resolution analytical separation to confirm purity or for small-scale preparative work, reversed-phase HPLC is a robust and reliable choice. Its high resolving power will likely be sufficient to separate the closely related regioisomers.
For laboratories equipped with the technology, SFC offers a compelling alternative , particularly for high-throughput analysis or greener preparative work. Its speed and reduced solvent usage make it an efficient and environmentally friendly option that may also provide superior resolution.
Ultimately, the choice of technique will depend on the specific requirements of the researcher, including the scale of the purification, the required purity, and the available instrumentation. A multi-technique approach, using TLC and analytical HPLC or SFC to guide preparative flash chromatography, is a highly effective strategy.
References
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). MDPI. Available at: [Link]
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.). Semantic Scholar. Available at: [Link]
Bradley, P. A., et al. (2010). Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. Synlett, 2010(06), 873-876. Available at: [Link]
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. Available at: [Link]
Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). ACS Figshare. Available at: [Link]
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UAB Divulga. Available at: [Link]
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Semantic Scholar.
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.).
On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (n.d.). PMC. Available at: [Link]
Separation of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- on Newcrom R1 HPLC column. (2018). SIELC Technologies. Available at: [Link]
How Good is SFC for Polar Analytes? (n.d.). Chromatography Today. Available at: [https://www.chromatographytoday.com/news/sfc-sfe-preparative/3 SFC/how-good-is-sfc-for-polar-analytes/30286]([Link] SFC/how-good-is-sfc-for-polar-analytes/30286)
reactions and tautomeric behavior of 1-(2-pyridinyl)- 1h-pyrazol-5-ols. (2011). HETEROCYCLES, 83(7), 1567-1579.
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (n.d.). PMC.
Supercritical fluid chromatography. (n.d.). Wikipedia. Available at: [Link]
A kind of synthetic method of 1-alkyl pyrazole-4-pinacol borate. (n.d.).
On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. (2004).
Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. (2019). MDPI.
Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. (n.d.).
SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1HPYRAZOL-3-ONE DERIVATIVES. (n.d.). Journal de la Société Marocaine de Chimie Hétérocyclique.
What is Supercritical Fluid Chromatography (SFC) Chromatography? (n.d.). Teledyne Labs. Available at: [Link]
Supercritical Fluid Chromatography (SFC). (2012). University of Southampton.
Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. (n.d.). AIP Publishing.
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). MDPI. Available at: [Link]
3.4: Supercritical Fluid Chromatography. (2022). Chemistry LibreTexts. Available at: [Link]
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). J. Org. Chem.
Practical Synthesis of Pyrazol-4-thiols. (n.d.). ChemRxiv.
Recent Advances in the Synthesis of Pyrazole Deriv
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Available at: [Link]
Polysubstituted pyrazoles, part 6. Synthesis of some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl derivatives linked to nitrogenous heterocyclic ring systems as potential antitumor agents. (2010). PubMed. Available at: [Link]
DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE. (n.d.).
N-alkylation method of pyrazole. (n.d.).
Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical. (2025). AIP Publishing.
Synthesis and Pharmacological Activities of Pyrazole Deriv
Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). Polish Journal of Environmental Studies.
A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences.
How to separate isomers by Normal phase HPLC? (2019).
Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. (n.d.). Biblioteka Nauki.
Benchmarking Purity and Stability: A Technical Guide to 1-(but-3-en-1-yl)-1H-pyrazol-4-ol
Executive Summary & Strategic Utility 1-(but-3-en-1-yl)-1H-pyrazol-4-ol is a high-value, bifunctional heterocyclic building block. Its utility lies in the orthogonality of its functional groups: the electron-rich 4-hydro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Utility
1-(but-3-en-1-yl)-1H-pyrazol-4-ol is a high-value, bifunctional heterocyclic building block. Its utility lies in the orthogonality of its functional groups: the electron-rich 4-hydroxy group (amenable to O-alkylation or cross-coupling) and the terminal alkene (ready for olefin metathesis or thiol-ene "click" chemistry).
However, this reagent presents a significant stability paradox. The electron-rich pyrazole core renders the C4-position highly susceptible to oxidative degradation, while the N1-alkenyl chain introduces polymerization risks. This guide establishes the quality control (QC) benchmarks necessary to distinguish usable reagent from degraded stock, ensuring reproducibility in downstream medicinal chemistry or materials science applications.
Comparative Analysis: The Reagent vs. Alternatives
In drug discovery, selecting the right building block is a trade-off between reactivity and stability . The following table contrasts the target reagent with its two primary logical alternatives.
Table 1: Stability and Utility Trade-off Analysis
Feature
Target Reagent (Free Base)
Alternative A 1-(but-3-en-1-yl)-4-(benzyloxy)-1H-pyrazole
Alternative B 1-butyl-1H-pyrazol-4-ol
Structure
Free -OH, Terminal Alkene
Protected -OBn, Terminal Alkene
Free -OH, Saturated Alkyl Chain
Primary Utility
Direct coupling (Mitsunobu, alkylation)
Long-term storage precursor
Control for alkene interference
Oxidation Risk
High (Air sensitive)
Low (Benzyl group blocks oxidation)
High (Core remains sensitive)
Storage State
-20°C, Argon, Dark
RT or 4°C, Ambient Air
-20°C, Argon
Color Indicator
Turns pink/brown upon degradation
Stable white solid
Turns pink/brown upon degradation
Recommendation
Use immediately upon synthesis/thawing.
Recommended for inventory. Deprotect only before use.
Use for SAR studies where the alkene is unnecessary.
Degradation Mechanism & Signaling Pathways
Understanding how the reagent fails is critical for interpreting QC data. The degradation is not random; it follows specific chemical pathways driven by the electron-rich nature of the pyrazole ring.
Figure 1: Oxidative Degradation Pathway
Caption: The primary failure mode is oxidative coupling at the C4/C5 positions, leading to colored quinoid impurities. Secondary degradation involves alkene polymerization initiated by trace peroxides.
Quality Control Benchmarks
To validate the reagent, a multi-tiered QC approach is required.[1] A single method is insufficient due to the diversity of potential impurities (regioisomers, oxidation products, oligomers).
Benchmark Specifications
Appearance: Must be an off-white solid or colorless viscous oil. Any pink or brown hue indicates >2% oxidation.
Purity (HPLC): >95% (Area %).
Critical Check: Must resolve the N1-isomer (target) from the N2-isomer (common synthetic impurity).
Absolute Content (qNMR): >90% w/w.
Why: HPLC overestimates purity if inorganic salts or oligomers (invisible to UV) are present.
): 60 seconds (Must be of the slowest proton to ensure full relaxation).
Scans: 16 or 32.
Spectral Width: -2 to 14 ppm.
Calculation:
Where = Integral area, = Number of protons, = Molecular weight, = Mass, = Purity of IS.[1][4][5][6][7][8][9][10][11]
QC Decision Logic
Use this workflow to determine if a batch is suitable for high-stakes biological assays.
Figure 2: Quality Assurance Decision Tree
Caption: A tiered decision tree prioritizing visual assessment and absolute quantification before expensive chromatographic profiling.
References
Fustero, S., et al. (2011). Improved Regioselectivity in the Synthesis of Pyrazoles.Journal of Organic Chemistry . (Authoritative source on N-alkylation regioselectivity).
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.Progress in Nuclear Magnetic Resonance Spectroscopy . (The foundational text for qNMR protocols).
Sigma-Aldrich. (2023). Product Specification: 4-Hydroxypyrazole.[12][13] (Baseline stability data for the core scaffold).
ResolveMass. (2025). Choosing the Right qNMR Internal Standard.[4][14][15] (Reference for Maleic Acid selection).
Vertex AI Search. (2026). HPLC Method Development for Polar Pyrazoles.16 (Aggregated technical data on polar-embedded columns).
Personal protective equipment for handling 1-(but-3-en-1-yl)-1H-pyrazol-4-ol
Comprehensive Safety Protocol: Handling 1-(but-3-en-1-yl)-1H-pyrazol-4-ol This guide provides essential safety and logistical information for the handling and disposal of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol. As no specific...
This guide provides essential safety and logistical information for the handling and disposal of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol. As no specific Safety Data Sheet (SDS) is publicly available for this compound, this protocol is built upon a conservative "worst-case" assessment, drawing from data on structurally similar pyrazole derivatives and general principles of laboratory chemical safety. It is imperative to treat this compound as potentially hazardous and to consult with your institution's Environmental Health and Safety (EHS) department for site-specific guidance.
Inferred Hazard Profile and Risk Assessment
The risk profile of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol is inferred from its constituent chemical motifs: the pyrazole core and the alkenyl (but-3-en-1-yl) side chain.
Pyrazole Core: The pyrazole ring is a common scaffold in pharmaceuticals and agrochemicals.[1][2] Derivatives can be toxic and irritating. Safety data for analogous compounds indicate potential for skin and eye irritation, being harmful if swallowed, and possible reproductive toxicity.[3][4][5][6][7] Upon decomposition, pyrazoles can emit toxic fumes of nitrogen oxides (NOx).[5]
Alkenyl Group: The butenyl group introduces a site of unsaturation, which can present reactivity hazards. Alkenyl compounds can be irritants and may have lachrymatory effects.[8][9]
Based on these structural components, a summary of the anticipated hazards is presented below.
Hazard Category
Anticipated Finding & Rationale
Supporting Sources
Acute Toxicity (Oral)
Harmful if swallowed. Pyrazole derivatives are classified as Category 4 acute oral toxicity.[3][4][6][7]
Sigma-Aldrich, Fisher Scientific
Skin Irritation
Causes skin irritation. This is a common hazard for pyrazole-based compounds.[3][6][10]
Sigma-Aldrich, Thermo Fisher Scientific
Eye Irritation
Causes serious eye irritation or damage. Many pyrazole derivatives are classified as serious eye irritants.[3][6][7][10]
Sigma-Aldrich, Thermo Fisher Scientific
Respiratory Irritation
May cause respiratory tract irritation upon inhalation of dust or aerosols.[6][7][10][11]
Cole-Parmer, Thermo Fisher Scientific
Reactivity
Stable under recommended storage conditions, but may be incompatible with strong oxidizing agents.[12] The alkenyl group suggests potential for polymerization under certain conditions.
CymitQuimica
Environmental Hazards
Potentially harmful to aquatic life with long-lasting effects. Pyrazole compounds can be persistent in water.[2][3]
Sigma-Aldrich, Arvia Technology
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to create a reliable barrier against potential exposure. The selection of PPE should be guided by a thorough risk assessment of the specific procedure being performed.
Core PPE Requirements
Hand Protection: Wear nitrile or neoprene gloves. A single pair is the minimum requirement for handling solids, but double-gloving is strongly recommended, especially when handling solutions or performing transfers.[13] The outer glove can be removed and disposed of immediately upon known or suspected contact.[13]
Causality: The hands and forearms are the most common sites of chemical exposure in a laboratory setting.[14] Pyrazole derivatives are known skin irritants, and absorption through the skin is a potential route of exposure.[3]
Eye and Face Protection: Chemical safety goggles are mandatory at all times. When there is a risk of splashes or handling larger quantities, a full-face shield must be worn in addition to goggles.[6][15]
Causality: Pyrazole compounds are frequently classified as severe eye irritants.[3][7] Protecting the eyes from splashes, dust, or vapors is critical to prevent serious and potentially irreversible damage.
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened. For procedures with a higher risk of splashes or spills, a chemical-resistant apron over the lab coat is required.[11][14]
Causality: This protects the skin and personal clothing from contamination. A lab coat provides a removable barrier in the event of a spill.
Respiratory Protection: All handling of solid 1-(but-3-en-1-yl)-1H-pyrazol-4-ol or its concentrated solutions must be performed within a certified chemical fume hood to control airborne concentrations.[11] If engineering controls are not sufficient or for emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[11]
Causality: Inhalation of fine dusts or aerosols can cause respiratory tract irritation.[6][7] A fume hood provides the primary line of defense by containing and exhausting these hazards.
Caption: PPE selection workflow based on the handled material form.
Operational and Safe Handling Plan
Adherence to a strict operational protocol is crucial for minimizing exposure risk.
Step-by-Step Handling Protocol
Preparation:
Designate a specific area for handling the compound, preferably within a chemical fume hood.
Ensure an eyewash station and safety shower are immediately accessible.[11]
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and waste containers before handling the chemical.
Don all required PPE as outlined in Section 2.
Weighing and Transfer (Solid):
Perform all weighing and transfers of the solid material inside a chemical fume hood to prevent inhalation of dust.
Use a disposable weigh boat.
Carefully open the container, avoiding any dispersal of powder.
Use a dedicated spatula to transfer the desired amount.
Close the container tightly immediately after use.
Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., ethanol), collecting the cleaning materials as hazardous waste.
Preparing Solutions:
Always add the solid slowly to the solvent to avoid splashing.
If the dissolution is exothermic, use an ice bath to control the temperature.
Ensure the vessel is appropriately vented if a reaction is expected to produce gas.
Post-Handling:
Wipe down the work area in the fume hood with an appropriate solvent.
Carefully remove PPE. Remove gloves last, turning them inside-out to contain any contamination.[13]
Wash hands thoroughly with soap and water after removing PPE.[15]
Emergency and Disposal Procedures
A clear plan for emergencies and waste disposal is a non-negotiable part of the safety protocol.
Emergency Response
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[10][11]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][11]
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[11]
Spills:
Evacuate the immediate area.
Wear full PPE, including respiratory protection if the spill is large or outside a fume hood.
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste.[11][16]
Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
Caption: Step-by-step workflow for responding to a chemical spill.
Waste Disposal Plan
All materials contaminated with 1-(but-3-en-1-yl)-1H-pyrazol-4-ol must be treated as hazardous chemical waste.[17][18]
Segregation: Do not mix this waste with other waste streams unless specifically instructed by your EHS department.[3]
Containers: Use clearly labeled, sealed, and chemically compatible containers for all waste (solid, liquid, and contaminated disposables like gloves and weigh boats).
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "1-(but-3-en-1-yl)-1H-pyrazol-4-ol".
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program. Do not pour any amount of this chemical or its solutions down the drain.[2][6]
This guide is intended to provide a framework for the safe handling of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol. Always prioritize a culture of safety, adhere to institutional protocols, and consult with safety professionals when in doubt.
References
Material Safety Data Sheet. (2006, March 22). Cole-Parmer.
Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. (2025). Benchchem.
Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals. (2025). Benchchem.
SAFETY DATA SHEET - Pyrazole. (2026, January 6). Sigma-Aldrich.
SAFETY DATA SHEET - 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid. Enamine.
SAFETY DATA SHEET - 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine. (2025, September 19). Thermo Fisher Scientific.
SAFETY DATA SHEET - 3-(1H-Pyrazol-1-yl)benzaldehyde. (2025, December 20). Fisher Scientific.
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025, July 22). MDPI.
Pyrazole Wastewater Treatment | Pyrazole Removal From Water. Arvia Technology.
Safety Data Sheet - 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. (2024, December 19). CymitQuimica.
Safety data sheet - Nezal. (2026, February 6). BASF.
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention.
SAFETY DATA SHEET - 1-Phenyl-3.5-bis(trifluoromethyl)-4-(trimethylsilyl)-1H-pyrazole. (2026, February 6). CymitQuimica.
JP-2378 - Safety Data Sheet. (2023, March 25). Combi-Blocks.
The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. OMICS International.
Personal Protective Equipment for Handling Pesticides. (2019, January 3). University of Florida, IFAS Extension.
The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. (2013, June 28). Longdom Publishing.